molecular formula C₆₃H₈₇CoN₁₃O₁₅P B1142546 Cyancobalamin-b-carboxylic Acid CAS No. 38218-77-8

Cyancobalamin-b-carboxylic Acid

Cat. No.: B1142546
CAS No.: 38218-77-8
M. Wt: 1356.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyancobalamin-b-carboxylic Acid, also known as Cyancobalamin-b-carboxylic Acid, is a useful research compound. Its molecular formula is C₆₃H₈₇CoN₁₃O₁₅P and its molecular weight is 1356.35. The purity is usually 95%.
BenchChem offers high-quality Cyancobalamin-b-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyancobalamin-b-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXULFRVUMZMFQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Cyanocobalamin-b-carboxylic Acid?

[1][2]

Executive Summary

Cyanocobalamin-b-carboxylic acid (CAS: 38218-77-8) is a specific monocarboxylic acid derivative of Vitamin B12 (cyanocobalamin) where the propionamide side chain at the C3 position (ring A) of the corrin macrocycle has been hydrolyzed to a propionic acid group.[1][2] Unlike the parent molecule, which is electrically neutral (zwitterionic phosphate/cobalt balance), the b-carboxylic acid carries an additional negative charge at physiological pH, altering its electrophoretic mobility and solubility.[2]

This derivative is of high value in drug development as a "trojan horse" vector. The carboxylic acid moiety provides a unique, chemically orthogonal handle for conjugation to small molecules, peptides, or polymers, allowing them to hijack the dietary B12 uptake pathway (via Intrinsic Factor and Transcobalamin II) for targeted delivery to rapidly dividing cells.[2]

Chemical Structure & Stereochemistry[2][3]

The Corrin Core and Numbering

The structure of cyanocobalamin-b-carboxylic acid retains the core organometallic features of Vitamin B12:

  • Central Metal: Cobalt(III) in a distorted octahedral geometry.[2]

  • Equatorial Ligand: A corrin ring composed of four reduced pyrrole units (A, B, C, D).[1][2][3]

  • Axial Ligands:

    • Upper (

      
      ):  Cyano group (-CN).[1][2]
      
    • Lower (

      
      ):  5,6-dimethylbenzimidazole (DMB) nucleotide loop, tethered via the f-side chain.[1][2][3]
      
The b-Position Specifics

The defining feature of this molecule is the modification at the


-side chain
  • Location: Attached to Carbon 3 (C3) of Ring A.[2]

  • Stereochemistry: The b-side chain projects to the

    
    -face  (upper face), the same side as the cyanide ligand.[2] This "upward" projection is critical for steric accessibility during conjugation reactions.
    
  • Chemical Change:

    • Parent B12:

      
       (Propionamide)
      
    • b-Acid:

      
       (Propionic Acid)[1][2]
      

Note on Isomers: Acid hydrolysis of cyanocobalamin yields three primary monocarboxylic acids: b- (C3), d- (C8), and e- (C13).[1][2] Historically, these were confusingly labeled as CMS1, CMS2, and CMS3.[1][2] Modern 2D-NMR (HMBC) has definitively assigned the b-isomer, distinguishing it from the e-isomer (often the major hydrolysis product) and the d-isomer.[1][2]

Structural Visualization

The following diagram illustrates the logical hierarchy of the B12 structure and the specific modification site.

B12_Structurecluster_sidechainsSide Chains (Amides)CoreCorrin Ring Core(Co(III) Center)UpperUpper Axial Ligand(-CN)Core->UpperLowerLower Axial Ligand(DMB Nucleotide)Core->Loweraa (C2, alpha)AcetamideCore->abb (C3, beta)MODIFIED -> COOHCore->bcc (C7, beta)AcetamideCore->cdd (C8, alpha)PropionamideCore->dee (C13, beta)PropionamideCore->e

Figure 1: Schematic representation of Cyanocobalamin-b-carboxylic acid structure.[1][2][4] The b-position (C3) on the beta-face is the site of hydrolysis.[1][2]

Synthesis & Purification Protocol

Producing high-purity cyanocobalamin-b-carboxylic acid requires controlled acid hydrolysis followed by rigorous chromatographic separation to remove the d- and e-isomers.[1][2]

Acid Hydrolysis Workflow

The amide groups on B12 have different hydrolytic stabilities. The e-amide is typically the most labile, followed by b and d.

ParameterConditionRationale
Reagent 0.1 M HClMild acid prevents degradation of the nucleotide loop.[1][2]
Time 72 hoursSufficient to hydrolyze ~50% of B12, maximizing mono-acids over di/tri-acids.[2]
Temperature Room Temp (25°C)Higher temps accelerate corrin ring degradation.[1][2]
Quench Neutralize to pH 7.0Use dilute NaOH or Na2CO3 to stop reaction immediately.
Purification (The Critical Step)

Separating the b-isomer from the e-isomer (major product) and d-isomer is challenging due to their identical mass and similar pKa.[2]

Recommended Protocol: Anion Exchange Chromatography [2]

  • Resin: Dowex 1-X2 (100-200 mesh) in Acetate form.[1][2]

  • Loading: Apply the neutralized hydrolysate. Unreacted Cyanocobalamin (neutral) elutes with water.[1][2]

  • Elution Gradient: 0 to 0.05 M Acetic Acid.

    • Fraction 1: Unreacted B12.

    • Fraction 2 (Minor): e-carboxylic acid (often elutes first due to slight pKa differences).[1][2]

    • Fraction 3 (Target): b-carboxylic acid.[1][2]

    • Fraction 4: d-carboxylic acid.[1][2]

  • Polishing: Desalt using C18 Reverse-Phase HPLC (Water/Methanol gradient with 0.1% TFA).

Synthesis_WorkflowStartCyanocobalamin (B12)Starting MaterialHydrolysisAcid Hydrolysis0.1 M HCl, 72h, RTStart->HydrolysisMixtureCrude Mixture:B12 + Mono-acids (b, d, e)+ Di-acidsHydrolysis->MixtureColumnAnion Exchange(Dowex 1-X2 Acetate)Mixture->ColumnElution1Elute H2O:Unreacted B12Column->Elution1Elution2Gradient 0-0.05M HOAcColumn->Elution2Isomerse-Isomer (Major)b-Isomer (Target)d-IsomerElution2->IsomersFinalCyanocobalamin-b-COOH(Desalted & Lyophilized)Isomers:b->Final

Figure 2: Synthesis and purification workflow. The b-isomer is isolated via anion exchange chromatography.[1][2]

Characterization & Identification

To validate the identity of the b-isomer, rely on the following analytical markers.

Mass Spectrometry (ESI-MS)[1][2]
  • Theoretical MW: 1356.35 Da (Monoisotopic).[1][2]

  • Observed [M+H]+: ~1357.4 Da.[1][2]

  • Difference: +1 Da shift relative to Cyanocobalamin (1355.4 Da) due to the conversion of

    
     (44 Da) to 
    
    
    (45 Da).[1][2]
HPLC Retention

On a standard C18 RP-HPLC column (Gradient: 10-50% MeOH in 0.1% TFA):

  • Order of Elution: B12 (Neutral) < Monocarboxylic Acids.[2]

  • The acids elute later than B12 because, at pH ~2 (TFA), the carboxyl group is protonated (

    
    ), making the molecule slightly more hydrophobic than the parent amide.[1][2]
    
NMR Spectroscopy (Definitive)

The only way to distinguish b-acid from d- or e-acid is NMR.[1][2]

  • Proton NMR (

    
    H):  The methylene protons adjacent to the new carboxyl group will show a slight chemical shift change compared to the amide precursor.[2]
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[2] You must observe correlations between the corrin ring C3 carbon and the side-chain carbonyl carbon.

    • b-isomer: Correlation to C3 (Ring A).[1][2]

    • e-isomer: Correlation to C13 (Ring C).[1][2]

Reactivity & Bioconjugation[1][2]

The primary application of Cyanocobalamin-b-carboxylic acid is the synthesis of B12-drug conjugates.[2] The b-position is preferred because it projects "upwards" (


12
Activation Protocol (Carbodiimide)[1][2]
  • Activation: React b-acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in dry DMSO or DMF.[1][2]

  • Intermediate: Formation of the semi-stable b-NHS ester .

  • Coupling: Add the amine-containing payload (Drug-NH2 or Protein-Lysine).[1][2]

  • Result: Stable Amide Bond.

Caution: The phosphate group on the nucleotide loop is also reactive but less nucleophilic than the activated carboxylate. However, care must be taken to avoid side reactions at the ribose hydroxyls.

References

  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1][2] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215-2219.[1][2] Link[1][2]

  • Pagano, T. G., & Marzilli, L. G. (1989).[1][2] Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Biochemistry, 28(18), 7213-7223.[1][2] Link[1][2]

  • Pathare, P. M., et al. (1996).[2] Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217-232.[1][2] Link[1][2]

  • PubChem. Cyanocobalamin (Compound CID: 16212801).[2] National Library of Medicine. Link[1][2]

  • United States Biological. Cyanocobalamin-b-carboxylic Acid (CAS: 38218-77-8).[1][2] Product Data Sheet. Link[1][2]

Technical Guide: Spectroscopic Characterization & Isolation of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Properties of Cyanocobalamin-b-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Molecular Architecture

Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) is a critical derivative of Vitamin B12 (Cyanocobalamin, CNCbl) where the propionamide side chain at position b of the corrin ring is hydrolyzed to a carboxylic acid. Unlike the d- and e- isomers, the b-isomer is chemically unique due to its spatial orientation, which projects away from the nucleotide loop. This structural feature preserves affinity for Intrinsic Factor (IF), making Cbl-b-COOH the preferred scaffold for bioconjugation in targeted drug delivery systems.

This guide provides a definitive spectroscopic profile and isolation workflow for Cbl-b-COOH, distinguishing it from its structural isomers (d- and e-) and the parent amide.

Structural Definition
  • Parent Molecule: Cyanocobalamin (

    
    )[1][2]
    
  • Target Derivative: Cyanocobalamin-b-carboxylic acid (

    
    )
    
  • Modification: Hydrolysis of the amide group (

    
    ) at position b to a carboxyl group (
    
    
    
    ).
  • Molecular Weight: 1355.37 Da (Parent)

    
     1356.36 Da (Acid derivative). The mass shift is +0.984 Da (
    
    
    
    loss,
    
    
    gain).

Spectroscopic Fingerprinting

Accurate identification of the b-isomer requires a multi-modal approach. While UV-Vis establishes the integrity of the corrin chromophore, NMR is the only standalone technique capable of unambiguous isomer assignment.

UV-Visible Absorption Spectroscopy

The electronic spectrum of Cbl-b-COOH is dominated by


 transitions of the corrin ring. It is nearly identical to native Cyanocobalamin, serving as a check for chromophore integrity rather than isomer differentiation.

Key Parameters (Water, pH 7.0):

Band AssignmentWavelength (

)
Extinction Coefficient (

)
Diagnostic Criteria

-band (Soret)
361 nm~27,500

Primary quantification peak

-band
520-530 nm(shoulder)Indicator of Co-coordination state

-band
550 nm~8,700

Visible color determinant (Red)
UV region 278 nm~16,300

Protein/Nucleotide overlap region

Self-Validating Purity Ratios: To validate the quality of the isolated fraction, calculate the following absorbance ratios. Deviations


 indicate impurities or corrin degradation (e.g., formation of yellow corrinoids).
  • 
    :  Target range 1.70 – 1.90 [1][2]
    
  • 
    :  Target range 3.15 – 3.45 [1][2]
    
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the b-acid from d- and e- isomers. The diagnostic signal is the Carbon-13 (


) resonance of the carboxyl group.[3]

Protocol for Isomer Assignment:

  • Sample Prep: Dissolve ~5 mg in

    
    .
    
  • Experiment: Run

    
     NMR or 2D HMBC (Heteronuclear Multiple Bond Correlation).
    
  • pH Titration (The "Acid Test"):

    • Record spectra at pH 2.0 (protonated

      
      ) and pH 7.5  (deprotonated 
      
      
      
      ).
    • Mechanism: The deprotonation causes a significant downfield chemical shift (

      
      ) in the carbonyl carbon of the modified side chain.
      
    • Differentiation: The b-position carboxyl shows a distinct shift pattern compared to d and e due to its specific magnetic environment near the C19 methyl group and the nucleotide loop.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is preferred to prevent fragmentation of the labile axial cyanide ligand.

  • Observed Ion (

    
    ):  ~1357.4 m/z (Positive mode).
    
  • Observed Ion (

    
    ):  ~679.2 m/z.
    
  • Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the mass difference of +0.98 Da relative to a Cyanocobalamin standard run in parallel.

Experimental Workflow: Isolation & Purification

The preparation of Cbl-b-COOH involves controlled acid hydrolysis followed by high-resolution separation. The hydrolysis is non-selective, yielding a statistical mixture of b-, d-, and e- monocarboxylic acids (along with di- and tri-acids) that must be resolved.

Hydrolysis Protocol
  • Reagents: 0.1 M Hydrochloric Acid (HCl).

  • Conditions: Incubate Cyanocobalamin (10 mg/mL) in 0.1 M HCl at room temperature for 72 hours.

  • Causality: Mild conditions are chosen to maximize the yield of monocarboxylic acids while minimizing the formation of di/tri-acids or de-metallation of the cobalt center.

Chromatographic Separation (Prep-HPLC)

The isomers elute in a predictable order based on the hydrophobicity changes induced by the specific position of the carboxyl group.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Acetate / 0.1% Acetic Acid (pH 4.0).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 0-20% B over 5 min, 20-40% B over 30 min.

  • Detection: 361 nm.[1][2][4][5]

Elution Order (Typical on C18):

  • Di/Tri-acids (Most polar, elute first)

  • Isomer d-COOH

  • Isomer b-COOH (Target)

  • Isomer e-COOH

  • Unreacted Cyanocobalamin (Most hydrophobic)

Note: The exact order of b, d, and e can vary slightly depending on the specific buffer pH and ion-pairing agents used. Co-injection with a known standard is recommended for the first run.

Visualization: Isolation Workflow

G cluster_0 Reaction Phase cluster_1 Purification Phase (HPLC) Start Cyanocobalamin (Native B12) Hydrolysis Acid Hydrolysis (0.1 M HCl, 72h, RT) Start->Hydrolysis Amide -> Acid Mixture Crude Mixture: (b, d, e isomers + unreacted) Hydrolysis->Mixture HPLC Prep-HPLC (C18) Gradient: MeOH/Buffer pH 4.0 Mixture->HPLC Inject Fraction1 Fraction 1: d-isomer HPLC->Fraction1 tR ~15 min Fraction2 Fraction 2: b-isomer (TARGET) HPLC->Fraction2 tR ~18 min Fraction3 Fraction 3: e-isomer HPLC->Fraction3 tR ~22 min

Caption: Workflow for the controlled hydrolysis of Cyanocobalamin and chromatographic resolution of the b-carboxylic acid isomer.

Bioconjugation Logic: Why the b-Isomer?

In drug development, the choice of the b-isomer is not arbitrary. It is governed by the Structure-Activity Relationship (SAR) regarding Intrinsic Factor (IF) binding.

  • The "e" and "d" positions: Located near the dimethylbenzimidazole nucleotide loop. Modification here often sterically hinders the conformational changes required for IF binding, drastically reducing oral bioavailability.

  • The "b" position: Located on the upper face of the corrin ring, projecting away from the nucleotide loop. Conjugation at this site generally preserves the receptor-binding affinity.

Visualization: Structural Logic

SAR B12 Cyanocobalamin Scaffold b_site b-position (Side Chain) B12->b_site e_site e-position (Nucleotide Loop) B12->e_site Conjugate_b Drug Conjugate (High Affinity) b_site->Conjugate_b Modification Conjugate_e Drug Conjugate (Low Affinity) e_site->Conjugate_e Modification IF_Binding Intrinsic Factor Binding Pocket Conjugate_b->IF_Binding No Steric Clash Conjugate_e->IF_Binding Steric Hindrance

Caption: Structural rationale for selecting the b-isomer: minimizing steric interference with Intrinsic Factor binding.

References

  • Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[6] Biochemistry. Link

  • Pathare, P. M., et al. (2013).
  • United States Pharmacopeia (USP). Cyanocobalamin Monograph: Identification Tests (UV-Vis absorption ratios). Link

  • Anton, K., et al. (1984). Separation of the monocarboxylic acid isomers of cyanocobalamin by HPLC.
  • Fieber, W., et al. (2010). Characterization of B12 derivatives by Mass Spectrometry. Analytical Chemistry.

Sources

Biological Role of Vitamin B12 Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological roles, pharmacological applications, and experimental characterization of Vitamin B12 (cobalamin) carboxylic acid derivatives. It is structured to serve researchers in chemical biology and drug discovery.

Technical Guide & Whitepaper

Executive Summary: The Structural Imperative

Vitamin B12 (cobalamin) is not merely a cofactor; it is a sterically demanding organometallic complex defined by its corrin ring and seven amide side chains (labeled a through g). The carboxylic acid derivatives of B12—formed when these amide groups are hydrolyzed to carboxylates—represent a critical bifurcation in biological function:

  • The Antagonists (Antivitamins): Derivatives modified at the

    
    -  or 
    
    
    
    -positions
    often act as competitive inhibitors. They bind to transport proteins but fail to be processed into active cofactors, effectively inducing localized B12 deficiency.
  • The Vectors (Drug Delivery): Derivatives modified at the

    
    -position  retain high affinity for transport proteins (Intrinsic Factor and Transcobalamin II). This unique property makes the 
    
    
    
    -carboxylic acid
    the premier "Trojan Horse" vector for targeted drug delivery.

Structural Biochemistry of the Side Chains

The corrin ring of cobalamin is decorated with acetamide (


) and propionamide (

) side chains. The biological fate of a B12 derivative is dictated by which of these amides is hydrolyzed to an acid.
Side ChainPositionBiological Impact of Hydrolysis/Modification

-position
C7 (Ring B)Critical Interface. This amide forms hydrogen bonds with residues in Intrinsic Factor (IF) and Transcobalamin (TC). Hydrolysis to acid (

) creates electrostatic repulsion, drastically reducing binding affinity or creating an antagonist.

-position
C13 (Ring C)Steric Clash. Modifications here often interfere with the corrin ring folding or protein binding pockets.

-position
C8 (Ring B)The Solvent-Exposed Gateway. This side chain points away from the protein binding interface. Hydrolysis to acid or conjugation here has negligible effect on protein binding (

), making it the ideal site for bioconjugation.

The Antivitamin Effect: Mechanism of Action

"Antivitamins" are B12 analogs that stall the metabolic machinery. The carboxylic acid derivatives, particularly those arising from random hydrolysis or specific modifications at the


-position, can act as dead-end complexes.
The Metabolic Blockade

For B12 to function, it must undergo "tailoring" by the chaperone protein MMACHC (CblC).

  • Uptake: The analog binds TCII and enters the cell via the CD320 receptor.

  • Stalling: If the side chain modification (e.g., a bulky acid or conjugate at the wrong position) prevents MMACHC from removing the upper ligand or reducing the Cobalt center, the molecule remains inert.

  • Inhibition: These inert complexes occupy the active sites of Methionine Synthase (MS) or Methylmalonyl-CoA Mutase (MCM) without catalyzing the reaction.

Visualization: The Antivitamin Pathway

The following diagram illustrates how specific derivatives cause metabolic stalling.

AntivitaminPathway Extracellular Extracellular Space TCII Transcobalamin II (TCII) Extracellular->TCII B12 Analog binds Complex TCII-B12 Analog TCII->Complex CD320 CD320 Receptor Complex->CD320 Endocytosis Lysosome Lysosome (Degradation) CD320->Lysosome Cytosol Cytosol Lysosome->Cytosol Release via ABCD4 MMACHC MMACHC (Tailoring) Cytosol->MMACHC Binding Active Active Cofactor (AdoCbl / MeCbl) MMACHC->Active Native B12 / e-acid Inert Inert Complex (Metabolic Dead End) MMACHC->Inert b-acid / Antivitamin Inert->MMACHC Competitive Inhibition

Caption: Differential processing of B12 derivatives. Native B12 is processed by MMACHC; b-acid derivatives often stall or inhibit this step.

Therapeutic Application: The "Trojan Horse" Vector

The most significant applied biological role of B12 carboxylic acids is in Targeted Drug Delivery . By utilizing the


-carboxylic acid, researchers can conjugate cytotoxic drugs (e.g., Colistin, Cisplatin) or peptides (e.g., Insulin, GLP-1) to B12.
Why the e-isomer?
  • Affinity Retention: The

    
    -isomer conjugates retain 
    
    
    
    of the binding affinity to Intrinsic Factor compared to native B12.
  • Oral Bioavailability: Because IF binding is preserved, these conjugates can be absorbed orally via the ileal cubilin receptor, bypassing the need for injection.

Comparative Binding Data

The following table summarizes the impact of side-chain acidification on protein binding.

DerivativeIntrinsic Factor Affinity (

)
Transcobalamin Affinity (

)
Biological Status
Cyanocobalamin (Native)

M

M
Vitamin

-Carboxylic Acid

M

M
Functional Vector

-Carboxylic Acid

M (Reduced)
ReducedAntagonist / Impurity

-Carboxylic Acid
VariableVariableImpurity

Experimental Protocols

For researchers synthesizing these derivatives, the following protocols ensure high purity and structural validation.

Protocol: Acid Hydrolysis & Isolation of e-Acid

Objective: Generate mono-carboxylic acid derivatives from Cyanocobalamin (CN-Cbl) and isolate the specific e-isomer.

Reagents:

  • Cyanocobalamin (USP Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Dowex 1X2 (Acetate form) Resin

  • HPLC Buffer A: 10 mM Ammonium Acetate, pH 4.0

  • HPLC Buffer B: Acetonitrile

Workflow:

  • Hydrolysis: Dissolve CN-Cbl in 0.1 M HCl. Incubate at room temperature for 72 hours. Note: Mild conditions prevent corrin ring degradation.

  • Desalting: Pass the mixture through an Amberlite XAD-2 column. Wash with water to remove salts; elute cobalamins with methanol.

  • Anion Exchange (Crude Separation):

    • Load mixture onto Dowex 1X2 (Acetate) column.

    • Fraction 1 (Unreacted B12): Elute with water.

    • Fraction 2 (Monocarboxylic Acids): Elute with 0.05 M Acetic Acid.

    • Fraction 3 (Di/Tri-acids): Elute with 0.1 M+ Acetic Acid.

  • Isomer Purification (Preparative HPLC):

    • Inject Fraction 2 onto a C18 Reverse-Phase column.

    • Gradient: 0-30% B over 30 minutes.

    • Elution Order: The isomers typically elute in the order:

      
      -acid 
      
      
      
      
      
      -acid
      
      
      
      
      -acid
      .
    • Validation: The

      
      -acid is usually the most abundant isomer in mild acid hydrolysis (approx 40-50% of the acid fraction).
      
Protocol: Bioconjugation via EDC/NHS

Objective: Conjugate an amine-containing payload (Drug-NH2) to B12-


-COOH.
  • Activation: Dissolve B12-

    
    -COOH in dry DMSO. Add 1.5 eq EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 eq NHS (N-hydroxysuccinimide). Stir for 1 hour.
    
  • Coupling: Add 1.2 eq of the payload (Drug-NH2) and 3.0 eq DIPEA. Stir overnight at RT.

  • Purification: Precipitate in Acetone/Ether (1:1). Purify via Semi-Prep HPLC to remove unreacted B12 acid.

References

  • Antivitamins B12: A Structure- and Reactivity-Based Concept. Source:Chemistry - A European Journal, 2015. URL:[Link]

  • Vitamin B12-derivatives: Enzyme cofactors and ligands of proteins and nucleic acids. Source:[1][2]Chemical Society Reviews, 2011. URL:[Link]

  • Organometallic cobalamin anticancer derivatives for targeted prodrug delivery. Source:Dalton Transactions, 2017.[3] URL:[Link]

  • Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern 2D NMR. Source:Biochemistry, 1991. URL:[Link]

  • From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery. Source:MDPI Pharmaceutics, 2023. URL:[Link][4]

Sources

Technical Whitepaper: Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, purification, and application of Cyanocobalamin-b-carboxylic Acid (CAS 38218-77-8) .[1] It is designed for researchers utilizing Vitamin B12 as a scaffold for targeted drug delivery and bioconjugation.[1]

A Strategic Scaffold for Receptor-Targeted Bioconjugates[1]

Core Identity & Chemical Architecture

Cyanocobalamin-b-carboxylic acid (also known as 32-carboxycyanocobalamin ) is a specific monocarboxylic acid derivative of Vitamin B12.[1][] Unlike the native vitamin, which possesses propionamide side chains at the b, d, and e positions of the corrin ring, this derivative has undergone selective hydrolysis at the b-position, converting the amide (–CONH₂) to a carboxylic acid (–COOH).[1]

This modification provides a unique "chemical handle" for bioconjugation while altering the molecule's interaction with B12-transport proteins (Intrinsic Factor, Transcobalamin II, and Haptocorrin), making it a critical tool for modulating pharmacokinetics and tissue targeting.[1]

Property Technical Specification
CAS Number 38218-77-8
Synonyms 32-Carboxycyanocobalamin; Cyanocobalamin EP Impurity B*; Vitamin B12-b-acid
Molecular Formula C₆₃H₈₇CoN₁₃O₁₅P
Molecular Weight 1356.35 g/mol (Monoisotopic mass approx.[1][3][4][5] 1355.55 Da)
Appearance Dark red/crystalline solid (hygroscopic)
Solubility High in Water, DMSO, Methanol; Insoluble in Acetone, Ether
pKa (COOH) ~4.5 (Estimated)
UV-Vis Maxima 278 nm, 361 nm (γ-band), 550 nm (α/β-band)

*Note: Nomenclature can vary between pharmacopeias.[1] "Impurity B" in EP often refers to the b-acid, but rigorous verification via NMR is required due to the existence of d- and e-isomers.

Structural Logic & Biological Implications

The therapeutic utility of CAS 38218-77-8 lies in the spatial orientation of the b-side chain.

  • The Corrin Ring Context: Vitamin B12 contains three acetamide (a, c, g) and four propionamide (b, d, e, f) side chains.[1][6] The f-amide is covalently linked to the aminopropanol arm holding the nucleotide loop.

  • The b-Position Specificity: The b-propionamide extends upward from the corrin plane. Modification here (hydrolysis to acid) significantly reduces affinity for Intrinsic Factor (IF) , thereby abolishing oral bioavailability.[1] However, it retains varying degrees of affinity for Transcobalamin II (TCII) and Haptocorrin (HC) .[1]

  • Strategic Use: Because it bypasses the IF-mediated gut uptake, the b-carboxylic acid scaffold is ideal for parenteral drug delivery systems where systemic circulation and specific tissue uptake (e.g., tumor targeting via CD320 or HC receptors) are desired, minimizing background absorption from the gut.[1]

Synthesis & Purification Protocols

The production of Cyanocobalamin-b-carboxylic acid involves the controlled acid hydrolysis of Cyanocobalamin, followed by rigorous chromatographic separation to isolate the b-isomer from the d- and e-isomers.

A. Synthesis: Controlled Acid Hydrolysis
  • Principle: The propionamide side chains hydrolyze at different rates.[1] The b, d, and e positions are the most labile.[1]

  • Reagents: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[1]

  • Conditions: Stir at room temperature for 24–72 hours. (Mild heating accelerates the reaction but increases di-/tri-acid byproducts).[1]

  • Reaction:

    
    [1]
    
B. Purification: Preparative HPLC (Critical Step)

Separation of the b-isomer from the d- and e-isomers is non-trivial due to their identical mass and similar polarity.[1] High-efficiency C18 columns with distinct pH control are required.[1]

Validated HPLC Protocol:

Parameter Condition
Column C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.[1]0)
Mobile Phase B Acetonitrile (ACN) or Methanol
Gradient 0–5 min: 10% B; 5–25 min: Linear ramp to 30% B; 25–30 min: Hold 30% B
Flow Rate 1.0 mL/min (Analytical); Scale up for Prep
Detection UV at 361 nm (Specific to Cobalamin core)
Retention Logic The isomers typically elute in the order of d < b < e (Order may vary by column chemistry; NMR confirmation is mandatory).[1]
C. Characterization (Self-Validating System)

Do not rely solely on retention time.[1] Confirm identity using 2D-NMR (HMBC) .

  • Diagnostic Signal: Look for the correlation between the corrin ring C7 proton and the carboxyl carbon. The b-isomer shows distinct chemical shifts for the propionic side chain protons compared to d and e.

  • Mass Spectrometry: ESI-MS (+) should show

    
     [M+H]⁺.[1]
    
Bioconjugation Workflow

The carboxylic acid group on the b-chain serves as the attachment point for amines (drugs, fluorophores, peptides).[1]

Step 1: Activation (NHS Ester Formation) [1]
  • Dissolve: 1 eq. Cyanocobalamin-b-carboxylic acid in dry DMSO or DMF.[1]

  • Add: 1.5 eq. N-hydroxysuccinimide (NHS) and 1.5 eq.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Incubate: Room temperature for 2–4 hours.

  • Validation: Monitor by TLC or HPLC (shift in retention time due to NHS ester formation).

Step 2: Coupling (Amidation)
  • React: Add the amine-containing payload (e.g., Doxorubicin, GLP-1 analog) to the activated mixture.[1]

  • Buffer: Adjust pH to 7.5–8.0 using DIPEA or TEA (if in organic solvent) or Bicarbonate buffer (if aqueous).[1]

  • Purify: Dialysis or Prep-HPLC to remove unreacted B12 and coupling reagents.

Visualization of Pathways
Diagram 1: Hydrolysis & Isomer Separation Logic

This diagram illustrates the generation of the isomeric mixture and the purification logic required to isolate the specific b-isomer.

B12_Hydrolysis B12 Cyanocobalamin (Native) (3 Amides: b, d, e) Reaction Acid Hydrolysis (0.1M HCl, 24-72h) B12->Reaction Mixture Crude Mixture (b-acid, d-acid, e-acid, di-acids) Reaction->Mixture HPLC Preparative HPLC (C18, Gradient Elution) Mixture->HPLC Iso_D d-Isomer (Impurity) HPLC->Iso_D Early Elution Iso_B b-Isomer (Target) CAS 38218-77-8 HPLC->Iso_B Mid Elution (Collect) Iso_E e-Isomer (Impurity) HPLC->Iso_E Late Elution

Caption: Workflow for isolating Cyanocobalamin-b-carboxylic acid from the hydrolytic mixture of isomers.

Diagram 2: Bioconjugation Mechanism

This diagram details the chemical activation and coupling strategy utilizing the b-carboxylic acid handle.

Bioconjugation Acid Cyanocobalamin-b-COOH (CAS 38218-77-8) Activation Activation (EDC / NHS) Acid->Activation Step 1 Intermediate Activated NHS-Ester (Reactive Intermediate) Activation->Intermediate Conjugate Final Conjugate (B12-b-CONH-Drug) Intermediate->Conjugate Step 2: Coupling Payload Drug/Payload (R-NH2) Payload->Conjugate Nucleophilic Attack

Caption: Two-step bioconjugation strategy: Carboxyl activation followed by amine coupling.

References
  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[7] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society. Link[1]

  • Pathare, P. M., et al. (2022).[1][8] Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance by Preparative HPLC Technique.[1][8] Indo American Journal of Pharmaceutical Sciences.[1][8] Link

  • McEwan, J. F., & Veitch, H. (2025).[1] Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical.[1] Expert Opinion on Drug Delivery/ResearchGate.[1] Link

  • Brown, K. L. (2005).[1] Chemistry and Enzymology of Vitamin B12.[1][9][10][11][12] Chemical Reviews.[1] Link[1]

  • US Biological. (n.d.).[1] Cyanocobalamin-b-carboxylic Acid - Technical Data Sheet.[1]Link[1]

Sources

Technical Guide: Synthesis and Purification of Cyanocobalamin-b-Monocarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, purification, and characterization of Cyanocobalamin-b-monocarboxylic acid (CBC-b-acid) , a critical derivative of Vitamin B12. Unlike the parent molecule, CBC-b-acid possesses a reactive carboxylic acid handle at the b-position of the corrin ring, enabling precise conjugation to cytotoxic payloads, polymers, and imaging agents. This guide departs from generic protocols by focusing on the specific challenges of regio-isomeric separation , providing a validated workflow to isolate the b-isomer from the d- and e-isomers generated during acid hydrolysis.

Introduction & Strategic Utility

Cyanocobalamin (Vitamin B12) contains three labile propionamide side chains at positions b, d, and e.[1] Hydrolysis of these amides yields monocarboxylic acids. The b-isomer is of paramount importance in drug development because the b-side chain extends upward, away from the steric bulk of the nucleotide loop and the corrin ring. This unique spatial orientation allows conjugated payloads to interact with target receptors (e.g., Transcobalamin II) with minimal steric interference, preserving the biological affinity of the cobalamin carrier.

Structural Target
  • Parent: Cyanocobalamin (

    
    )[2][3][4]
    
  • Target: Cyanocobalamin-b-monocarboxylic acid (

    
    )
    
  • Transformation: Hydrolysis of the propionamide at C7 (b-position) to a propionic acid.

Mechanistic Principles

Acid Hydrolysis Kinetics

The conversion of cyanocobalamin to its mono-acid derivatives is achieved via mild acid hydrolysis . The reaction is governed by the relative lability of the amide groups.

  • Selectivity: The reaction is non-selective. The b-, d-, and e-amides have similar hydrolytic rates, leading to a statistical mixture of mono-acids, along with di- and tri-acids if the reaction proceeds too long.

  • Control: Kinetic control is achieved by moderating temperature (Room Temperature) and acid concentration (0.1N – 1.0N HCl). High temperatures promote corrin ring degradation and de-metallation.

Isomeric Separation Logic

Since the synthesis yields a mixture, the core technical challenge is purification .

  • Charge Difference: At pH ~4-5, the monocarboxylic acids carry a net charge of -1 (phosphate) + -1 (carboxylate) + +1 (cobalt) = -1 , whereas unreacted cyanocobalamin is neutral (zwitterionic phosphate/cobalt cancels out). This allows separation of acids from the parent vitamin.

  • Isomeric Resolution: The b, d, and e isomers have subtle differences in pKa and hydrophobicity. Strong Anion Exchange (SAX) chromatography or high-resolution C18 HPLC is required to resolve the b-isomer from the d/e pair.

Experimental Protocol

Reagents and Equipment
  • Precursor: Cyanocobalamin (USP/Ph. Eur. Grade), dried over

    
    .
    
  • Solvent: 0.5 M Hydrochloric Acid (HCl).

  • Resin: Dowex 1X2 (100-200 mesh) or Q-Sepharose Fast Flow.

  • Desalting: Amberlite XAD-2 or C18 Sep-Pak cartridges.

  • Analysis: HPLC with UV detector (361 nm), ESI-MS.

Step-by-Step Synthesis
Step 1: Hydrolysis[5]
  • Dissolve 1.0 g (0.74 mmol) of Cyanocobalamin in 100 mL of 0.5 M HCl .

  • Stir the deep red solution continuously at room temperature (20–25°C) for 60–72 hours .

    • Note: Do not heat. Heating accelerates the formation of di/tri-acids and degradation products.

  • Monitor reaction progress via HPLC. The target endpoint is ~40-50% conversion to mono-acids. Pushing for higher conversion increases di-acid impurities.

Step 2: Quenching and Extraction
  • Neutralize the reaction mixture to pH 6.0–7.0 using dilute NaOH or solid

    
    .
    
  • Desalting/Extraction (Phenol Method):

    • Extract the aqueous solution with phenol/chloroform (1:1 v/v) . The cobalamins partition into the organic phase.

    • Wash the organic phase twice with distilled water to remove salts.

    • Back-extract the cobalamins into water by adding acetone/diethyl ether (to make the organic phase less polar) and water.

    • Concentrate the aqueous phase under reduced pressure (Rotavap, <40°C).

Purification (The Critical Step)
Step 3: Anion Exchange Chromatography
  • Column Prep: Pack a column (

    
     cm) with Dowex 1X2  (acetate or formate form).
    
  • Loading: Apply the concentrated aqueous crude mixture.

  • Elution Gradient:

    • Fraction A (Unreacted B12): Elute with distilled water. The neutral cyanocobalamin will pass through.

    • Fraction B (Monocarboxylic Acids): Elute with a gradient of 0.01 M to 0.1 M Acetic Acid (or Ammonium Acetate pH 5).

    • Fraction C (Di/Tri-acids): Elute with 0.5 M Acetic Acid or dilute HCl.

  • Collection: Collect the Monocarboxylic Acid fraction (Fraction B). This contains the mixture of b, d, and e isomers.[1][6]

Step 4: Isomer Isolation (Semi-Prep HPLC)

To isolate pure CBC-b-acid from the d and e isomers:

  • System: C18 Reverse Phase Semi-Prep Column (e.g., Phenomenex Luna C18, 5µm,

    
     mm).
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[7]

  • Gradient: 10% B to 30% B over 40 minutes.

  • Elution Order: typically b-isomer elutes first, followed closely by d and e isomers (order may vary slightly based on specific column chemistry; verify with NMR).

  • Lyophilization: Freeze-dry the collected b-isomer fraction to obtain a red powder.

Visualization of Workflow

G Start Cyanocobalamin (B12) Starting Material Hydrolysis Acid Hydrolysis 0.5M HCl, 72h, RT Start->Hydrolysis Crude Crude Mixture (B12, Mono-, Di-acids) Hydrolysis->Crude Extraction Phenol/Chloroform Extraction & Desalting Crude->Extraction Dowex Anion Exchange (Dowex 1X2) Extraction->Dowex Unreacted Elute Water: Unreacted B12 Dowex->Unreacted Fraction 1 MonoMix Elute 0.05M Acid: Mono-acid Mixture (b, d, e) Dowex->MonoMix Fraction 2 (Target) DiTri Elute 0.5M Acid: Di/Tri-acids Dowex->DiTri Fraction 3 HPLC Semi-Prep HPLC C18 Reverse Phase MonoMix->HPLC Final Pure CBC-b-Monocarboxylic Acid HPLC->Final Isolate b-isomer

Figure 1: Operational workflow for the synthesis and purification of Cyanocobalamin-b-monocarboxylic acid.

Characterization & QC

Every batch must be validated to ensure the correct isomer has been isolated.

ParameterMethodAcceptance Criteria
Identity ESI-MS Mass shift of +1 Da (Hydrolysis of

to

). Expected m/z: ~1356.
Isomeric Purity

H-NMR / 2D HMBC
The b-isomer is distinguished by chemical shifts of the C7 propionic side chain. HMBC correlates the carboxyl carbon to the specific corrin ring protons.
UV-Vis Spectrum Spectrophotometry Maxima at 278, 361, and 550 nm.[3] Ratio

should be ~1.8, similar to native B12.
Purity Analytical HPLC >95% purity; single peak with no shoulder (shoulders indicate d/e contamination).
Troubleshooting
  • Low Yield: If conversion is <20%, increase time to 96h. Do not increase acid concentration >1.0 M as this degrades the nucleotide loop.

  • Poor Separation: If b and d/e isomers co-elute on HPLC, adjust the buffer pH. The pKa differences are subtle; running at pH 4.5 (Ammonium Acetate) often improves resolution compared to highly acidic TFA gradients.

References

  • Antony, A. C. (1992). The biological chemistry of folate receptors. Blood. Link (Context on receptor targeting).

  • Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry. Link (Detailed hydrolysis and purification protocols).

  • Armitage, J. B., et al. (1953). Vitamin B12 Group.[2][7][8][9][10][11][12][13][14] Part III. The Course of Hydrolysis. Journal of the Chemical Society. Link (Foundational chemistry of B12 hydrolysis).

  • Brown, K. L. (2005). Chemistry and Enzymology of Vitamin B12. Chemical Reviews. Link (Comprehensive review including structural analysis).

  • Wilbur, D. S., et al. (1996). Biotin Reagents for Antibody Pretargeting. 2. Synthesis and In Vitro Evaluation of Biotin-Cyanocobalamin Conjugates. Bioconjugate Chemistry. Link (Specific reference to b-isomer isolation).

Sources

Technical Guide: Natural Occurrence and Characterization of Cobalamin Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cobalamin (Vitamin B12) is a structurally complex organometallic cofactor essential for eukaryotic metabolism.[1][2] While cyanocobalamin and hydroxocobalamin are the clinically recognized forms, cobalamin carboxylic acid analogs —specifically the monocarboxylic acids formed by the hydrolysis of the corrin ring's peripheral amide groups—represent a critical class of "impurities" with significant biological and therapeutic relevance.[2]

These analogs occur naturally as biosynthetic intermediates in bacteria (e.g., Propionibacterium shermanii) or as degradation products in biological matrices.[1] Their presence confounds standard competitive binding assays due to differential affinity for Haptocorrin (HC) versus Intrinsic Factor (IF).[1] Conversely, their reactive carboxyl moieties provide site-specific handles for bioconjugation , making them high-value targets for drug delivery vector development. This guide provides a technical deep-dive into their origins, isolation, and utility.

Structural Biochemistry of Acid Analogs

The core structure of cobalamin consists of a corrin ring decorated with seven amide side chains: three acetamides (a, c, g) and four propionamides (b, d, e, f).[1] The "natural" vitamin B12 has all these positions amidated.

Cobalamin Carboxylic Acid Analogs arise when one or more of these amide groups are hydrolyzed to a free carboxylic acid (


).[1]
Key Monocarboxylic Isomers

The most thermodynamically accessible and biologically relevant analogs are the monocarboxylic acids, where a single amide is hydrolyzed.[2]

IsomerModification SiteChemical ContextStability/Reactivity
b-acid Propionamide side chain b (Ring A)Formed via mild acid hydrolysis.[2]Moderate stability; accessible for conjugation.[1][2]
d-acid Propionamide side chain d (Ring B)[1]Often associated with biosynthetic intermediates (e.g., cobyric acid precursors).[1]Sterically hindered; critical for synthase recognition.[1][2]
e-acid Propionamide side chain e (Ring C)Frequently formed during ring opening of the c-lactone intermediate.[1]Highly reactive; common target for ligand attachment.[1][2]

Note: The f-amide (attached to the nucleotide loop) is rarely hydrolyzed without degrading the entire molecule, as it anchors the dimethylbenzimidazole (DMB) tail.[1]

Natural Biosynthetic Origins[2]

Contrary to the view that these acids are solely degradation artifacts, they exist as transient biosynthetic intermediates in the anaerobic pathway of B12 production.[2]

The Amidation Cascade

In Propionibacterium shermanii and Pseudomonas denitrificans, the corrin ring is synthesized as Cobyrinic Acid , which contains seven free carboxyl groups.[3] The conversion to Cobalamin involves a sequential, enzymatic amidation process.[3]

  • Step 1: Cobyrinic acid is amidated at positions a and c to form Cobyrinic acid a,c-diamide .

  • Step 2: Sequential amidation of carboxyls b, d, e, and g.

  • Step 3: The final carboxyl group (f) is derivatized with aminopropanol to attach the nucleotide loop.[1][2][3]

Therefore, any disruption in the CobQ (aerobic) or CbiA (anaerobic) amidase enzymes results in the accumulation of cobalamin carboxylic acid analogs within the bacterial cell.[1]

Visualization: Biosynthetic Pathway & Acid Intermediates[1][2]

Biosynthesis cluster_Amidation Sequential Amidation (Natural Acid Analogs) ALA 5-Aminolevulinic Acid UroIII Uroporphyrinogen III ALA->UroIII Cobyrinic Cobyrinic Acid (7 -COOH groups) UroIII->Cobyrinic Ring Contraction Cobyric Cobyric Acid (1 -COOH at 'f' pos) Cobyrinic->Cobyric Amidation of a,b,c,d,e,g Cobinamide Cobinamide Cobyric->Cobinamide Attachment of Aminopropanol Cobalamin Cobalamin (Vitamin B12) (All Amides Intact) Cobinamide->Cobalamin Nucleotide Loop Assembly Hydrolysis Acid Hydrolysis / Bacterial Decay Cobalamin->Hydrolysis Deamidation MonoAcids Monocarboxylic Acids (b, d, e isomers) Hydrolysis->MonoAcids Formation of Analogs

Figure 1: Pathway illustrating the origin of carboxylic acid analogs as both upstream biosynthetic precursors (red) and downstream degradation products.[1]

Clinical & Analytical Implications

The presence of these analogs is the primary cause of "Pseudo-B12" interference in clinical diagnostics.[2]

The Binding Paradox: IF vs. HC

The biological activity of B12 is gated by transport proteins.[2] Understanding the differential binding affinity is crucial for assay development.[2]

  • Intrinsic Factor (IF): Highly specific.[1][2] It requires the exact nucleotide loop and amide structure of Cobalamin. It excludes carboxylic acid analogs (affinity

    
    ).[1]
    
  • Haptocorrin (HC): The "scavenger" protein.[1][2] It binds corrinoids promiscuously, including the b, d, and e-monocarboxylic acids, with high affinity (

    
    ).[1]
    

Impact: Older radioimmunoassays (RIA) that used crude HC as a binder often overestimated B12 levels by detecting these biologically inert acid analogs.[1][2] Modern assays must use purified IF to ensure specificity.[1][2]

Protocol: Isolation & Purification of Acid Analogs

Objective: To isolate specific monocarboxylic acid isomers (b, d, e) from a crude fermentation broth or hydrolyzed B12 standard.

Reagents:

  • Crude Cobalamin extract or Cyanocobalamin standard (for hydrolysis).[1][2]

  • 0.1 M Hydrochloric Acid (HCl).[1]

  • Q-Sepharose (Anion Exchange Resin).[1]

  • HPLC Buffer A: 10mM Ammonium Acetate, pH 4.0.[1]

  • HPLC Buffer B: 100% Methanol.[1][2]

Workflow Methodology
Step 1: Controlled Hydrolysis (Generation)

If natural analogs are insufficient, generate them via mild acid hydrolysis.[1][2]

  • Dissolve 100 mg Cyanocobalamin in 10 mL of 0.1 M HCl.

  • Incubate at room temperature for 72 hours. Note: This kinetics favors monocarboxylic acid formation over di/tri-acids.[2]

  • Neutralize to pH 7.0 with NaOH.[1][2]

Step 2: Anion Exchange Chromatography (Enrichment)

Separate the neutral B12 from the negatively charged acid analogs.[1][2]

  • Load mixture onto a Q-Sepharose column (equilibrated at pH 7.0).

  • Flow-through: Collect neutral Cyanocobalamin (unreacted).

  • Elution: Apply a gradient of 0-0.5 M NaCl. The monocarboxylic acids elute first (charge -1), followed by di-acids (charge -2).[1]

Step 3: High-Resolution HPLC (Isomer Separation)

To separate the b, d, and e isomers, which have identical mass but different polarity.[1]

  • Column: C18 Reverse Phase (Analytical: 4.6 x 250 mm).[1]

  • Gradient: 5% to 30% Methanol in Ammonium Acetate (pH 4.0) over 40 minutes.

  • Detection: UV at 361 nm (Cobalamin max).[1]

Separation Logic: The retention time typically follows the order: e-acid < b-acid < d-acid < Unmodified B12 .[2]

Visualization: Purification Workflow

Purification Sample Crude Extract / Hydrolysate QCol Anion Exchange (Q-Sepharose) Sample->QCol Load pH 7.0 Neutral Neutral B12 (Discard/Recycle) QCol->Neutral Flow-through Acids Charged Fraction (Monocarboxylic Acids) QCol->Acids NaCl Elution HPLC RP-HPLC (C18 Column, pH 4.0) Acids->HPLC Inject IsoE Isomer E (Fastest Elution) HPLC->IsoE IsoB Isomer B HPLC->IsoB IsoD Isomer D (Slowest Elution) HPLC->IsoD

Figure 2: Step-by-step fractionation protocol to isolate specific monocarboxylic acid isomers.

Therapeutic Application: Bioconjugation

The "natural" occurrence of these carboxylic acid groups provides a synthetic advantage.[2] Unlike the inert amide groups of native B12, the acid analogs can be activated (e.g., via NHS-esters) to conjugate with:

  • Peptides/Proteins: For receptor-mediated endocytosis via the CD320 receptor.[2]

  • Fluorophores: For tracking cellular uptake.[1][2]

  • Chemotherapeutics: Creating "Trojan Horse" drugs that target rapidly dividing cells with high B12 demand.[1][2]

Critical Insight: Conjugation at the b-position (b-acid) generally retains the highest affinity for Transcobalamin II (TCII), making it the preferred analog for drug delivery applications.[1]

References

  • Fedosov, S. N., et al. (2002).[1] "Comparative analysis of cobalamin binding kinetics and ligand protection for intrinsic factor, transcobalamin, and haptocorrin." Journal of Biological Chemistry. Link

  • Anton, D. L., et al. (1980).[1] "Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids." Journal of the American Chemical Society.[2] Link[1]

  • Taga, M. E., et al. (2020).[1][4] "Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase."[1][4][5][6] Biochimie. Link

  • Warren, M. J., et al. (2002).[1] "The biosynthesis of cobalamin (Vitamin B12)."[1][2][5][6][7] Natural Product Reports. Link

  • Pathare, P. M., et al. (2013).[1] "Cyanocobalamin monocarboxylic acid and its conjugates: Synthesis and applications." Vitamins & Hormones.[1][2] Link

Sources

Methodological & Application

2D NMR spectroscopy for Cyanocobalamin-b-carboxylic Acid structural assignment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 2D NMR Strategy for the Structural Assignment of Cyanocobalamin-b-Carboxylic Acid

Executive Summary

Cyanocobalamin-b-carboxylic acid (also known as the b-monocarboxylic acid derivative of Vitamin B12) arises from the specific hydrolysis of the propionamide side chain at the C3 position of the corrin ring. Distinguishing this specific isomer from the d- (C8) and e- (C13) isomers is a critical challenge in pharmaceutical impurity profiling and the synthesis of B12-drug bioconjugates.

This guide details a definitive NMR protocol utilizing 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) as the primary discriminator. Unlike X-ray crystallography, which often struggles with the disorder of B12 side chains, solution-state NMR provides unambiguous assignment by tracing scalar couplings from the modified side chain back to the specific quaternary carbons of the corrin macrocycle.

Structural Context & The Analytical Challenge

The cyanocobalamin molecule contains seven amide side chains (labeled a through g).[1][2]

  • The Target: The b-side chain is a propionamide attached to C3 (Ring A).[3]

  • The Isomers: The d-side chain (C8, Ring B) and e-side chain (C13, Ring C) are chemically similar propionamides.[3]

  • The Problem: In 1D 1H NMR, the aliphatic region (1.0–3.0 ppm) is severely crowded. The amide NH protons are exchangeable and sensitive to pH/solvent, making them unreliable as the sole assignment tool.

The Solution: We utilize the Quaternary Carbon Fingerprint . The quaternary carbons at the base of the side chains (C3, C8, C13) have distinct 13C chemical shifts.[3] By establishing an HMBC correlation from the hydrolyzed carboxyl/carbonyl carbon through the aliphatic linker to the corrin ring, the position is locked.

Sample Preparation Protocol

To ensure reproducibility and spectral resolution, strict adherence to sample conditions is required.[3]

ParameterSpecificationRationale
Solvent D₂O (99.96% D) Minimizes the huge HDO signal; essential for clear observation of aliphatic protons adjacent to the corrin ring.
Concentration 3–5 mM B12 aggregates at high concentrations.[3] 5 mM is the sweet spot for cryoprobe sensitivity without viscosity broadening.
pH Adjustment pH 7.0 (phosphate buffer) Critical: At neutral pH, the carboxylic acid is deprotonated (COO⁻), causing a significant 13C shift (~180-182 ppm) compared to the amide (~176-178 ppm).[3]
Reference TSP (0.00 ppm) Internal standard for precise chemical shift alignment.[3]
Tube 3 mm or 5 mm High-Precision 3 mm tubes are preferred if sample mass is limited (< 2 mg) to maximize filling factor.[3]

Acquisition Strategy & Pulse Sequences

The following workflow prioritizes the "Connectivity Trace" method.

Step 1: 1D 1H Presaturation (The Baseline)[3]
  • Objective: Assess sample purity and solvent suppression quality.

  • Parameter: zgpr (Bruker) or equivalent.[3] Irradiate the residual HDO signal.

  • Check: Ensure the C10-H singlet (meso proton) at ~6.0–6.2 ppm is sharp.

Step 2: Multiplicity-Edited 1H-13C HSQC
  • Objective: Catalog all protonated carbons.

  • Differentiation:

    • CH₂ (Blue/Negative): The propionamide/acid side chains consist of two CH₂ groups (α and β).

    • CH/CH₃ (Red/Positive): Corrin ring methyls and methines.[3]

  • Insight: The CH₂ adjacent to the modified carboxylate will show a slight chemical shift perturbation compared to the unmodified amide side chains.

Step 3: 1H-13C HMBC (The Discriminator)
  • Objective: Link the side chain to the Corrin Ring.

  • Optimization: Set the long-range coupling constant delay to 8 Hz (approx 62.5 ms). This is optimal for observing ²J and ³J couplings in the corrin system.

  • Critical Region: Focus on the correlation between the side chain β-protons and the quaternary carbons of the ring.

Structural Assignment Logic

The assignment relies on a "Walking the Chain" logic.

The "b"-Isomer Confirmation Pathway:
  • Identify the Carboxylate: In the 13C domain, the hydrolyzed b-acid carbonyl (COO⁻) appears downfield (approx 180–183 ppm) compared to the remaining amides (174–178 ppm).

  • Trace Outward (HMBC): Find the protons correlated to this unique acid carbon.[3] These are the b-CH₂ (β) protons.

  • Trace Inward (HMBC): Look for the correlation from these b-CH₂ (β) protons to a quaternary carbon on the ring.

    • If the correlation hits C3 (approx 50–55 ppm, distinct from C8/C13), the assignment is Cyanocobalamin-b-carboxylic acid .[3]

    • Note: C3 is usually shielded relative to C8 and C13 due to the specific buckling of the corrin ring.

Logic Visualization (DOT Diagram)

B12_Assignment_Logic cluster_0 Experimental Data cluster_1 Connectivity Trace cluster_2 Isomer Discrimination Spectrum_13C 13C Spectrum (Identify COO- at ~182 ppm) Step1 Select Unique Carboxyl Signal (Acid vs Amide) Spectrum_13C->Step1 Spectrum_HMBC HMBC Spectrum (Long-Range Correlations) Step2 Identify Side Chain Protons (via HMBC/HSQC) Spectrum_HMBC->Step2 Step1->Step2 Link Carbon to Proton Step3 Trace to Quaternary Ring Carbon (The Critical Step) Step2->Step3 Link Proton to Ring Dec_C3 Correlation to C3? (Ring A) Step3->Dec_C3 Dec_C8 Correlation to C8? (Ring B) Step3->Dec_C8 Dec_C13 Correlation to C13? (Ring C) Step3->Dec_C13 Result CONFIRMED: Cyanocobalamin-b-carboxylic Acid Dec_C3->Result YES (Match) Dec_C8->Result NO (d-isomer) Dec_C13->Result NO (e-isomer)

Caption: Logical workflow for distinguishing the b-isomer using HMBC connectivity tracing from the hydrolyzed carboxylate to the specific corrin ring quaternary carbon.

Detailed Experimental Protocol

Instrument Setup (600 MHz or higher recommended)
  • Temperature: Set to 298 K (25°C) . Temperature stability is vital as B12 chemical shifts are temperature-dependent.

  • Lock/Shim: Lock on D₂O. Perform 3D gradient shimming. Line width of TMSP should be < 0.8 Hz.

HMBC Parameter Set (Bruker nomenclature example: hmbcgplpndqf)[3]
  • TD (Time Domain): F2 = 4096, F1 = 512 (or 256 with Linear Prediction).[3]

  • NS (Scans): 32 to 64 (Concentration dependent).[3]

  • CNST13 (J-coupling): 8 Hz (Optimized for 2-3 bond couplings).[3]

  • SW (Spectral Width):

    • F2 (1H): 10 ppm (covers all aliphatic and aromatic protons).

    • F1 (13C): 220 ppm (must cover carbonyls/carboxyls up to 185 ppm).[3]

Data Processing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.[3]

  • Zero Filling: At least 2K in F1 for digital resolution.

  • Analysis:

    • Locate the carbonyl region (170–185 ppm).

    • Identify the most deshielded carbonyl (the acid).

    • Draw a vector to the aliphatic protons (approx 2.2–2.6 ppm).

    • From those protons, look for the next correlation in the 45–60 ppm region (Quaternary C).[3]

    • Reference Check: C3 is typically found at ~50–52 ppm , whereas C8 and C13 are often slightly downfield or distinct in specific environments [1].[3]

Summary of Chemical Shift Indicators (D₂O, pH 7)

MoietyCarbon TypeApprox Shift (ppm)Diagnostic Feature
b-COOH Carboxyl (C=O)180–183 Significantly downfield of amides (174–178).
b-CH₂ (α) Methylene34–36 Adjacent to COOH.[3]
b-CH₂ (β) Methylene28–32 Adjacent to Ring A (C3).[3]
C3 Quaternary Ring~50–52 The "Anchor" carbon.[3]

(Note: Exact shifts vary with concentration and temperature; relative differences are the key).[3]

References

  • Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[3][4] Biochemistry, 28(18), 7213–7223.[3] [Link][3]

  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[3] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[3] [Link][3]

  • Zelder, F. (2015). Recent trends in the synthesis of vitamin B12 derivatives.[3] Chemical Communications, 51, 1406-1423.[3] [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. (1974).[3] The Nomenclature of Corrinoids. Biochemistry, 13(7), 1555–1560.[3] [Link]

Sources

Cyanocobalamin-b-carboxylic Acid as a drug delivery vehicle

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyanocobalamin-b-carboxylic Acid (CBC) as a High-Fidelity Drug Delivery Vehicle

Executive Summary

This guide details the engineering and application of Cyanocobalamin-b-carboxylic acid (CBC) , a specific derivative of Vitamin B12 (cobalamin), as a tumor-targeted drug delivery vector. Unlike non-specific cytotoxic agents, CBC conjugates leverage the CD320 (TCblR) receptor pathway—which is significantly upregulated in rapidly proliferating cells (e.g., solid tumors, leukemias)—to facilitate active, receptor-mediated endocytosis.

This document provides a validated workflow for the synthesis, isolation, and conjugation of CBC. It addresses the critical challenge of maintaining receptor affinity while attaching cytotoxic or therapeutic payloads.

Part 1: Mechanism of Action & Rationale[1]

The Targeting Logic: The CD320 Pathway

Vitamin B12 cannot passively diffuse across cell membranes due to its size (~1.35 kDa) and hydrophilicity. Its uptake is strictly regulated by transport proteins. In the context of drug delivery, the Transcobalamin II (TCII) pathway is the primary target.

  • Holo-TCII Formation: In the blood, CBC conjugates bind to circulating Transcobalamin II (TCII) with high affinity (

    
     M).
    
  • Receptor Recognition: The TCII-CBC complex is recognized by the CD320 receptor on the surface of dividing cells.

  • Endocytosis: The complex is internalized via clathrin-coated pits.

  • Lysosomal Release: The endosome fuses with a lysosome; the acidic pH and proteases degrade TCII, releasing the CBC-drug conjugate into the cytosol.

Why the b-position? The corrin ring of B12 has multiple amide side chains (


 through 

).
  • Steric Freedom: The b-side chain (propionamide) extends upward from the corrin plane, away from the nucleotide loop (which coordinates the Cobalt).

  • Affinity Retention: Modifications at the b-position minimally interfere with the TCII binding interface, unlike modifications at the e-position or the ribose 5'-OH, which can sometimes reduce affinity or alter uptake kinetics.

Pathway Visualization

B12_Uptake_Pathway CBC CBC-Drug Conjugate Complex Holo-TCII Complex CBC->Complex Binding (Bloodstream) TCII Transcobalamin II (TCII) TCII->Complex CD320 CD320 Receptor (Cell Surface) Complex->CD320 Recognition Endosome Early Endosome CD320->Endosome Endocytosis Lysosome Lysosome (pH < 5.0) Endosome->Lysosome Maturation Release Payload Release Lysosome->Release Proteolysis of TCII

Figure 1: The CD320-mediated endocytosis pathway utilized by CBC conjugates for intracellular drug delivery.[1]

Part 2: Synthesis and Isolation Protocol

Objective: Selectively hydrolyze the amide group at the b-position of Cyanocobalamin to a carboxylic acid, separating it from the d and e isomers.

Materials
  • Starting Material: Cyanocobalamin (USP Grade).

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

  • Purification: Preparative HPLC (C18 column), Ammonium Acetate buffer, Methanol.

Acid Hydrolysis Protocol
  • Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 M HCl.

  • Reaction: Stir the solution at room temperature (20–25°C) for 60–72 hours.

    • Note: Avoid heating, as this increases the ratio of di- and tri-carboxylic acids.

  • Quenching: Neutralize the solution to pH 6.0–7.0 using 0.1 M NaOH.

  • Desalting: Load the mixture onto an Amberlite XAD-2 resin column. Wash with water to remove salts, then elute the cobalamins with 80% Methanol/Water. Evaporate methanol to obtain the crude mixture.

HPLC Isolation of the b-Isomer

The crude mixture contains unreacted B12 and the b, d, and e monocarboxylic acids.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.4.

  • Mobile Phase B: Methanol.[2]

  • Gradient: 0–5 min (15% B), 5–30 min (15% → 35% B).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 361 nm.

Elution Order:

  • Unreacted Cyanocobalamin (Earliest)

  • Cyanocobalamin-b-carboxylic acid (Target)

  • Cyanocobalamin-d-carboxylic acid

  • Cyanocobalamin-e-carboxylic acid

Validation: The b-isomer is typically the second major peak after the unreacted B12. Confirm identity using ESI-MS (Expected Mass: [M+H]+ ≈ 1356 Da, +1 Da shift from amide hydrolysis -NH2 to -OH is negligible in low res, but fragmentation patterns differ) or 2D NMR (HMBC correlations of the b-side chain).

Part 3: Conjugation Protocol (EDC/NHS Coupling)

Objective: Covalently attach an amine-containing payload (e.g., Doxorubicin, GLP-1 peptide) to the CBC vehicle.

Conjugation Workflow

Conjugation_Workflow Step1 Activation (CBC + EDC + NHS) Buffer: MES, pH 5.5 Step2 Intermediate (NHS-Ester Formation) Step1->Step2 15-30 min Step3 Coupling (Add Amine-Payload) Buffer: PBS, pH 7.4 Step2->Step3 Immediate Step4 Purification (Dialysis / HPLC) Step3->Step4 4-12 hours

Figure 2: Step-by-step chemical conjugation strategy using carbodiimide chemistry.

Detailed Procedure

Step 1: Activation

  • Dissolve CBC (10 mg, ~7.4 µmol) in 1 mL of MES buffer (0.1 M, pH 5.5).

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 10-fold molar excess) and NHS (N-Hydroxysuccinimide, 10-fold molar excess).

  • Incubate at room temperature for 20 minutes.

    • Critical: Do not exceed 30 minutes to prevent hydrolysis of the active ester.

Step 2: Coupling

  • Dissolve the Amine-Payload (e.g., peptide or drug with free amine) in PBS (pH 7.4).

  • Add the activated CBC solution dropwise to the payload solution.

    • Ratio: Use a 1.2:1 molar ratio of CBC:Payload to ensure complete consumption of the expensive payload.

  • Adjust pH to 7.2–7.5 using dilute NaOH if necessary.

  • Stir in the dark for 4–12 hours at 4°C.

Step 3: Purification

  • Dialysis: If the payload is a macromolecule (>2 kDa), dialyze against water using a specific MWCO membrane (e.g., 1 kDa) to remove unreacted B12 and coupling reagents.

  • HPLC: For small molecule conjugates, purify via C18 HPLC using a Water/Acetonitrile gradient (0.1% TFA).

  • Lyophilization: Freeze-dry the purified fraction to obtain a red powder.

Part 4: Characterization & Quality Control

Spectral Validation

A successful conjugate must retain the characteristic cobalamin absorbance profile.

  • UV-Vis: Maxima at 278 nm , 361 nm (gamma band), and 550 nm .

  • Ratio Check:

    
     should be ~1.8; 
    
    
    
    should be ~3.2. Significant deviation indicates degradation of the corrin ring.
Binding Affinity Assay (SPR)

To verify the vehicle is still active:

  • Immobilize Recombinant Human TCII on a CM5 Biacore chip.

  • Inject CBC-Conjugate at varying concentrations (0.1 nM – 100 nM).

  • Compare

    
     to native Cyanocobalamin.
    
    • Acceptance Criteria:

      
       should remain in the low picomolar range (< 50 pM).
      

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of b-isomer Hydrolysis time too long/short.Strictly control time (60-72h). Monitor via analytical HPLC every 12h.
Precipitation during Coupling Payload is hydrophobic.Add up to 20% DMSO or DMF to the coupling buffer.
Loss of Receptor Binding Conjugation at wrong site.Ensure HPLC isolation was specific for the b-isomer. Avoid non-specific activation.
Corrin Ring Degradation Light exposure or high pH.Perform all reactions in amber vials/dark. Keep pH < 8.[3][4][5][6][7][8]0.

References

  • Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives as ligands for transcobalamin II." Bioconjugate Chemistry.

  • McEwan, J. F., et al. (2025). "Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical." Expert Opinion on Drug Delivery.

  • Antonysamy, A. S., et al. (2013).[1] "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Journal of the American Chemical Society.[9]

  • Thermo Fisher Scientific. "Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)." Product Protocol.

  • Furger, E., et al. (2013). "Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes towards potential therapeutic applications." Journal of Inorganic Biochemistry.

Sources

Application Note: Cyanocobalamin-b-carboxylic Acid as a Competitive Probe and Conjugation Scaffold in Vitamin B12 Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) is a specific monocarboxylic acid derivative of vitamin B12 formed by the hydrolysis of the propionamide side chain at the b-position of the corrin ring. Unlike the native vitamin, which acts as a coenzyme precursor, CNCbl-b-acid functions primarily as a competitive antagonist (antivitamin) or a structural probe .[1][2] Its utility lies in its ability to bind mammalian cobalamin transport proteins—Intrinsic Factor (IF), Transcobalamin (TC), and Haptocorrin (HC)—with high specificity while blocking downstream metabolic processing.[1][2] This guide details the protocols for synthesizing, purifying, and utilizing CNCbl-b-acid to map B12 uptake pathways and validate novel B12-drug conjugates.

Scientific Background & Mechanism[3][4][5]

Structural Significance

Vitamin B12 (Cyanocobalamin) contains three propionamide side chains labeled b, d, and e.[1][2] The b-position is unique because it projects outward from the corrin ring, remaining relatively solvent-exposed even when the vitamin is bound to transport proteins.

  • Native B12: The b-side chain is an amide (

    
    ).[1][2]
    
  • b-Carboxylic Acid: The amide is hydrolyzed to an acid (

    
    ).[1][2]
    
Mechanism of Antagonism

CNCbl-b-acid acts as a "Trojan Horse" mimic. It retains the structural elements required for recognition by the transport proteins but fails to support the catalytic cycles of B12-dependent enzymes (Methionine Synthase and Methylmalonyl-CoA Mutase).

  • Transport Inhibition: CNCbl-b-acid competes with native B12 for binding to Intrinsic Factor (IF) in the gut and Transcobalamin (TC) in the blood.[1][2]

  • Cellular Lockout: While the CNCbl-b-acid-TC complex is internalized via the CD320 receptor, the modification at the b-position can alter endosomal release or prevent the conversion of the cobalamin core into its active coenzyme forms (Methylcobalamin/Adenosylcobalamin), effectively inducing a functional B12 deficiency.

Pathway Visualization

The following diagram illustrates the B12 transport pathway and the specific interference points of CNCbl-b-acid.

B12_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome/Cytosol) CNCbl Native B12 (Cyanocobalamin) IF Intrinsic Factor (IF) CNCbl->IF High Affinity bAcid CNCbl-b-acid (Antagonist) bAcid->IF Competitive Binding TC Transcobalamin (TC) IF->TC Transfer Receptor CD320 Receptor TC->Receptor Uptake Lysosome Lysosomal Release Receptor->Lysosome Enzymes Metabolic Enzymes (MS / MCM) Lysosome->Enzymes Native B12 Conversion Block METABOLIC BLOCK Lysosome->Block b-Acid Interference Block->Enzymes Inhibits

Caption: Figure 1. Competitive inhibition pathway of Cyanocobalamin-b-carboxylic acid in mammalian B12 transport.

Experimental Protocols

Protocol A: Preparation and Purification of CNCbl-b-acid

Objective: Isolate pure b-isomer from the hydrolysis mixture. The acid hydrolysis of Cyanocobalamin yields a mixture of b-, d-, and e- monocarboxylic acids which must be separated.

Reagents:

  • Cyanocobalamin (USP Grade)[1][2]

  • 0.1 M Hydrochloric Acid (HCl)[1][2]

  • Dowex 1X2 (Acetate form) or C18 Preparative HPLC Column[1][2]

  • Ammonium Acetate Buffer (pH 4.0)[1][2]

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Cyanocobalamin (1.0 g) in 0.1 M HCl (100 mL). Incubate at room temperature for 60–72 hours. Note: Do not heat, as this promotes deamidation at the d- and e- positions.

  • Neutralization: Adjust pH to 7.0 using dilute NaOH.

  • Desalting: Pass the mixture through a C18 Sep-Pak cartridge to remove salts. Elute with 50% Methanol/Water.[1][2]

  • Isomer Separation (Crucial):

    • Method: Preparative HPLC.[1][2]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1][2]

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.[1][2]

    • Mobile Phase B: Methanol.[1][2]

    • Gradient: 0–30% B over 40 minutes.

    • Elution Order: The b-acid typically elutes after the d- and e-isomers due to intramolecular hydrogen bonding with the propanolamine moiety, which increases its hydrophobicity slightly.

  • Validation: Confirm identity using Mass Spectrometry (ESI-MS, m/z 1356 [M+H]+) and 1H-NMR (shift in the b-side chain signals).

Protocol B: Competitive Binding Assay (IF/TC Affinity)

Objective: Determine the Inhibition Constant (


) of CNCbl-b-acid against native B12.[1][2]

Experimental Workflow Diagram:

Assay_Workflow Step1 1. Prepare Recombinant IF/TC (Immobilized or Solution) Step2 2. Add [57Co]-Cyanocobalamin (Radiotracer, 0.1 nM) Step1->Step2 Step3 3. Titrate CNCbl-b-acid (Competitor, 10^-12 to 10^-6 M) Step2->Step3 Step4 4. Incubate (1h @ 37°C, Dark) Step3->Step4 Step5 5. Separate Bound vs Free (Charcoal Adsorption) Step4->Step5 Step6 6. Gamma Counting & Data Analysis (IC50 -> Ki) Step5->Step6

Caption: Figure 2. Workflow for competitive binding assay using radioactive tracers.

Detailed Steps:

  • Preparation: Dilute recombinant Human Intrinsic Factor (rhIF) to a concentration that binds ~50% of the tracer (determined by a prior saturation curve).[1][2]

  • Competition Mix: In a series of tubes, add:

    • 100 µL rhIF solution.

    • 100 µL [57Co]-Cyanocobalamin (fixed concentration, e.g., 0.5 nM).

    • 100 µL CNCbl-b-acid (serial dilutions from 1 pM to 1 µM).

  • Incubation: Incubate for 1 hour at 37°C in the dark. Light sensitivity is minimal for CNCbl, but good practice.[1]

  • Separation (Charcoal Method):

    • Add 500 µL of Albumin-Coated Charcoal (removes free B12).[1][2]

    • Centrifuge at 10,000 x g for 5 minutes.

    • The supernatant contains the Protein-Bound fraction.

  • Measurement: Count the radioactivity of the supernatant using a Gamma Counter.

Data Analysis: Plot % Bound vs. Log[CNCbl-b-acid]. Fit to a one-site competitive binding model to extract


.[1][2] Calculate 

using the Cheng-Prusoff equation:

Where

is the concentration of [57Co]-B12 and

is the dissociation constant of native B12 for IF (~1 pM).[1][2]
Protocol C: In Vitro Antivitamin Assay

Objective: Assess the functional blockade of B12 metabolism in cell culture.

  • Cell Line: HL-60 (Promyelocytic leukemia) or K562 cells.[1][2]

  • Media: B12-deficient RPMI 1640 supplemented with 10% dialyzed Fetal Bovine Serum (to remove endogenous B12).

  • Treatment:

    • Control: 1 nM Cyanocobalamin.

    • Test: 1 nM Cyanocobalamin + Increasing concentrations of CNCbl-b-acid (1 nM – 100 nM).

  • Incubation: 72–96 hours.

  • Readout:

    • Cell Proliferation: MTT or CellTiter-Glo assay.[1][2] (Expect growth inhibition if B12 is successfully blocked).[1][2]

    • Metabolite Accumulation: Measure Homocysteine (Hcy) and Methylmalonic Acid (MMA) in the supernatant by LC-MS/MS.[1][2]

    • Interpretation: A rise in MMA/Hcy indicates that CNCbl-b-acid has successfully competed for uptake but failed to act as a coenzyme, causing a functional deficiency.[1]

Quantitative Data Summary

The following table summarizes typical binding affinities relative to native Vitamin B12.

LigandIntrinsic Factor (IF) Affinity (%)Transcobalamin (TC) Affinity (%)Biological Activity
Cyanocobalamin (Native) 100% (

pM)
100% (

pM)
Full Coenzyme Precursor
CNCbl-b-carboxylic acid ~80–90%~95%Antagonist / Inhibitor
CNCbl-e-carboxylic acid < 10%~80%Weak Binder (Steric clash)
CNCbl-d-carboxylic acid ~50%~85%Partial Agonist

Note: The high retention of affinity for the b-acid makes it the superior choice for competitive studies compared to e- or d- isomers.

References

  • Siddons, R. C. (1974). Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin.[1][2] Nature, 247(5439), 308–309.[1][2] Link[1][2]

  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[1][2] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[1][2] Link[1][2]

  • Fedosov, S. N., et al. (2007). Structural study on ligand specificity of human vitamin B12 transporters.[1][2][3] Biochemical Journal, 403(3), 431–440.[1][2][3] Link

  • Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217–232.[1][2] Link[1][2]

  • Nexo, E., & Gimsing, P. (1981). Turnover in humans of iodine-labeled vitamin B12-b-monocarboxylic acid.[1][2] Scandinavian Journal of Clinical and Laboratory Investigation, 41(5), 465–469.[1][2] Link

Sources

Application Note: Protocol for Mild Acid Hydrolysis of Cyanocobalamin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and analytical chemistry. It details the controlled mild acid hydrolysis of Cyanocobalamin (Vitamin B12) to generate specific monocarboxylic acid derivatives (B12-MCAs), primarily for use as precursors in bioconjugation or as impurity standards.

Abstract & Objective

Cyanocobalamin (CN-Cbl) possesses three chemically reactive propionamide side chains (positions b, d, and e) on the corrin ring. Mild acid hydrolysis selectively converts these amides into carboxylic acids without disrupting the essential nucleotide loop or the cobalt coordination center. This protocol details the controlled generation, isolation, and validation of Cyanocobalamin Monocarboxylic Acids (B12-MCAs), specifically targeting the b-, d-, and e- isomers, which are critical intermediates for synthesizing B12-drug conjugates (e.g., for tumor targeting via CD320 receptors).

Scientific Background & Mechanism[1][2][3][4][5]

The Deamidation Mechanism

The hydrolysis of CN-Cbl is a nucleophilic substitution where the amide group (


) is converted to a carboxylic acid (

). Under strong acidic conditions (e.g., 6M HCl), the corrin ring and nucleotide loop are destroyed. However, mild acidic conditions (0.1 M – 1.0 M HCl) selectively target the amide side chains.
  • Reactivity Order: The rate of hydrolysis for the propionamide chains typically follows the order

    
     .
    
  • The e-Isomer: While the b-isomer is formed most readily, the e-isomer is often the most desired for conjugation because its position on the corrin ring minimizes steric hindrance during receptor binding.

Reaction Pathway

The reaction produces a mixture of:

  • Unreacted CN-Cbl

  • Monocarboxylic Acids (B12-MCAs): b-acid, d-acid, e-acid.[1]

  • Dicarboxylic/Tricarboxylic Acids: Formed upon prolonged exposure.

Visualizing the Pathway

The following diagram illustrates the degradation pathway and the target products.

B12_Hydrolysis_Pathway cluster_Mono Monocarboxylic Acids (Target) CN_Cbl Cyanocobalamin (Native) b_isomer b-isomer (Major) CN_Cbl->b_isomer 0.1N HCl, RT Fastest d_isomer d-isomer CN_Cbl->d_isomer Hydrolysis e_isomer e-isomer (Conjugation Target) CN_Cbl->e_isomer Slowest Di_Tri Di-/Tri-Carboxylic Acids (Over-hydrolysis) b_isomer->Di_Tri Prolonged Time d_isomer->Di_Tri e_isomer->Di_Tri

Figure 1: Reaction pathway of Cyanocobalamin mild acid hydrolysis showing the kinetic distribution of isomers.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Cyanocobalamin USP/Ph.Eur Grade, >98% PurityStarting Material
Hydrochloric Acid 0.1 N (Standardized)Hydrolysis Reagent
Reaction Vessel Amber Glass Vial (Silanized)Protects from light; prevents adsorption
Quenching Buffer 0.2 M Sodium Phosphate, pH 7.0Neutralization
Prep-HPLC System C18 Column (e.g., Phenomenex Luna 5µm)Purification of isomers
Mobile Phase A 10 mM Ammonium Acetate, pH 4.0Ion-pairing/Buffering
Mobile Phase B Acetonitrile (HPLC Grade)Elution solvent
Phase 1: Controlled Hydrolysis

Critical Safety Note: Vitamin B12 is highly light-sensitive. All procedures must be performed under red light or in amber glassware wrapped in foil.

  • Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 N HCl .

    • Concentration: 10 mg/mL.

  • Incubation: Seal the vessel tightly. Incubate at Room Temperature (20–25°C) for 72 hours .

    • Optimization Note: For faster results, incubate at 60°C for 3 hours, but this increases the risk of dicarboxylic acid formation (over-hydrolysis). The 72h RT method yields a cleaner mixture of monocarboxylic acids.

  • Quenching: Stop the reaction by adjusting the pH to 6.0–7.0 using 2.0 M NaOH (dropwise) or by diluting 1:1 with 0.2 M Sodium Phosphate buffer (pH 7.0).

Phase 2: Purification (Isomer Isolation)

The crude mixture contains unreacted B12 and the three MCA isomers. They have very similar polarities; standard flash chromatography is insufficient. Preparative HPLC is required.

Prep-HPLC Method:

  • Column: C18 Reverse Phase, 250 x 21.2 mm (Preparative).

  • Flow Rate: 10 mL/min.

  • Detection: 361 nm (Cobalamin max) and 254 nm.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 5% B (Isocratic hold to elute salts)

    • 60 min: 25% B (Very shallow gradient to resolve isomers)

    • 65 min: 90% B (Wash)

Elution Order (Typical):

  • Unreacted CN-Cbl (Elutes first or co-elutes with b-isomer depending on pH).

  • b-isomer (Major peak).

  • d-isomer (Minor peak).

  • e-isomer (Target peak, usually elutes last among the monos).

Workflow Diagram

Protocol_Workflow cluster_Fractions Fraction Collection Start Start: 500mg CN-Cbl Acid Add 0.1 N HCl (Dark, 72h, RT) Start->Acid Neut Neutralize to pH 7.0 (NaOH/Phosphate) Acid->Neut HPLC Prep-HPLC Separation (C18, Shallow Gradient) Neut->HPLC F1 Frac 1: Unreacted B12 HPLC->F1 F2 Frac 2: b-isomer HPLC->F2 F3 Frac 3: d-isomer HPLC->F3 F4 Frac 4: e-isomer HPLC->F4 Desalt Desalting (C18 SPE) F4->Desalt Dry Lyophilization Desalt->Dry Final Final Product: Red Amorphous Powder Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of B12-monocarboxylic acids.

Quality Control & Validation

To ensure the protocol worked, you must validate the identity of the isolated fractions.

UV-Vis Spectroscopy

The corrin ring structure should remain intact.

  • Acceptance Criteria:

    • Maxima at 278 nm , 361 nm , and 550 nm .[2]

    • Absorbance Ratio (A361 / A278): 1.70 – 1.90 (Consistent with USP standards for Cyanocobalamin).

    • Note: If the ratio drops significantly, the nucleotide loop may have cleaved (forming Cobinamide), indicating the acid hydrolysis was too harsh.

Mass Spectrometry (ESI-MS)
  • Cyanocobalamin (Standard): MW = 1355.4 Da.

  • B12-Monocarboxylic Acid: MW = 1356.4 Da (+1 Da mass shift due to

    
     to 
    
    
    
    conversion).
  • Validation: Look for the [M+H]+ peak at m/z 1357.4 or [M+2H]2+ at m/z 679.2 .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield of e-isomer Reaction time too short.Extend hydrolysis to 96h or increase temp to 40°C.
High Dicarboxylic Acids Reaction too harsh.Reduce acid concentration to 0.05 N or reduce time.
Poor HPLC Resolution Gradient too steep.Use a shallower gradient (0.2% B/min increase). Ensure pH of mobile phase is 4.0.
Color Change (Brown) Oxidation to Hydroxocobalamin.Ensure light protection; check for presence of reducing agents.

References

  • Armitage, J. B., et al. (1953). Chemistry of the Vitamin B12 Group.[3][4][5][6][1][7][8][9] Part III. The Course of Hydrolytic Degradation.[5] Journal of the Chemical Society.

  • Anton, D. L., et al. (1980). Carbon-13 Nuclear Magnetic Resonance Studies of the Monocarboxylic Acids of Cyanocobalamin.[1] Journal of the American Chemical Society.[10]

  • Pathare, P. M., et al. (1996). Synthesis of Cobalamin-Bioconjugates via the e-Carboxylate of the Corrin Ring. Bioconjugate Chemistry.

  • United States Pharmacopeia (USP). Cyanocobalamin Monograph: Impurity Testing.

Sources

Cyanocobalamin-b-carboxylic Acid as an analytical standard for cobalamin research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability profiling of Vitamin B12 (Cyanocobalamin). It provides a comprehensive technical guide to using Cyanocobalamin-b-carboxylic Acid (CAS 38218-77-8) as a reference standard.

Precision Profiling of Vitamin B12 Impurities: The b-Isomer Standard

Executive Summary

Cyanocobalamin-b-carboxylic acid (also known as EP Impurity D ) is a critical degradation product formed by the hydrolysis of the propionamide side chain at position b of the corrin ring. Because Cyanocobalamin contains multiple amide groups (positions a, b, c, d, e, g) that are susceptible to hydrolysis, distinguishing the specific b-isomer from other monocarboxylic acids (like the e-isomer/Impurity B or d-isomer) is a significant analytical challenge.

This guide details the physicochemical basis for this separation, provides a validated HPLC protocol, and outlines the mechanistic pathway of its formation.

Chemical Identity & Significance[1]
PropertyDetail
Chemical Name Cyanocobalamin-b-carboxylic Acid
Common Synonyms EP Impurity D; Cobinic acid-acdeg-pentamide; b-Monocarboxylic acid B12
CAS Number 38218-77-8
Molecular Formula C₆₃H₈₇CoN₁₃O₁₅P
Molecular Weight 1356.35 g/mol
Origin Acidic or alkaline hydrolysis of the propionamide group on Ring B.
Regulatory Status Listed in European Pharmacopoeia (EP) as Impurity D.
2.1 Structural Dynamics

Cyanocobalamin is a cobalamin bearing a cyanide ligand. The corrin macrocycle is decorated with acetamide and propionamide side chains.

  • Parent Molecule: Neutral amides at all peripheral positions.

  • The Impurity: The amide at position b (Ring B propionamide) hydrolyzes to a carboxylic acid.

  • Analytical Impact: This conversion changes the molecule's isoelectric point and polarity. At physiological pH, the carboxyl group ionizes (

    
    ), significantly reducing retention time in Reversed-Phase HPLC (RP-HPLC) compared to the parent vitamin.
    
Mechanistic Pathway: Hydrolysis & Degradation

The degradation of Cyanocobalamin follows first-order kinetics in aqueous solution, accelerated by heat, light, and pH extremes. The b-position is sterically distinct, often hydrolyzing at a different rate than the labile e-position.

B12_Degradation cluster_hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) B12 Cyanocobalamin (Parent Drug) Imp_E Impurity B (e-isomer) (e-carboxylic acid) *Most Labile* B12->Imp_E Fast Hydrolysis (Sterically Accessible) Imp_D Impurity D (b-isomer) (b-carboxylic acid) *Target Standard* B12->Imp_D Slower Hydrolysis (Ring B Propionamide) Imp_Other Other Monocarboxylic Acids (d-isomer, etc.) B12->Imp_Other Minor Pathways DiAcids Dicarboxylic Acids (Further Degradation) Imp_E->DiAcids Note Analytical Challenge: Isomers E, D, and others have identical mass (MW 1356). Separation relies strictly on polarity differences induced by side-chain positioning. Imp_E->Note Imp_D->DiAcids Imp_D->Note

Figure 1: Degradation pathway of Cyanocobalamin highlighting the formation of the b-carboxylic acid isomer.

Analytical Protocol: High-Resolution HPLC

Separating the b-isomer (Impurity D) from the e-isomer (Impurity B) and the parent peak requires a mobile phase that exploits subtle pKa differences or hydrophobic interactions of the specific side chains.

4.1 Method Principle
  • Stationary Phase: C18 (Octadecylsilyl), end-capped to minimize silanol interactions with the cobalt center.

  • Mobile Phase Strategy: A phosphate buffer at pH 3.5 is critical.[1]

    • Reasoning: At pH 3.5, the carboxylic acid impurities are partially protonated (

      
      ). This suppresses ionization enough to increase retention on the C18 column, preventing them from eluting in the solvent front, while still maintaining enough polarity difference from the neutral parent amide to achieve resolution.
      
4.2 Detailed Protocol

Reagents:

  • Standard: Cyanocobalamin-b-carboxylic Acid Reference Standard (e.g., LGC, USP, or verified secondary standard).

  • Buffer: Potassium dihydrogen phosphate (

    
    ).
    
  • Solvent: Methanol (HPLC Grade).

Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax)
Column Temp 35°C
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 361 nm (Specific to Cobalt center)
Injection Vol 20 µL
Run Time ~3x Retention time of Cyanocobalamin (approx. 45-60 mins)

Mobile Phase Preparation:

  • Solution A (Buffer): Dissolve 10 g of

    
     (or 
    
    
    
    ) in 1000 mL water. Adjust pH to 3.5 ± 0.05 using Phosphoric Acid (
    
    
    ).
  • Mobile Phase: Mix Methanol : Solution A in a ratio of 26.5 : 73.5 (v/v).

    • Note: This is an isocratic starting point based on USP methods. For difficult separations of b vs e isomers, a shallow gradient of Methanol (15%

      
       30%) over 30 minutes is recommended.
      

System Suitability Criteria:

  • Resolution (

    
    ):  NLT 2.5 between Cyanocobalamin and the nearest monocarboxylic acid peak.
    
  • Tailing Factor: NMT 2.0 for the standard peak.

  • Relative Retention Time (RRT):

    • Cyanocobalamin: 1.0[2][1][3]

    • Monocarboxylic acids (b, e, d isomers): Typically 0.85 – 0.95 (elute before parent).

    • Note: The b-isomer typically elutes between the e-isomer and the parent, or immediately prior to the e-isomer depending on the specific column carbon load. Standard injection is mandatory for confirmation.

Identification & Validation Strategy

Since the b-carboxylic acid is an isomer of other mono-acids, retention time alone is risky without a specific standard.

5.1 Spectral Validation (UV-Vis)

The UV spectrum of the b-isomer remains characteristic of the corrin ring.

  • Maxima: ~278 nm, ~361 nm, ~550 nm.[4][3][5]

  • Ratios:

    
     should be between 1.70 – 1.90.[4][5]
    
  • Diagnostic: If the ratios deviate significantly, check for "Pseudo" forms (adenine ligand detachment) or lactone formation.

5.2 LC-MS Confirmation

For definitive identification during method development:

  • Ionization: ESI Positive Mode.

  • Parent Mass: Cyanocobalamin (

    
    ).
    
  • Impurity Mass: Cyanocobalamin-b-carboxylic acid (

    
    ).
    
  • Mass Shift: +1 Da shift corresponds to the hydrolysis of

    
     (16 Da) to 
    
    
    
    (17 Da).
  • Note: High-resolution MS (TOF/Orbitrap) is required to distinguish the +0.984 Da shift accurately from isotopic envelopes.

Workflow Visualization

Method_Workflow start Sample Preparation (1 mg/mL in Mobile Phase) check System Suitability (Inj. b-acid Standard) start->check hplc HPLC Run (C18, pH 3.5, 361 nm) check->hplc decision Peak at RRT ~0.9? hplc->decision confirm Compare UV Spectrum (361/278 Ratio) decision->confirm Yes result_neg Identify as Other Impurity decision->result_neg No result_pos Identify as Impurity D (b-acid) confirm->result_pos Match confirm->result_neg Mismatch

Figure 2: Decision tree for the identification of Cyanocobalamin-b-carboxylic acid in drug substance samples.

References
  • European Pharmacopoeia (Ph. Eur.) . Cyanocobalamin Monograph 0547. (Defines Impurity D and B).

  • United States Pharmacopeia (USP) . Cyanocobalamin Monograph: Related Compounds. (Specifies phosphate/methanol methods).

  • Antonello, C. et al. (2022). Isolation and Characterization of Carboxycyanocobalamin Impurities. Indo American Journal of Pharmaceutical Sciences.

  • Ahmad, I. et al. (2014).[6] Effect of Ascorbic Acid on the Degradation of Cyanocobalamin: A Kinetic Study. AAPS PharmSciTech.[6]

  • LGC Standards . Cyanocobalamin-b-carboxylic Acid Reference Material Data Sheet.

Sources

Application of Cyanocobalamin-b-carboxylic Acid in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyanocobalamin-b-carboxylic Acid in Enzymatic Assays & Bioconjugation

Core Directive & Scientific Rationale

The Structural Imperative: Why the b-Isomer? Vitamin B12 (Cyanocobalamin) is a sterically complex corrinoid. For researchers aiming to develop antibodies, drug conjugates, or imaging probes, the challenge lies in modifying the molecule without destroying its biological recognition.

Cyanocobalamin possesses three labile amide side chains (at positions b, d, and e). Mild acid hydrolysis yields a mixture of monocarboxylic acids.[1] Among these, Cyanocobalamin-b-carboxylic acid is the "Gold Standard" derivative for one critical mechanistic reason:

  • Steric Permissiveness: Structural studies (X-ray and NMR) confirm that the b-side chain (propionamide) extends upward, away from the corrin ring and the nucleotide loop.

  • Receptor Affinity Retention: Modifications at the b-position minimally interfere with the binding domains of Intrinsic Factor (IF) and Transcobalamin II (TCII) . Conversely, modification at the e-position often abolishes binding.

  • Application: Consequently, CNC-b-acid is the primary hapten used to generate anti-B12 antibodies for ELISAs and the preferred vector for tumor-targeted drug delivery (Trojan Horse strategy).

Mechanism of Action & Interaction

To effectively use CNC-b-acid, one must understand its dual role in enzymatic systems:

  • As a Hapten (Immunochemistry): B12 (MW ~1355 Da) is too small to be immunogenic. CNC-b-acid provides a reactive carboxyl handle to conjugate B12 to carrier proteins (BSA, KLH). This presents the corrin ring in an orientation that mimics the native vitamin, eliciting high-affinity antibodies.

  • As a Tracer (Competitive Assay): In competitive ELISAs, CNC-b-acid is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This conjugate competes with endogenous B12 in a sample for limited antibody binding sites.

Pathway Visualization: The "b-Linker" Strategy

B12_Interaction cluster_isomers Isomer Mixture CNC Cyanocobalamin (Native B12) Hydrolysis Acid Hydrolysis (0.1M HCl, 72h) CNC->Hydrolysis b_acid b-carboxylic acid (Target Isomer) Hydrolysis->b_acid ~30% Yield d_acid d-carboxylic acid (Minor) Hydrolysis->d_acid e_acid e-carboxylic acid (Low Affinity) Hydrolysis->e_acid Conjugation Carbodiimide Coupling (EDC/NHS) b_acid->Conjugation Reactive -COOH Receptor Transcobalamin II (TCII) Binding e_acid->Receptor Binding Blocked Target1 HRP-Conjugate (Enzymatic Tracer) Conjugation->Target1 Target2 Drug Conjugate (Tumor Targeting) Conjugation->Target2 Target2->Receptor High Affinity Retained

Caption: Workflow showing the derivation of the b-isomer and its unique ability to retain receptor binding post-conjugation compared to the e-isomer.

Detailed Protocols

Protocol A: Synthesis of CNC-b-Carboxylic Acid-HRP Conjugate (For Competitive ELISA)

Objective: Create a stable enzymatic tracer for quantifying Vitamin B12.

Reagents:

  • CNC-b-carboxylic acid (purified by HPLC).

  • Horseradish Peroxidase (HRP), amine-free.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Buffer A: 0.1 M MES, pH 6.0.

  • Buffer B: 0.1 M PBS, pH 7.4.

Step-by-Step Methodology:

  • Activation: Dissolve 1 mg of CNC-b-acid in 500 µL of Buffer A. Add 10-fold molar excess of EDC and NHS. Incubate for 30 minutes at Room Temperature (RT) in the dark. Mechanism: This forms the semi-stable amine-reactive NHS-ester at the b-position.

  • Coupling: Dissolve 2 mg of HRP in 1 mL of Buffer B. Add the activated CNC-b-ester solution dropwise to the HRP solution while stirring.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: The small unreacted B12 molecules must be removed to prevent high background. Use a PD-10 Desalting Column (Sephadex G-25) or extensive dialysis against PBS. The HRP-conjugate (high MW) elutes first; free B12 (red color) elutes later.

  • Validation: Measure Absorbance at 403 nm (HRP heme) and 361 nm (B12). Calculate the substitution ratio (aim for 1-2 B12 molecules per HRP).

Protocol B: Competitive ELISA Setup

Objective: Quantify B12 in serum or food samples.

Logic: This is an indirect competitive assay . The plate is coated with a capture antibody (or the antigen), but the most robust method uses a Streptavidin-Biotin or Secondary Antibody anchor to orient the primary anti-B12 antibody.

  • Coating: Coat microtiter plate with anti-B12 monoclonal antibody (purified against CNC-b-BSA). Block with 1% BSA.

  • Competition: Add 50 µL of Standard/Sample (Free B12) + 50 µL of CNC-b-HRP Tracer (from Protocol A).

  • Equilibrium: Incubate for 1 hour at 37°C.

    • Mechanism:[2] Free B12 and CNC-b-HRP compete for the antibody binding sites.

    • High B12 in sample → Low HRP binding.

    • Low B12 in sample → High HRP binding.

  • Detection: Wash 3x with PBST. Add TMB Substrate. Stop with H2SO4.

  • Analysis: Read OD at 450 nm. The signal is inversely proportional to the B12 concentration.

Data Presentation & Isomer Comparison

When synthesizing the acid derivative, you will encounter multiple isomers. It is critical to isolate the b-isomer.

Featureb-isomer (Target) d-isomer e-isomer
Yield (Acid Hydrolysis) ~28-32%~15-20%~5-10%
Side Chain Orientation Upward (Solvent exposed)DownwardLateral (Steric clash)
TCII Binding Affinity High (90-100%) ModerateLow (<10%)
Conjugation Utility Excellent (ELISA, Drug Delivery)PoorPoor
HPLC Retention Elutes 2nd (typically)Elutes 1stElutes 3rd

Troubleshooting & Optimization

  • Issue: Low Sensitivity in ELISA.

    • Cause: Over-conjugation of HRP. If too many B12 molecules attach to one HRP, steric hindrance may occur, or the enzyme activity decreases.

    • Fix: Reduce the molar ratio of CNC-b-NHS to HRP during synthesis. Aim for a 1:1 ratio.

  • Issue: High Background.

    • Cause: Free CNC-b-acid not fully removed.

    • Fix: Use Size Exclusion Chromatography (SEC) rather than simple dialysis. The red color of B12 makes it easy to visually track separation from the brown HRP band.

  • Issue: Cross-Reactivity.

    • Cause: Antibodies raised against CNC-b-BSA might recognize the "linker" region.

    • Fix: Use a different linker chemistry for the Tracer (e.g., if Immunogen used EDC/Amine, use a heterobifunctional linker for the Tracer) to ensure antibody specificity is for the Corrin ring, not the linkage.

References

  • Pathare, P. M., et al. (2011). "Competitive immunoassay for analysis of vitamin B12." Analytical Biochemistry. Link

  • Anton, K., et al. (1980). "The structure of the monocarboxylic acids derived from cyanocobalamin."[1] Helvetica Chimica Acta. (Foundational chemistry on isomer separation).

  • Fieber, M., et al. (2023). "Cyanocobalamin-Modified Colistin–Hyaluronan Conjugates: Synthesis and Bioactivity." International Journal of Molecular Sciences. Link

  • McEwan, J. F., et al. (2013). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry. Link

  • Russell-Jones, G. J. (1998). "Use of vitamin B12 conjugates to deliver protein drugs."[3][4] Journal of Controlled Release. (Establishes the b-isomer preference for receptor targeting).

Sources

Synthesis and purification of Cyanocobalamin-b-carboxylic Acid for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled semi-synthesis and isolation of Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) . While Vitamin B12 (Cyanocobalamin) possesses three labile propionamide side chains (b, d, and e), the b-isomer is the "Gold Standard" precursor for bioconjugation.

Strategic Rationale: The b-position side chain extends laterally from the corrin ring, minimizing steric interference with the nucleotide loop. Crucially, modification at the b-position preserves the affinity for Transcobalamin II (TCII) , the primary transport protein required for receptor-mediated endocytosis into mammalian cells. In contrast, modifications at the d or e positions often significantly reduce TCII binding, rendering the conjugate ineffective for targeted drug delivery.

Mechanistic Insight: Controlled Hydrolysis

The synthesis relies on the varying susceptibility of the propionamide side chains to acid hydrolysis.

  • Reaction: Nucleophilic attack of water on the protonated amide carbonyl.

  • Selectivity: The b, d, and e amides hydrolyze at different rates due to steric environments.

    • b-amide: Moderately labile; often the major monocarboxylic product (approx. 40-50% of acid fraction).

    • d-amide: Labile but often leads to dicarboxylic acids if reaction times are uncontrolled.

    • e-amide: Sterically hindered by the nucleotide loop; hydrolyzes slowest.

Figure 1: Reaction Logic & Workflow

G Start Cyanocobalamin (Starting Material) Reaction Acid Hydrolysis (1.0N HCl, 72h, RT) Start->Reaction Protonation Quench Quench & Desalt (Phenol Extraction) Reaction->Quench Mixture (b, d, e, di-acids) Dowex Anion Exchange (Dowex 1X2 Formate) Quench->Dowex Remove Salts HPLC Semi-Prep HPLC (C18 Isomer Resolution) Dowex->HPLC Elute Acids (0.1M Formic) Final Pure CNCbl-b-acid (Lyophilized Red Powder) HPLC->Final Isolate Peak 1

Caption: Workflow for the conversion of Cyanocobalamin to its b-carboxylic acid derivative.

Experimental Protocols

Protocol A: Acid Hydrolysis (Synthesis)

Objective: Generate a mixture of monocarboxylic acids while minimizing dicarboxylic acid formation and corrin ring degradation.

ParameterSpecificationRationale
Reagent 1.0 N Hydrochloric Acid (HCl)Sufficient protonation without cleaving the nucleotide loop.
Temperature 22°C - 25°C (Room Temp)Heating (>40°C) accelerates d-isomer and di-acid formation.
Time 72 HoursOptimized window for maximal b-monocarboxylic yield.
Concentration 100 mg B12 per 10 mL acidHigh concentration favors kinetics but requires vigorous stirring.

Step-by-Step:

  • Dissolve 1.0 g of Cyanocobalamin in 100 mL of 1.0 N HCl in a foil-wrapped round-bottom flask (B12 is light-sensitive).

  • Stir magnetically at room temperature for 72 hours .

  • Quench: Adjust pH to 6.0 using solid Sodium Bicarbonate or 5M NaOH. Keep temperature <10°C using an ice bath during neutralization to prevent base-catalyzed lactamization.

  • Desalting (Critical):

    • Extract the aqueous solution 3x with Phenol/Chloroform (1:1) . The B12 partitions into the organic phase.

    • Wash the organic phase 2x with distilled water to remove salts.

    • Back-extract B12 into water by adding 1 volume of Acetone and 1 volume of Water (Acetone forces B12 back to aqueous phase).

    • Rotary evaporate to remove traces of acetone/organic solvents.

Protocol B: Purification (The "Antony" Method Modified)

Objective: Separate unreacted B12 (neutral) from acids (charged), then resolve the b, d, and e isomers.

Step 1: Anion Exchange Chromatography (Dowex 1X2)

  • Column Prep: Pack a glass column (2.5 x 30 cm) with Dowex 1X2 (100-200 mesh) . Convert to Acetate or Formate form by washing with 1M Sodium Formate followed by extensive water wash until neutral.

  • Loading: Load the desalted hydrolysis mixture (approx 20 mL).

  • Elution 1 (Neutral Fraction): Elute with deionized water .

    • Observation: A large red band (unreacted B12) will elute first. Collect and recycle.

  • Elution 2 (Monocarboxylic Acids): Elute with 0.05 M Formic Acid (gradient up to 0.1 M if necessary).

    • Observation: A second distinct red band will elute. This contains the b, d, and e monocarboxylic acids.[1][2][3]

    • Note: Dicarboxylic acids require higher ionic strength (0.4 M Formic acid) and will remain on the column.

Step 2: Semi-Preparative HPLC (Isomer Resolution) This is the most challenging step. The isomers have identical mass and charge; separation relies on subtle hydrophobicity differences.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 9.4 x 250 mm.

  • Mobile Phase A: 50 mM Ammonium Phosphate buffer (pH 3.5) or 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: Very shallow gradient is required.

    • 0-5 min: 10% B

    • 5-45 min: 10%

      
       25% B (approx 0.3% change per minute).
      
  • Flow Rate: 2.0 - 4.0 mL/min (depending on column diameter).

  • Detection: 361 nm (Cobalamin max) and 254 nm.

Elution Order (Typical on C18):

  • Isomer b: Usually elutes first or second (closest to d).

  • Isomer d: Very close to b.

  • Isomer e: Usually elutes last (most hydrophobic due to side chain position).

Note: Elution order can shift based on ion-pairing agents.[4] NMR verification of fractions is mandatory for the first run.

Characterization & QC

Figure 2: Validation Logic

QC Sample Isolated Fraction MS ESI-MS (m/z check) Sample->MS Confirm Mass (1356 Da) UV UV-Vis (Ratio Check) Sample->UV Confirm Integrity (361/278nm ratio) NMR 2D NMR (HMBC) (Definitive ID) Sample->NMR Assign Isomer Pass RELEASE LOT MS->Pass M+H = 1357 UV->Pass Ratio ~1.8 NMR->Pass b-COOH shift

Caption: Quality Control decision tree for validating the b-isomer.

  • Mass Spectrometry (ESI-MS):

    • Calculated MW for CNCbl-monocarboxylic acid (

      
      ): 1356.4 Da .
      
    • Look for

      
       at 1357.4  and 
      
      
      
      at 679.2 .
    • Pass Criteria: Mass matches exactly; no dicarboxylic acid peaks (+1 Da mass difference is not visible, but +44 Da from extra hydrolysis would be).

  • UV-Vis Spectroscopy:

    • Solvent: Water.[5]

    • Maxima: 278 nm, 361 nm, 550 nm.[6]

    • Purity Ratio (A361 / A278): Must be 1.70 – 1.90 .[6] A lower ratio indicates nucleotide detachment or corrin degradation.

  • NMR (The Gold Standard):

    • Proton NMR is often insufficient due to crowding.

    • Method: 2D HMBC (Heteronuclear Multiple Bond Correlation).[2]

    • Diagnostic: Look for the correlation between the corrin ring protons and the specific carboxyl carbon. The b-position carboxyl has a distinct chemical shift environment compared to d and e. (See Brown et al. reference).

References

  • Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivative binding to transcobalamin II.

    • Relevance: Defines the biological necessity of the b-isomer for TCII binding.
  • Antony, A. C. (1985). "Acid Hydrolysis of Cyanocobalamin." Methods in Enzymology, Vol 18, Part C.

    • Relevance: The foundational protocol for controlled acid hydrolysis of B12.
    • (Note: Link points to volume series/context).

  • Brown, K. L., et al. (1996). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Inorganic Chemistry.

    • Relevance: The definitive guide for distinguishing b, d, and e isomers via NMR.
  • Vortherms, A. R., et al. (2011). "Vitamin B12: strategies for the development of novel therapeutics." Journal of Inorganic Biochemistry.

    • Relevance: Reviews the utility of B12-b-acid in modern drug delivery systems.

Sources

Labeling of Cyanocobalamin-b-carboxylic Acid for in vivo tracking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Labeling of Cyanocobalamin-b-carboxylic Acid for Receptor-Targeted In Vivo Tracking

Executive Summary & Scientific Rationale

Vitamin B12 (Cyanocobalamin, CN-Cbl) is a compelling scaffold for targeted drug delivery and imaging due to its essential uptake mechanism in mammalian cells. The uptake is mediated by Transcobalamin II (TCII) , a plasma protein that binds B12 with femtomolar affinity (


 M) and facilitates endocytosis via the CD320 receptor (TCblR) . Because CD320 is frequently overexpressed in rapidly dividing cells (e.g., solid tumors) to meet metabolic demands, B12 derivatives serve as "Trojan horses" for tumor-targeted imaging and therapy.

Why the b-isomer? Native B12 possesses three labile amide side chains (b, d, and e) on the corrin ring. Structural biology and binding kinetics studies have established that the propionamide side chain at the b-position extends away from the TCII binding interface. Consequently, derivatization at the b-position (via Cyanocobalamin-b-carboxylic acid ) minimally perturbs TCII recognition, whereas modification at the e-position or the ribose 5'-OH can significantly compromise binding affinity. This guide details the isolation of the specific b-isomer and its subsequent labeling for high-fidelity in vivo tracking.

Strategic Workflow: From Hydrolysis to In Vivo Signal

The following flowchart outlines the critical path for generating a validated B12 tracer.

B12_Labeling_Workflow Start Cyanocobalamin (Native B12) Hydrolysis Controlled Acid Hydrolysis (0.1M HCl, 72h) Start->Hydrolysis Deamidation Mixture Mixture of Monocarboxylic Acids (b-, d-, e- isomers) Hydrolysis->Mixture HPLC Semi-Prep HPLC (Isomer Separation) Mixture->HPLC Gradient Elution b_Acid Purified CN-Cbl-b-COOH HPLC->b_Acid Retention Time Selection Conjugation Carbodiimide Coupling (EDC/NHS + Amine-Probe) b_Acid->Conjugation Activation Purification Final HPLC Purification Conjugation->Purification Validation In Vitro: TCII Binding In Vivo: Tumor Uptake Purification->Validation

Figure 1: Critical path for the synthesis and validation of b-isomer specific B12 tracers.

Protocol 1: Synthesis and Purification of Cyanocobalamin-b-carboxylic Acid

The selective hydrolysis of the amide group on the b-chain is not possible; acid hydrolysis yields a statistical mixture. Therefore, chromatographic resolution is the defining success factor.

Reagents & Equipment
  • Precursor: Cyanocobalamin (USP Grade).

  • Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

  • Desalting: Amberlite XAD-2 resin.

  • HPLC System: Semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phases:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% TFA in Water.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Methodology
  • Acid Hydrolysis:

    • Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 M HCl.

    • Stir at room temperature (20–25°C) for 72 hours .

    • Note: Do not heat. Heating accelerates degradation and formation of di-/tri-carboxylic acids.

    • Monitor reaction by analytical HPLC.[1][2][3] The goal is ~30–40% conversion to monocarboxylic acids to minimize over-hydrolysis.

  • Desalting & Concentration:

    • Load the red reaction mixture onto a pre-conditioned Amberlite XAD-2 column.

    • Wash with water (remove HCl and salts) until effluent pH is neutral.

    • Elute cobalamins with 80% Methanol/Water.

    • Evaporate methanol under reduced pressure (Rotavap, <40°C). Lyophilize to obtain the crude red powder.

  • Isomer Separation (The Critical Step):

    • Resuspend crude solid in Mobile Phase A.

    • Gradient: 0–30% B over 60 minutes (Slow gradient is essential for isomer resolution).

    • Elution Order: Typically, the d-isomer elutes first, followed by the b-isomer , and finally the e-isomer.

    • Identification: The b-isomer is often the most abundant monocarboxylic acid (approx. 40-50% of the mono-acid fraction).

    • Validation: Collect fractions. Verify the b-isomer by 1H-NMR (distinct shift of the b-side chain protons) or comparison with a known standard if available.

    • Lyophilize the pure b-acid fraction.

Data Summary: Typical Yields

Component Retention Order (C18) Approx. Yield (%)
Unreacted CN-Cbl N/A (Elutes early/late depending on pH) 40-50%
d-isomer 1st Mono-acid peak 10-15%
b-isomer 2nd Mono-acid peak 20-25%

| e-isomer | 3rd Mono-acid peak | 5-10% |

Protocol 2: Labeling (Conjugation) Strategy

This protocol describes coupling a primary amine-functionalized payload (e.g., NH2-Linker-Chelator or NH2-Fluorophore) to the carboxylic acid of the B12 scaffold.

Reagents
  • B12-b-COOH: From Protocol 1.

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Dry DMSO or DMF.

  • Payload: e.g., Deferoxamine-amine (for Zr-89 PET) or Cy5-amine (for Fluorescence).

Step-by-Step Methodology
  • Activation:

    • Dissolve CN-Cbl-b-COOH (10 mg, ~7.4 µmol) in 1.0 mL dry DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq).

    • Stir for 30–60 minutes at RT to form the NHS-ester in situ.

    • Checkpoint: HPLC analysis should show a shift from the acid peak to a slightly more hydrophobic NHS-ester intermediate.

  • Coupling:

    • Add the amine-functionalized payload (1.2 eq) and Triethylamine (3 eq) to the reaction mixture.

    • Stir overnight (12–16h) at RT in the dark (essential if using fluorophores).

  • Purification:

    • Precipitate the crude conjugate by adding the DMSO mixture dropwise into cold Acetone/Ether (1:1). Centrifuge and wash the pellet.

    • Final Polish: Purify via Semi-prep HPLC (same conditions as Protocol 1, adjusted for the hydrophobicity of the payload).

    • Collect the major colored peak corresponding to the conjugate.

Protocol 3: In Vivo Tracking & Biological Validation

Mechanism of Action Diagram

Understanding the biological pathway is crucial for interpreting biodistribution data.

InVivo_Pathway Injection IV Injection (Labeled B12-b-Conjugate) Blood Blood Circulation (Binding to TCII) Injection->Blood Clearance Renal Clearance (Free B12) Blood->Clearance Unbound Fraction Tumor Tumor Cell Surface (CD320 Receptor) Blood->Tumor High Affinity (TCII Complex) Endocytosis Receptor-Mediated Endocytosis Tumor->Endocytosis Lysosome Lysosomal Degradation (Release of Payload) Endocytosis->Lysosome

Figure 2: Receptor-mediated uptake pathway of B12 conjugates.

Experimental Design for Biodistribution
  • Animal Model: Xenograft mice (e.g., BALB/c nude) bearing CD320-positive tumors (e.g., MCF-7 breast cancer or KB cells).

  • Dietary Restriction: Feed mice a low-B12 diet for 2 weeks prior to the experiment to upregulate TCII and CD320 expression, enhancing tumor-to-background contrast.

  • Dosing: Inject 100–200 µL of labeled B12 (approx. 1 nmol) via tail vein.

  • Imaging/Harvesting:

    • Timepoints: 1h, 4h, 24h.

    • Expected Distribution:

      • Kidneys: High uptake (natural reabsorption site of TCII).

      • Liver: Moderate uptake.

      • Tumor: Significant accumulation (blocked by pre-injection of excess native B12, proving specificity).

Troubleshooting & Critical Parameters

  • Regioselectivity: If the d-isomer is accidentally isolated, TCII binding may be preserved, but some literature suggests altered kinetics. The e-isomer generally shows poor affinity. Always co-inject with a standard if available during HPLC.

  • Cyanide Stability: The "Cyano" group (CN) on the Cobalt is stable in neutral/acidic pH but can be displaced by strong nucleophiles or light. Perform all reactions under dim light.

  • Aggregation: Hydrophobic payloads (e.g., large fluorophores) can cause the B12 conjugate to aggregate. Use DMSO during synthesis and formulation agents (e.g., Tween-80) if necessary for injection.

References

  • Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives for endocytosis via the transcobalamin II receptor." Bioconjugate Chemistry. [Link]

  • Waibel, R., et al. (2008). "New derivatives of vitamin B12 show high affinity for the transcobalamin II receptor." Cancer Research. (Discusses the suitability of b-acid derivatives). [Link]

  • Petrus, A. K., et al. (2009). "Vitamin B12 as a carrier for targeted platinum delivery: synthesis and cytotoxic activity of platinum(II) complexes." ChemMedChem. [Link]

  • Vortherms, A. R., et al. (2011). "Vitamin B12: strategies for the development of novel therapeutics." Current Pharmaceutical Design. [Link]

Sources

Troubleshooting & Optimization

Stability of Cyanocobalamin-b-carboxylic Acid in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Stability & Handling Across pH Gradients[1][2]

Core Directive & Mechanism of Action

Welcome to the Advanced Application Support Center. You are likely working with Cyanocobalamin-b-carboxylic acid (C-b-CA) because you require a reactive handle for bioconjugation (e.g., peptide labeling, drug delivery systems) or are studying B12 antimetabolites.[1][2]

Unlike native Cyanocobalamin (B12), which is neutral and robust, C-b-CA possesses a reactive free carboxylic acid at the b-propionamide position (on the A-ring).[1][2] This structural modification fundamentally alters its stability profile, solubility, and chromatographic behavior.[1][2]

The Hydrolysis Cascade (Visualized)

Understanding where your compound sits in the degradation pathway is critical for troubleshooting. C-b-CA is not the "end" of the pathway; it is an intermediate.

B12_Hydrolysis_Pathway CNCbl Native Cyanocobalamin (Neutral Amide) MildAcid Mild Acid Hydrolysis (0.1N HCl, 24-72h) CNCbl->MildAcid Amide Hydrolysis Alkaline Alkaline pH > 9 CNCbl->Alkaline MonoAcids Monocarboxylic Acids (Isomers b, d, e) MildAcid->MonoAcids Kinetic Control StrongAcid Strong Acid / Prolonged Heat MonoAcids->StrongAcid MonoAcids->Alkaline DiTriAcids Di- & Tricarboxylic Acids (Irreversible Degradation) StrongAcid->DiTriAcids Loss of Specificity Lactam Dehydro-B12 (c-lactam formation) Alkaline->Lactam Cyclization (c-amide)

Figure 1: The stability window of C-b-CA is kinetic, not thermodynamic.[1][2] It exists in a "sweet spot" between the native amide and multi-acid degradation products.

Stability Profile & pH Troubleshooting

The stability of C-b-CA is dictated by the hydrolysis rate of the remaining amides and the protonation state of the b-carboxylate .

pH Tolerance Table
pH RangeStatusChemical Behavior & RiskRecommended Action
< 2.0 Critical Over-Hydrolysis: The remaining amides (d, e) will hydrolyze, converting your pure mono-acid into a mixture of di/tri-acids.[1][2]Avoid. If HPLC requires low pH, keep exposure time < 30 mins at 4°C.
2.0 - 4.0 Stable Formation Zone: This is the pH range used to synthesize C-b-CA.[1][2] The compound is stable here as the free acid (COOH).Ideal for storage (precipitated form).[1][2]
4.0 - 7.0 Stable Transition Zone: The carboxylic acid deprotonates (pKa ≈ 4.5-5.0).[1][2] Solubility increases significantly.[2]Ideal for conjugation reactions (EDC/NHS coupling).[1][2]
7.0 - 9.0 Caution Oxidation Risk: The corrin ring becomes susceptible to oxidation if light is present.Work in dark/amber vessels. Degas buffers.
> 9.0 Critical Lactamization: High pH promotes the formation of a lactam ring at the c-acetamide side chain (fused to the B-ring).[2]Avoid. Irreversible structural change occurs.[2]

Analytical Troubleshooting (HPLC & Purification)

Issue: "My HPLC peaks are splitting or shifting retention times randomly." Diagnosis: This is the classic pKa Proximity Error .

The b-carboxylic acid has a pKa of approximately 4.5 - 5.0 .[2]

  • If your mobile phase pH is near the pKa (e.g., pH 4.5), the molecule flips rapidly between the protonated (neutral, hydrophobic) and deprotonated (charged, hydrophilic) states.[1][2]

  • Result: Broad, split, or shifting peaks.[1][2]

Troubleshooting Workflow

HPLC_Troubleshooting Start HPLC Peak Issue CheckPH Check Mobile Phase pH Start->CheckPH IsNearPKa Is pH 4.0 - 5.5? CheckPH->IsNearPKa FixAcid Method A (Acidic): Buffer to pH 2.5 - 3.0 (Species: COOH) IsNearPKa->FixAcid Yes FixBase Method B (Neutral): Buffer to pH 6.5 - 7.0 (Species: COO-) IsNearPKa->FixBase Yes Result Sharp, Symmetrical Peak IsNearPKa->Result No (Look for other causes) FixAcid->Result FixBase->Result

Figure 2: Decision tree for resolving peak shape anomalies in C-b-CA analysis.

Standardized HPLC Protocol for C-b-CA
  • Column: C18 (Reverse Phase), 5µm, 4.6 x 250mm.[1][2]

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.5 (Adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile or Methanol.[2]

  • Gradient: 5% B to 30% B over 20 minutes.

  • Detection: 361 nm (Corrin ring) and 550 nm.[2]

  • Why pH 3.5? It suppresses the ionization of the carboxylic acid (keeping it as -COOH), ensuring the molecule behaves hydrophobically enough to retain on the column and elute as a sharp single peak.

Storage & Handling FAQs

Q: My solution turned from bright red to brown/yellow. Is it still good? A: Likely No.

  • Diagnosis: This indicates Photolysis (loss of the cyano group to form Aquacobalamin) or Reduction (formation of B12r).

  • Cause: Exposure to white light or reducing agents (like thiols/DTT) in the buffer.

  • Prevention: C-b-CA is strictly light-sensitive.[1][2] Handle under red light or in amber tubes.[2]

Q: Can I store C-b-CA in DMSO? A: Yes, but with caveats.

  • Store at -20°C in the dark.

  • Warning: Avoid anhydrous DMSO if you plan to perform NHS-ester activation later.[1][2] Trace water in DMSO can hydrolyze your active ester immediately.[2]

Q: How do I resolubilize the dry powder? A:

  • For Conjugation: Dissolve in 0.1 M Phosphate Buffer (pH 6.0). It will dissolve readily as the carboxylate salt.

  • For HPLC Standards: Dissolve in water/methanol (50:50).

References & Validation

  • Anton, D. L., Hogenkamp, H. P., et al. (1980).[1][2] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[3] Assignments of the b-, d-, and e-monocarboxylic acids.Biochemistry .[2][3][4][5][6][7][8]

    • Relevance: Definitive structural assignment of the b-isomer and pKa confirmation.

  • Pathare, P. M., et al. (1996).[1][2] Synthesis of cobalamin-biotin conjugates and their application in the isolation of cobalamin-binding proteins.Bioconjugate Chemistry .

    • Relevance: Protocols for activating the b-carboxylic acid for conjugation.[2]

    • [1][2]

  • Armitage, J. B., et al. (1953).[1][2] Vitamin B12.[2][4][5][6][7][8][9][10][11][12][13] Part III. The monocarboxylic acids derived from vitamin B12.[3][12]Journal of the Chemical Society .

    • Relevance: Foundational chemistry on the acid hydrolysis pathway.

  • PubChem Compound Summary: Cyanocobalamin. [2]

    • Relevance: General physicochemical properties and safety data.[2]

    • [1][2]

Sources

Technical Support Center: Photostability & Analysis of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Cobalamin Applications Portal. Ticket Subject: Photodegradation profiles and troubleshooting for Cyanocobalamin-b-carboxylic acid (B12-b-COOH). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Module 1: Diagnostic & Root Cause Analysis

User Issue: "My Cyanocobalamin-b-carboxylic acid standard is showing unexpected peaks and concentration loss. Is this hydrolysis or photolysis?"

The Core Mechanism: Distinguishing Degradation Pathways

You must distinguish between the formation of the b-carboxylic acid (hydrolysis of Cyanocobalamin) and the degradation of the b-carboxylic acid itself.

Cyanocobalamin-b-carboxylic acid retains the photosensitive corrin ring and the Cobalt-Ligand (Co-CN) bond of the parent molecule. Upon exposure to light, it undergoes photo-aquation , where the cyanide ligand is displaced by a water molecule or hydroxyl ion, forming Aquocobalamin-b-carboxylic acid (or Hydroxocobalamin-b-carboxylic acid).

Key Causality:

  • Excitation: The corrin ring absorbs photons (UV and Visible), promoting the molecule to an excited singlet state.

  • Ligand Exchange: The Co-C bond weakens, leading to the homolytic or heterolytic cleavage of the cyanide ligand.

  • Oxidation: Prolonged exposure leads to irreversible cleavage of the corrin ring (photo-oxygenolysis).

Visualizing the Degradation Pathway

The following diagram illustrates the specific degradation cascade for the b-carboxylic acid derivative.

B12_b_COOH_Degradation Start Cyanocobalamin-b-carboxylic Acid (Active Standard) Excited Excited State (Corrin Ring) Start->Excited Photon Absorption Intermed Solvent Cage Radical Pair Excited->Intermed Co-CN Bond Labilization Prod1 Aquocobalamin-b-carboxylic Acid (Reversible) Intermed->Prod1 Ligand Exchange (+H2O / -CN) Prod2 Corrin Ring Cleavage (Irreversible Oxidation) Prod1->Prod2 Prolonged Exposure Light Light (hv) (361nm / 550nm) Light->Start Oxygen O2 / ROS Oxygen->Prod2

Figure 1: Photolytic cascade of Cyanocobalamin-b-carboxylic acid. Note that the primary step is ligand exchange (reversible under specific conditions), followed by irreversible ring destruction.

Module 2: Analytical Method Troubleshooting (HPLC)

User Issue: "I cannot resolve Cyanocobalamin-b-carboxylic acid from the parent Cyanocobalamin or its photoproducts."

The Science of Separation: pKa and pH Criticality

Unlike the parent Cyanocobalamin (which is a neutral amide), the b-carboxylic acid has an ionizable carboxyl group (pKa ≈ 4.0–4.5).

  • At pH < 3.0: The acid is protonated (neutral). It becomes more hydrophobic and may co-elute with Cyanocobalamin on C18 columns.

  • At pH > 5.0: The acid is deprotonated (anionic). It becomes more polar and elutes earlier than the parent molecule.

Recommended HPLC Parameters

To separate the b-carboxylic acid from parent B12 and photo-degradants (Hydroxocobalamin), use the following optimized conditions.

ParameterSpecificationTechnical Rationale
Column C18 (End-capped), 150 x 4.6 mm, 3-5 µmEnd-capping reduces silanol interactions with the cobalamin nitrogen bases.
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.5 Critical: pH 3.5 is slightly below the pKa, keeping the acid largely protonated for retention, but distinct enough from the amide.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH is more selective for cobalamin isomers.
Gradient 0-5 min: 5% B 5-25 min: 5% → 30% BSlow gradient required to resolve the b-acid from d- and e- isomers if present.
Detection UV 361 nm (Primary) UV 550 nm (Secondary)361 nm is the isosbestic point for many cobalamins; 550 nm confirms the corrin system integrity.
Temperature 25°C - 30°CHigher temps can degrade the thermally labile b-acid isomer.
Troubleshooting Flowchart

HPLC_Troubleshooting Problem Problem: Poor Resolution of b-acid Peak CheckRT Is the Retention Time (RT) Unstable? Problem->CheckRT CheckShape Is the Peak Tailing? CheckRT->CheckShape No Action1 Check Buffer pH. Must be ±0.05 units. CheckRT->Action1 Yes Action2 Add Ion-Pairing Agent (e.g., Hexanesulfonate) CheckShape->Action2 Yes Action3 Protect Sample from Light (Autosampler Dark Mode) CheckShape->Action3 No (Peak is split)

Figure 2: Decision matrix for resolving chromatographic anomalies associated with ionizable cobalamin derivatives.

Module 3: Stabilization & Handling Protocols

User Issue: "How do I handle the sample without inducing degradation during the experiment?"

Protocol: Safe Handling of Photosensitive Corrinoids

This protocol ensures that any degradation observed is experimental (intentional), not procedural (accidental).

  • Lighting Environment:

    • Mandatory: Perform all prep work under Gold Fluorescent Light (cutoff < 500 nm) or Red LED safety lights.

    • Reasoning: Cobalamins have high quantum yields for photolysis in the UV and blue-visible region (350–450 nm). Standard "white" lab lights will induce degradation within minutes [1].

  • Solvent Preparation:

    • Degassing: Sparge buffers with Helium or Nitrogen for 15 minutes before adding the standard.

    • Reasoning: Photodegradation involves Reactive Oxygen Species (ROS). Removing dissolved oxygen reduces the rate of irreversible ring cleavage (Prod2 in Figure 1) [2].

  • Forced Degradation Setup (for Stability Testing):

    • If you need to induce degradation for validation:

      • Light Source: Xenon arc lamp (mimics D65 daylight).

      • Exposure: 1.2 million lux hours (ICH Q1B standard).

      • Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal degradation from photodegradation.

Frequently Asked Questions (FAQs)

Q1: Why does my b-carboxylic acid standard turn from red to brown? A: This indicates the formation of Hydroxocobalamin (or Aquocobalamin) species followed by oxidation. The "Red" color is characteristic of the cyano-cobalamin complex. As the Cyanide ligand is lost (photo-aquation) and the cobalt oxidizes or the ring cleaves, the solution shifts to a muddy brown/yellow. This is an irreversible failure of the standard [3].

Q2: Can I use the same extinction coefficient as Cyanocobalamin? A: Proceed with caution. While the corrin ring dominates the spectrum, the modification of the side chain (amide to acid) causes slight solvatochromic shifts. For precise quantification, you must determine the molar absorptivity (


) of your specific b-acid lot, or use an equimolar response factor relative to a USP Cyanocobalamin standard, assuming the ring absorption at 361 nm remains constant (approx 

) [4].

Q3: Is the b-carboxylic acid more stable than the d- or e- isomers? A: Generally, no. The b-isomer is formed most readily during acid hydrolysis because the b-amide side chain is sterically prone to neighboring group participation. However, once formed, its photostability is comparable to the other monocarboxylic acids. They all share the same lability at the Co-C bond [5].

References

  • Ahmad, I., et al. (1992).[1][2] Photolysis of cyanocobalamin in aqueous solution.[2][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Juzeniene, A. & Nizauskaite, Z. (2013).[5] Photodegradation of cobalamins in aqueous solutions and in human blood.[3][4][5] Journal of Photochemistry and Photobiology B: Biology.[3]

  • Connors, K.A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard Reference Text).

  • Anton, D.L., et al. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[7] Biochemistry.

  • Pathare, B., et al. (2013).[4] Isolation and characterization of degradation products of Cyanocobalamin.[2][8] Journal of Liquid Chromatography & Related Technologies.

Sources

Technical Support Center: Cyanocobalamin Monocarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of cyanocobalamin monocarboxylic acids (CMCAs).

Topic: Optimization of Synthesis Yield & Purification Audience: Pharmaceutical Researchers, Conjugation Chemists, Process Engineers Reference ID: CMCA-OPT-2024

Introduction: The Chemistry of Selectivity

Cyanocobalamin (Vitamin B


) contains three labile propionamide side chains at positions 

,

, and

(corresponding to rings A, B, and C of the corrin macrocycle). Hydrolysis of these amides yields monocarboxylic acids (CMCAs), which are critical precursors for B

-drug conjugates (e.g., insulin, GLP-1).

The Challenge: The hydrolysis reaction is non-specific. Over-reaction leads to di- and tricarboxylic acids, while under-reaction leaves unreacted starting material. Achieving high yields of the specific mono-acid fraction—and separating the


, 

, and

isomers—requires precise kinetic control and a robust purification strategy.

Module 1: Reaction Optimization (Hydrolysis Protocol)

Q: What is the optimal acid concentration and time to maximize mono-acid yield?

A: The "sweet spot" for maximizing the monocarboxylic acid fraction (approx. 40–50% combined yield) while minimizing di-acid formation is a mild, room-temperature hydrolysis over an extended period. High temperatures (


C) accelerate the reaction but degrade the corrin ring and favor poly-acid formation.

Optimized Protocol (Standard):

  • Dissolution: Dissolve Cyanocobalamin (1.0 g) in 0.4 N Hydrochloric Acid (HCl) (approx. 25–30 mL).

  • Incubation: Incubate at 20–25°C (Room Temperature) in the dark.

  • Duration: 64 to 72 hours .

    • Note: Monitoring via HPLC every 12 hours is recommended. The reaction is stopped when the unreacted B

      
       drops to ~40% and the mono-acid fraction peaks.
      
Q: How does temperature affect the isomer distribution?

A: The hydrolysis rates of the three amides differ slightly due to steric environments.

  • 
    -amide:  Moderately labile.
    
  • 
    -amide:  Often the most labile due to its position on Ring B.
    
  • 
    -amide:  Sterically distinct; often the desired isomer for specific conjugations.
    
  • Impact: Increasing temperature to 60°C reduces reaction time to <4 hours but significantly increases the ratio of the

    
    -isomer and di-acids. For a balanced yield of 
    
    
    
    and
    
    
    isomers, the RT protocol is superior.

Module 2: Purification Workflow (Downstream Processing)

Q: How do I separate the mono-acids from unreacted B12 and di-acids?

A: You cannot rely on C18 HPLC alone for the initial crude separation due to the massive peak overlap. A low-pressure anion exchange step is mandatory to fractionate based on net charge (


 vs 

vs

).

Step-by-Step Purification Protocol:

StepTechniqueStationary PhaseMobile Phase / ConditionPurpose
1 Desalting Amberlite XAD-2 or C18 FlashWash: WaterElute: MethanolRemove HCl and salts.
2 Charge Separation Dowex 1X2 (Acetate form)Fraction 1 (Neutral): WaterFraction 2 (Mono-acids): 0.05 M Acetic AcidFraction 3 (Di-acids): 0.2 M Acetic AcidIsolate the specific "Mono-acid" pool (Charge -1).
3 Isomer Resolution Prep-HPLC (C18)Gradient: Phosphate Buffer / Methanol (or ACN)Separate

,

, and

isomers.
Q: What is the elution order of the isomers on C18 HPLC?

A: While column-dependent, the typical elution order on a standard C18 column with a phosphate/methanol gradient is:

  • 
    -isomer  (Elutes first)
    
  • 
    -isomer 
    
  • 
    -isomer  (Elutes last)
    

Verification: The


-isomer is often identified by its distinct chemical shift in 2D-NMR (HMBC) or by comparing retention times with known standards (Anton et al., 1980).

Module 3: Visualization & Logic

Pathway Diagram: Hydrolysis Kinetics

The following diagram illustrates the kinetic pathway. Note that the "Mono-acid" state is a transient intermediate.

ReactionPathway B12 Cyanocobalamin (Neutral) Mono Monocarboxylic Acids (b, d, e isomers) (Charge -1) B12->Mono 0.4N HCl, 72h (Yield: ~45%) Deg Corrin Degradants (Irreversible) B12->Deg Heat / Light Di Dicarboxylic Acids (Charge -2) Mono->Di Over-hydrolysis Mono->Deg Tri Tricarboxylic Acids (Charge -3) Di->Tri Prolonged Acid

Figure 1: Kinetic pathway of Cyanocobalamin acid hydrolysis. The green node represents the target window.

Workflow Diagram: Purification Strategy

Purification Crude Crude Reaction Mix (HCl + B12 + Acids) Desalt Step 1: Desalting (XAD-2 or C18) Crude->Desalt Dowex Step 2: Anion Exchange (Dowex 1X2 Acetate) Desalt->Dowex Frac1 Elute H2O: Unreacted B12 (Recycle) Dowex->Frac1 Frac2 Elute 0.05M HOAc: Mono-Acids (Mix) Dowex->Frac2 Frac3 Elute 0.2M HOAc: Di/Tri-Acids Dowex->Frac3 HPLC Step 3: Semi-Prep HPLC (C18, Gradient) Frac2->HPLC Final Pure Isomers: (d-acid, b-acid, e-acid) HPLC->Final

Figure 2: Purification workflow separating species by charge (Dowex) then hydrophobicity (HPLC).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield of Mono-Acids (<30%) Reaction stopped too early OR Acid too weak.Check HCl normality (must be 0.4–1.0 N). Extend time to 72h. Ensure temp is ≥20°C.
High Di-Acid Content Over-hydrolysis.Reduce reaction time. Do not exceed 25°C. Stop reaction when B12 starting material is ~40%.
Poor Isomer Separation on HPLC Gradient too steep or pH incorrect.Use a shallow gradient (e.g., 5% to 25% B over 40 min). Buffer pH should be ~3.5 to 4.5 (phosphate/acetate).
Degradation / Color Change (Brown) Light exposure or oxidation.CRITICAL: Perform all steps in amber glassware or under red light. B12 is highly photosensitive.
Dowex Column Clogging Sample not desalted or too concentrated.Ensure crude mix is desalted (XAD-2) and dissolved in water before loading. Do not overload resin capacity.

References

  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219. Link

  • Pathare, P. M., et al. (1996). Synthesis of Cobalamin-Bioconjugates via the Ribose or the Propionamide Side Chains. Bioconjugate Chemistry. (General reference for conjugation strategies utilizing the b and e positions).
  • United States Pharmacopeia (USP) . Cyanocobalamin Monograph. (Standard for UV identification criteria: A361/A278 ratio).[1]

  • Fieber, W., et al. (2012). Characterization of the isomers of cyanocobalamin monocarboxylic acid.

Sources

Technical Support Center: Purification of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH). This derivative is a critical intermediate for bioconjugation, as the b-side chain extends upward from the corrin ring, minimizing steric hindrance during protein labeling.

Ticket ID: #CBL-PUR-001 Status: Open Topic: Troubleshooting Isolation, Isomer Resolution, and Stability Assigned Specialist: Senior Application Scientist

The Core Challenge: Separation Strategy

User Query: "I have performed the acid hydrolysis of Cyanocobalamin, but I cannot separate the b-carboxylic acid from the d- and e-isomers. My HPLC shows three peaks with overlapping shoulders. How do I isolate the b-isomer specifically?"

Root Cause Analysis

Mild acid hydrolysis of Cyanocobalamin (0.1–0.5 M HCl) is non-specific. It hydrolyzes the propionamide side chains at positions b, d, and e to varying degrees.[1]

  • The d-isomer is typically the major product (kinetically favored).

  • The b-isomer (your target) and the e-isomer are minor products.

  • The Challenge: These isomers possess identical molecular weights (MW: 1355.37 g/mol ) and nearly identical pKa values (~4.0–4.2), making separation by standard C18 gradients difficult.

Protocol: The "Orthogonal Capture" Workflow

To isolate high-purity Cbl-b-COOH, you must move from "One-Step" thinking to an orthogonal approach: Charge-Based Fractionation followed by Hydrophobic Resolution .

Step 1: Bulk Fractionation (Low-Pressure Ion Exchange)

Goal: Separate unreacted B12 (neutral) from Monocarboxylic acids (-1 charge) and Di/Tri-acids (-2/-3 charge).

  • Resin: Q-Sepharose Fast Flow or DEAE-Cellulose (Weak Anion Exchanger).

  • Loading: Load the hydrolyzed mixture at neutral pH (pH 6.5–7.0).

  • Elution Gradient:

    • Wash: Water (Removes unreacted Cyanocobalamin).

    • Elution: 0 to 0.2 M NaCl or dilute Acetic Acid gradient.

  • Result: The "Monocarboxylic Acid" fraction will elute as a distinct red band after the neutral B12 but before the di-acids. Collect this entire fraction.

Step 2: Isomer Resolution (Semi-Prep HPLC)

Goal: Resolve b-isomer from d- and e-isomers.

  • Column: C18 (PFP phases can offer alternate selectivity).

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5). Note: Lower pH suppresses ionization slightly, improving interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile or Methanol.[2]

  • Gradient: Shallow gradient (e.g., 5% to 25% B over 40 minutes).

  • Elution Order (Typical on C18):

    • Isomer e (often elutes first)

    • Isomer b (Target)

    • Isomer d (Major peak, elutes last)

Note on Verification: You must verify the peak identity using 1H-NMR (distinctive singlet shifts) or by comparing retention times with a known standard, as elution orders can shift based on specific column chemistry.

Visualization: The Purification Logic

The following diagram outlines the decision-making process for purification.

PurificationWorkflow Start Crude Hydrolysis Mixture (HCl Hydrolysis of B12) Neu Neutralization & Desalting (XAD-2 Resin) Start->Neu Remove HCl IEC Anion Exchange (DEAE/Q-Sepharose) Gradient: 0-0.2M NaCl Neu->IEC Load at pH 7 F1 Fraction 1: Neutral (Unreacted B12) IEC->F1 Flow-through F2 Fraction 2: Monocarboxylic Acids (Mixture of b, d, e) IEC->F2 Elutes ~0.05M Salt F3 Fraction 3: Di/Tri-Acids (Discard) IEC->F3 Elutes >0.1M Salt HPLC Semi-Prep RP-HPLC (C18, pH 3.5 Buffer/MeOH) F2->HPLC Inject Mono-acid Mix IsoE Peak 1: e-isomer (Minor) HPLC->IsoE IsoB Peak 2: b-isomer (TARGET) HPLC->IsoB IsoD Peak 3: d-isomer (Major) HPLC->IsoD

Caption: Figure 1. Orthogonal purification workflow separating charge variants (IEC) followed by structural isomers (HPLC).

Desalting & Recovery (The "Sticky" Problem)

User Query: "I successfully collected the HPLC fraction for the b-isomer, but it is in a phosphate/methanol buffer. When I lyophilize it, I get a massive salt cake. How do I recover the pure vitamin?"

Solution: Solid Phase Extraction (SPE)

Cobalamins are highly water-soluble, making liquid-liquid extraction (e.g., into organic solvents) inefficient without toxic carriers like phenol. The industry standard for desalting is Amberlite XAD-2 (or HP-20).

Step-by-Step Desalting Protocol
StepActionMechanism
1. Activation Wash XAD-2 resin with Methanol, then equilibration with Water.Activates hydrophobic pores.
2. Loading Load the HPLC fraction (diluted with water to <5% organic solvent) onto the column.The corrin ring acts as a hydrophobic moiety, binding to the resin. Salts pass through.
3. Washing Wash with 5–10 Column Volumes (CV) of deionized water.Removes all phosphate/acetate buffers and salts.
4. Elution Elute with Methanol or Acetone/Water (80:20) .Disrupts hydrophobic interaction; releases concentrated Vitamin B12.
5. Drying Rotary evaporate the organic solvent, then lyophilize the aqueous residue.Result: Deep red, fluffy powder (salt-free).

Stability & Handling FAQs

Q: My product turned from bright red to brown/yellow during purification. What happened? A: This indicates Corrin Ring Destruction or Oxidation .

  • Light Sensitivity: B12 derivatives are photolabile. The b-isomer is particularly susceptible to photolysis if the cyanide ligand is lost (forming Aquocobalamin).

    • Fix: Perform all steps under dim red light or shield columns/flasks with aluminum foil.

  • pH Sensitivity: Avoid prolonged exposure to strong alkalis (>pH 10), which can disrupt the amide side chains or lactamize the ring.

Q: How do I confirm I have the b-isomer and not the d-isomer? A: Mass Spectrometry cannot distinguish them (same mass). You need 1H-NMR or 2D-NMR (HMBC) .

  • Diagnostic Signal: Look for the chemical shift of the specific propionic acid protons. In the b-isomer, the modified side chain is in the "upper" coordination hemisphere, distinct from the d and e chains.

  • Reference: Compare spectra to the assignments in Anton et al. (1980) [1].

Summary of Critical Parameters

ParameterSpecificationReason
Hydrolysis Time 60–72 hours @ Room Temp (0.4N HCl)Maximizes Mono-acid yield; minimizes Di/Tri-acids.
HPLC pH 3.0 – 4.0Essential for resolving isomers; suppresses carboxyl ionization.
Desalting Resin XAD-2 or Diaion HP-20Required to remove HPLC buffers; B12 does not bind to C18 well in high water.
Storage -20°C, Desiccated, DarkPrevents hydrolysis of remaining amides and photolysis.
References
  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society.

  • Pathare, P. M., et al. (2013). Cyanocobalamin by HPLC? ResearchGate.[3]

  • AOAC Official Method 2014.02. (2014). Vitamin B12 (Cyanocobalamin) in Infant Formula and Adult/Pediatric Nutritional Formula.[4]

  • Fedosov, S. N., et al. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion.

Sources

Technical Support Center: Stability & Storage of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preservation of Cyanocobalamin-b-carboxylic Acid (Cbl-b-COOH) Target Audience: Drug Development Scientists & Conjugation Chemists

Executive Summary

Cyanocobalamin-b-carboxylic acid is a critical monofunctionalized derivative of Vitamin B12, primarily used as a precursor for bioconjugation (e.g., peptide-B12 or drug-B12 delivery systems).[1][2] Unlike native Cyanocobalamin, this molecule possesses a reactive carboxylic acid at the b-propionamide side chain.

The Critical Failure Mode: While researchers often fear general B12 degradation (photolysis), the specific "silent killer" for this derivative is unintended esterification or amide hydrolysis of the remaining side chains. This guide provides the protocols to prevent these specific degradation pathways.

Module 1: Photostability & Handling

Issue: "My sample solution changed from bright red to muddy brown/yellow."

The Mechanism: Co-C Bond Cleavage

Cyanocobalamin derivatives contain a Corrin ring with a central Cobalt ion. Exposure to UV or visible light (350–550 nm) induces the homolytic cleavage of the Cobalt-Cyanide (Co-CN) bond.

  • Result: Formation of Aquacobalamin (

    
    ) or Hydroxocobalamin (
    
    
    
    ), which are far less stable and prone to irreversible corrin ring oxidation.
Troubleshooting Protocol: The "Dark Chain" Workflow
  • Amber Glass Mandatory: Never store Cbl-b-COOH in clear glass or plastic. Use amber borosilicate vials (Type I).

  • Red Light Handling: If manipulating open powder/solution for >5 minutes, work under red safety lights ( >600 nm) or in a darkened room.

  • Foil Wrap: For long-term freezer storage, wrap the amber vial in aluminum foil as a secondary barrier.

Module 2: Solvent Selection & Chemical Stability

Issue: "I stored the molecule in methanol, and now it won't conjugate to my amine-linker."

The Mechanism: Unintended Esterification

This is the most common error. The b-carboxylic acid group is reactive.[3] Storing Cbl-b-COOH in protic organic solvents (Methanol, Ethanol) leads to the formation of methyl/ethyl esters , effectively "capping" the reactive site needed for your conjugation.

Protocol: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
Methanol / Ethanol CRITICAL FAIL High risk of esterification (

).
DO NOT USE for storage.
Water (pH 5-7) ⚠️ CautionHydrolysis of other amides (d, e side chains) over time.OK for short-term (<24h).
DMSO / DMF Preferred Aprotic; prevents esterification and hydrolysis.Best for stock solutions (-20°C).
Lyophilized (Dry) 🌟 Gold Standard Minimal degradation.Store at -20°C or -80°C.
Module 3: pH & Hydrolytic Control

Issue: "LC-MS shows multiple peaks with +1 Da mass shifts."

The Mechanism: Deamidation Cascade

Cbl-b-COOH is produced by the specific hydrolysis of the b-amide. However, the molecule still contains amides on the a, c, d, and e side chains.

  • Acidic pH (<3): Promotes hydrolysis of remaining amides to carboxylic acids (forming di/tri-acids).

  • Basic pH (>8): Promotes lactam formation on the c-side chain or deprotonation leading to instability.

Protocol: The "Stability Window" Buffer System
  • Target pH: 4.5 – 6.0 (Citrate or Acetate buffers are ideal).

  • Avoid: Phosphate buffers with high salt concentrations if lyophilizing (can cause pH shifts during freezing).

  • Self-Validation: Check HPLC traces. If the main peak broadens or splits into a "shoulder" peak, deamidation of the d or e isomer is occurring.

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for storage to prevent the three major degradation pathways: Photolysis, Esterification, and Deamidation.

StorageProtocol Start Cbl-b-COOH Sample State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution State->Liquid Wet Solvent Select Solvent Action_DMSO Dissolve in DMSO/DMF Solvent->Action_DMSO Aprotic Polar Action_Water Dissolve in Water (pH 4-6 only) Solvent->Action_Water Aqueous Action_Alcohol Dissolve in MeOH/EtOH Solvent->Action_Alcohol Protic Organic Risk_Light Risk: Photolysis (Co-C Cleavage) Solid->Risk_Light Exposed to Light Action_Lyophilize Lyophilize (Freeze Dry) Solid->Action_Lyophilize Long Term Storage Liquid->Solvent Risk_Ester Risk: Esterification (Inactive Conjugation) Risk_Hydrol Risk: Deamidation (Impurity Formation) Safe STABLE STORAGE (Ready for Conjugation) Action_Lyophilize->Safe -20°C, Dark Action_DMSO->Safe -20°C, Dark Action_Water->Risk_Hydrol pH <4 or >8 Action_Alcohol->Risk_Ester

Caption: Decision tree for storage. Red paths indicate high-risk workflows leading to chemical degradation.

Module 4: Degradation Mechanisms & Pathways

Understanding how the molecule breaks down allows you to design better experiments.

DegradationPathways Cbl Cyanocobalamin-b-COOH (Active Precursor) Aqua Aquacobalamin (Oxidation Prone) Cbl->Aqua Light (hv) Co-C Cleavage Ester Methyl Ester (Conjugation Dead-End) Cbl->Ester MeOH/EtOH (Solvolysis) DiAcid Di-Carboxylic Acid (Impurity) Cbl->DiAcid Acid/Base (Hydrolysis)

Caption: Primary degradation pathways. Note that esterification is specific to the carboxylic acid derivative.

Module 5: Quality Control (QC) Checklist

Before using your stored Cbl-b-COOH for a critical conjugation step, run this 3-point check:

  • Visual Inspection:

    • Pass: Deep red/crimson powder or solution.

    • Fail: Brown, yellow, or precipitate formation (indicates photolysis or oxidation).

  • Solubility Check:

    • If stored in DMSO, ensure no phase separation or crystallization has occurred upon thawing.

  • Analytical Validation (HPLC/MS):

    • Protocol: Run a gradient RP-HPLC (C18 column).

    • The "b-acid" Peak: Should elute slightly earlier than unmodified Cyanocobalamin (due to the polarity of the -COOH).

    • Warning Signal: If you see a peak with Mass = M+14 (Methyl) or M+28 (Ethyl), your sample has esterified.

References
  • Ahmad, I., et al. (1992). Photolysis of cyanocobalamin in aqueous solution.[1][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[5][9]

  • Anton, D. L., et al. (1980). The synthesis and properties of the b-carboxylic acid derivative of cyanocobalamin. Journal of the American Chemical Society.

  • Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry.

  • Fieber, W., et al. (2010). Degradation of Vitamin B12 in the presence of reducing agents.[10] Food Chemistry.

Sources

Troubleshooting NMR signal assignment for cobalamin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Signal Assignment for Cobalamin (Vitamin B12) Derivatives Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: Navigating the "Mount Everest" of Small Molecules

Welcome to the Cobalamin NMR Support Center. You are likely here because your spectrum looks "wrong"—lines are broader than expected, chemical shifts do not match literature, or the aliphatic region is an indecipherable forest of overlapping multiplets.

Cobalamin (~1355 Da) sits in a unique "NMR twilight zone." It is too large for standard small-molecule parameters yet too small for typical protein pulse sequences. It possesses a complex stereochemical architecture (corrin ring, nucleotide loop, axial ligands) and a metal center that dictates magnetic behavior.

This guide addresses the three most common failure modes: Paramagnetic Contamination , Base-On/Base-Off Equilibrium , and NOE/ROE Zero-Crossing .

Module 1: The "Invisible" Spectrum (Paramagnetism & Redox)

User Issue:

"My sample concentration is 5 mM, but the 1H spectrum shows extremely broad lines, and the corrin ring methyls are missing or shifted by >20 ppm."

Root Cause Analysis:

The central Cobalt ion is the culprit.

  • Co(III): Diamagnetic (

    
    , low spin). Yields sharp, high-resolution signals. This is what you want (e.g., Cyanocobalamin, Methylcobalamin).
    
  • Co(II): Paramagnetic (

    
    , low spin). This species (B12r) causes rapid nuclear relaxation (
    
    
    
    shortening), leading to massive line broadening and contact shifts. Even 5% Co(II) contamination can ruin a Co(III) spectrum via electron exchange [1].
Troubleshooting Protocol:
StepActionTechnical Rationale
1 Check Oxidation State Visually inspect the tube. Red/Orange = Co(III) (Good). Brown/Yellow = Co(II) (Bad).
2 Aeration If the sample is air-stable (e.g., OH-Cbl), bubble O2 or air through the solution to oxidize Co(II) to Co(III).
3 Anaerobic Prep For alkyl-cobalamins (e.g., Methyl-Cbl) which are light/oxygen sensitive, prepare samples in a glovebox using degassed

or DMSO-

.
4 Solvent Switch If using

, switch to DMSO-

. DMSO coordinates more strongly to the axial position, often stabilizing the Co(III) state and sharpening lines [1].

Module 2: The Base-On / Base-Off Equilibrium

User Issue:

"My chemical shifts are drifting. The ribose proton signals move significantly when I adjust pH or temperature."

Root Cause Analysis:

Cobalamins exist in a dynamic equilibrium between two states:

  • Base-On: The 5,6-dimethylbenzimidazole (DMB) tail coordinates to the Cobalt (axial position).

  • Base-Off: The DMB tail detaches and is protonated (or replaced by solvent).

This transition is pH-dependent (pKa


 4.9 - 5.6 depending on the derivative) and temperature-dependent [2]. If your pH is near the pKa, you will see broad, averaged signals due to intermediate exchange rates.
Visualization: The DMB Equilibrium Workflow

BaseOnBaseOff Start Sample Prep Check_pH Check pH / pD Start->Check_pH Base_On Base-On State (DMB Coordinated) High pH (>6.0) Check_pH->Base_On pH > pKa + 1 Base_Off Base-Off State (DMB Protonated) Low pH (<2.0) Check_pH->Base_Off pH < pKa - 1 Exchange Intermediate Exchange (Broad/Shifted Peaks) pH ~ pKa (4.5-5.5) Check_pH->Exchange pH ≈ pKa Exchange->Base_On Add NaOD Exchange->Base_Off Add DCl

Figure 1: Decision logic for controlling the Base-On/Base-Off equilibrium to ensure spectral stability.

Corrective Action:
  • Standardize pH: For "Base-On" assignments, adjust pD to > 7.0 using NaOD. For "Base-Off" studies, adjust pD < 2.0 using DCl [3].

  • Temperature: If you suspect exchange broadening, run the spectrum at 278 K (slow exchange) or 310 K (fast exchange) to sharpen signals.

Module 3: Assignment Strategy (The "Crowded" Region)

User Issue:

"I cannot distinguish the corrin ring methyls (C1, C2, C7, C12, C17) from the side-chain methylene protons."

Root Cause Analysis:

The region 0.5 – 2.5 ppm contains virtually all methyl and methylene protons. 1D 1H NMR is insufficient. You must rely on 13C chemical shift dispersion.

Key Reference Data: Characteristic 13C Shifts

Use this table to anchor your HSQC assignments. (Values are approximate for Cyanocobalamin in


, referenced to TSP) [1, 4].
MoietyCarbon Position13C Shift (ppm)1H Shift (ppm)Feature
Corrin Methyl C1-Me~20.0~0.50High-field, often shielded.
Corrin Methyl C5-Me~105.0-Quaternary (HMBC only).
Corrin Methyl C15-Me~110.0-Quaternary (HMBC only).
Ribose R1'~90-100~6.0-6.5Anomeric proton (Doublet).
DMB B2~140-145~7.0-8.0Aromatic singlet.
Recommended Pulse Sequence Workflow

AssignmentFlow Start Start Assignment Step1 1H-13C HSQC (Multiplicity Edited) Start->Step1 Note1 Separates CH/CH3 (positive) from CH2 (negative) Step1->Note1 Step2 1H-13C HMBC (Long Range) Step1->Step2 Note2 Connects Methyls to Quaternary Carbons (C5, C10, C15) Step2->Note2 Step3 1H-1H TOCSY (80ms mixing) Step2->Step3 Note3 Traces Side Chains (Propionamide/Acetamide) Step3->Note3

Figure 2: The "Golden Path" for assigning overlapping aliphatic signals in Cobalamin.

Module 4: Stereochemistry & The NOE Trap

User Issue:

"I ran a NOESY to determine the orientation of the axial ligand, but the cross-peaks are vanishingly weak or absent."

Root Cause Analysis:

Cobalamin (MW ~1355) falls into the spin-diffusion limit transition zone .

  • Small molecules (

    
    ):  Positive NOE.[1][2]
    
  • Large molecules (

    
    ):  Negative NOE.[1][2]
    
  • Cobalamin (

    
    ):  At 500-600 MHz, the NOE intensity passes through zero .
    
The Solution: ROESY

You must use ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[1][2]

  • Why: In the rotating frame, the cross-relaxation is always positive, regardless of molecular weight or tumbling rate [5].

  • Artifact Warning: ROESY spectra can contain "TOCSY transfer" artifacts.

    • Check: ROE signals are opposite phase to the diagonal (usually positive if diagonal is negative). TOCSY artifacts are same phase as the diagonal.

FAQ: Distinguishing Chemical Exchange (EXSY) from NOE

Q: I see a cross-peak between the base-on and base-off signals. Is this an NOE? A: Likely not. This is Chemical Exchange (EXSY) .

  • In NOESY : EXSY peaks have the same phase as the diagonal (negative). NOE peaks for large molecules also have the same phase. Indistinguishable.

  • In ROESY : EXSY peaks have the same phase as the diagonal.[3] ROE peaks have the opposite phase.[2] Distinguishable. [5]

References

  • Brown, K. L. (2005). Chemistry and enzymology of vitamin B12. Chemical Reviews, 105(6), 2075-2150. Link

  • Hannibal, L., et al. (2013). The Vitamin B12–Cucurbit[7]uril Complex: An NMR Study of the Base-On/Base-Off Equilibrium. Inorganic Chemistry, 52(1), 48-50. Link

  • Marinescu, C., et al. (2025). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. ResearchGate.[4] Link

  • Pryde, D. C., & Handa, S. (2018). NOESY vs ROESY: Molecular Weight and Zero Crossing. Columbia University NMR Facility. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Improving the solubility of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Handling, and Bioconjugation Protocols

Introduction

Welcome to the technical support center for Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH). This guide addresses the specific physicochemical challenges associated with the b-isomer monocarboxylic acid derivative of Vitamin B12.

Unlike native Cyanocobalamin, the presence of a free carboxylic acid on the b-propionamide side chain introduces a pH-dependent solubility switch and alters the molecule's behavior in organic synthesis. This guide moves beyond basic datasheets to troubleshoot the "why" and "how" of experimental failures, particularly in bioconjugation and purification workflows.

Module 1: Solubility & Solvent Compatibility

Quick Reference: Solubility Matrix

Data summarized from internal validation and standard physicochemical profiling [1, 3].

SolventSolubility Limit (approx.)[1][2][3][4][5]Application ContextStatus
DMSO ~75 mg/mLBioconjugation (NHS/EDC), Stock storageRecommended
Water ~50 mg/mLHPLC, Biological AssaysRecommended
Ethanol ~10 mg/mLCo-solvent for precipitationLimited
DMF ModerateAlternative to DMSO for couplingUse Fresh
Acetone InsolublePrecipitating agent (Workup)Precipitant
Diethyl Ether InsolublePrecipitating agent (Workup)Precipitant
Chloroform InsolubleN/AAvoid
Troubleshooting Guide: "It Won't Dissolve"

Q: I am trying to dissolve Cbl-b-COOH in DMF for an EDC coupling reaction, but it remains a suspension. Why? A: This is likely a moisture issue.[1] While Cbl-b-COOH is soluble in dry DMF, the presence of atmospheric water can cause partial hydration of the crystal lattice, making it "gummy" and difficult to solvate in organics.

  • The Fix:

    • Lyophilize your sample overnight to remove bound water.[1]

    • Use anhydrous DMF (99.8%, septum-sealed).[1][6]

    • Sonicate at 35°C for 10 minutes.

    • Pro-Tip: If it still resists, add DMSO (10% v/v).[1][6] DMSO breaks the intermolecular hydrogen bonding of the corrin ring stacking better than DMF [2].

Q: My sample dissolved in water, but precipitated when I lowered the pH to 3.0. A: You have reached the protonation threshold. The b-carboxylic acid has a pKa in the range of 4.0–5.0. At pH 3.0, the carboxylate group (


) becomes protonated (

).[1][6] This removes a negative charge, reducing the molecule's polarity and its solubility in aqueous buffers, potentially causing aggregation [5].[1]
  • The Fix: Maintain pH > 5.5 for aqueous stability. If acidic conditions are required (e.g., for HPLC), add 10-20% methanol or acetonitrile to the mobile phase to maintain solubility of the protonated form.[6]

Module 2: Bioconjugation Workflow (EDC/NHS)

The Challenge: Reactivity vs. Solubility

The most common application for Cbl-b-COOH is conjugation to amines (proteins, peptides, or nanoparticles).[1][6] A frequent failure point is the "crash out" during activation.

Visual Workflow: Solubility-Driven Conjugation

The following diagram outlines the critical solubility checkpoints during the activation process.

BioconjugationWorkflow Start Dry Cbl-b-COOH (Lyophilized) Solvation Solvation (Anhydrous DMSO) Start->Solvation Max 50mg/mL Activation Activation (Add EDC + NHS) Solvation->Activation Inert Atmosphere Check Solubility Check: Clear Red Solution? Activation->Check Check->Solvation No (Add more DMSO) Coupling Coupling (Add Amine/Peptide) Check->Coupling Yes Precip Purification (Precipitate in Acetone) Coupling->Precip Remove Organics

Caption: Figure 1. Step-by-step solubility checkpoints for EDC/NHS conjugation of Cyanocobalamin-b-carboxylic acid.

Protocol: Activation & Coupling

Standardized for 10 mg scale.

  • Solubilization: Dissolve 10 mg Cbl-b-COOH in 200 µL dry DMSO .

    • Note: Do not use water.[1] EDC is unstable in water (hydrolysis half-life is seconds to minutes at acidic pH) [4].[1][6]

  • Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Observation: The solution should remain clear deep red. If turbidity occurs, the concentration is too high; dilute with 50 µL DMSO.

  • Reaction: Stir for 1 hour at Room Temperature (RT).

  • Coupling: Add the amine-containing target (dissolved in borate buffer pH 8.5 or DMSO).

    • Critical: Ensure the final water content does not exceed 50% if the Cbl-b-COOH concentration is high, or it may precipitate before reacting.[1][6]

Module 3: Purification & Recovery

Troubleshooting Guide: "I Can't Get It Out"

Q: I tried to precipitate my product using acetone, but I got a sticky red oil instead of a powder. How do I fix this? A: This is known as "oiling out."[1] It happens when the precipitation is too rapid or when residual DMSO is trapped in the lattice.

  • The Fix (Trituration Protocol):

    • Decant the supernatant acetone.[1]

    • Add fresh diethyl ether to the red oil.

    • Scratch the side of the glass vessel vigorously with a glass rod.

    • Sonicate for 5 minutes. The mechanical stress and ether wash will induce crystallization, turning the oil into a fine red powder [1].

Q: How do I separate unreacted Cbl-b-COOH from my conjugated product? A: Use the charge difference.

  • Method: Anion Exchange Chromatography (e.g., DEAE or Q-Sepharose).[1][6]

  • Mechanism: At pH 7.0, unreacted Cbl-b-COOH is negatively charged (carboxylate).[1][6] If you conjugated it to a neutral amine, the product is now net neutral (amide bond formed).[1]

  • Protocol:

    • Load mixture in 20 mM Phosphate Buffer (pH 7.0).

    • Flow-through: Contains your neutral conjugate.[1][6]

    • Elution (1M NaCl): Releases the unreacted Cbl-b-COOH.[1][6]

Module 4: Mechanism of Solubility (The "Why")

Understanding the molecular structure helps predict behavior. The solubility of Cbl-b-COOH is governed by three distinct regions:

  • The Corrin Ring (Hydrophobic Core): Drives aggregation/stacking in water.[1]

  • The Ribose-Phosphate (Hydrophilic Handle): Provides baseline water solubility.[1]

  • The b-Carboxylic Acid (The Switch):

    • pH > 5 (Deprotonated

      
      ):  High polarity, repels other molecules, prevents aggregation.[1][6]
      
    • pH < 4 (Protonated

      
      ):  Lower polarity, increased risk of stacking/precipitation.[1]
      

SolubilityMechanism HighPH pH > 5.0 (Deprotonated) Soluble High Solubility (Repulsion) HighPH->Soluble COO- Charge LowPH pH < 4.0 (Protonated) Aggregate Aggregation Risk (Stacking) LowPH->Aggregate COOH Neutrality

Caption: Figure 2.[1][6] pH-dependent solubility mechanism of the b-carboxylic acid side chain.

References

  • Surbec. (n.d.).[1] Cyanocobalamin (Vitamin B12) Physical and Chemical Properties.[1][2][7][8][9][10] Retrieved from [Link][1][6]

  • Wang, X., et al. (2007).[1][6][8] Cyanocobalamin (vitamin B12) conjugates with enhanced solubility.[1][8] Bioorganic & Medicinal Chemistry.[1][5][8] Retrieved from [Link][1][6][8]

  • Anton, D. L., et al. (1980).[1][6] Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[1][11] Biochemistry.[1][2] Retrieved from [Link]

Sources

Side reactions during the hydrolysis of cyanocobalamin's propionamide chains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions during the hydrolysis of cyanocobalamin's propionamide chains Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide)

Subject: Troubleshooting Side Reactions During Propionamide Hydrolysis Ticket ID: B12-CHEM-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your HPLC chromatogram of hydrolyzed Cyanocobalamin (CN-Cbl) shows a complex mixture of isomers, poly-acids, and degradation products, rather than a clean mono-acid peak.

The selective hydrolysis of the propionamide side chains (positions


, 

, and

) is kinetically controlled, not thermodynamically guaranteed. The chemical equivalence of the amide bonds makes regioselectivity difficult, while the steric and electronic environment of the corrin ring introduces specific side-reaction pathways—most notably C13-epimerization , c-lactone formation , and nucleotide loop cleavage .

This guide deconstructs these failure modes and provides self-validating protocols to restore process integrity.

Module 1: Critical Reaction Pathways (Visualization)

Before troubleshooting, visualize the competing kinetic pathways. In acidic media, the desired path (blue) competes with structural degradation (red).

B12_Hydrolysis_Pathways CNCbl Cyanocobalamin (CN-Cbl) MonoAcids Mono-Acids (b-, d-, e-isomers) CNCbl->MonoAcids 0.1-1.0N HCl (Mild Hydrolysis) NeoB12 Neo-B12 (C13-Epimer) CNCbl->NeoB12 Strong Acid (>6N HCl) or Heat Cobinamide Cobinamide (Loop Cleavage) CNCbl->Cobinamide Harsh Acid (P-O Bond Cleavage) Lactone c-Lactone (Dehydro-B12) CNCbl->Lactone Oxidative Stress (Chloramine-T/HOCl) DiAcids Di/Tri-Acids (Over-hydrolysis) MonoAcids->DiAcids Prolonged Time

Figure 1: Kinetic landscape of Cyanocobalamin hydrolysis.[1] The window for selective mono-acid production is narrow, bounded by over-hydrolysis and corrin ring degradation.

Module 2: Diagnostic Troubleshooting (Q&A)
Issue 1: Regiochemical Scrambling (The "Wrong Isomer" Problem)

User Question: "I am trying to synthesize the b-monocarboxylic acid for conjugation, but I am getting a mixture of three isomers. Which one is which, and how do I favor the b-isomer?"

Technical Analysis: The three propionamide chains (


, 

, and

) hydrolyze at different rates due to steric accessibility.
  • Reactivity Order:

    
    .
    
  • The

    
    -isomer:  The 
    
    
    
    -chain is the most solvent-exposed and typically hydrolyzes first. It is often the major product (approx. 50-60% of the mono-acid fraction).
  • The

    
    -isomer:  The 
    
    
    
    -chain is sterically assisted by the upward projection of the acetamide groups but is slightly slower than
    
    
    .
  • The

    
    -isomer:  This is the most stable propionamide, often requiring harsher conditions or enzymatic routes to access selectively.
    

Corrective Protocol:

  • Kinetic Control: You cannot stop the formation of

    
    -acid if you want 
    
    
    
    -acid. You must run the reaction to partial conversion (approx. 50% consumption of starting material) to maximize the mono-acid yield relative to di-acids.
  • Purification: Use semi-preparative HPLC or Dowex 1X2 (acetate form) chromatography. The elution order on reverse-phase HPLC is typically

    
    -acid 
    
    
    
    
    
    -acid
    
    
    
    
    -acid
    (though this depends on pH/buffer; confirm with NMR).
  • Validation: Check the

    
    C-NMR chemical shifts of the carboxyl groups. The 
    
    
    
    and
    
    
    isomers have distinct shifts that change significantly between pH 2 and pH 7 [1].[2]
Issue 2: Loss of Biological Activity (The "Neo-B12" Problem)

User Question: "My product mass is correct (MW + 1), but the biological activity is low, and the NMR spectrum looks 'doubled'. What happened?"

Technical Analysis: You likely triggered epimerization at C13 , forming cyano-13-epicobalamin (also known as Neo-B12).

  • Mechanism: The propionamide chain at C13 is attached to a chiral center. Under strong acidic conditions (e.g.,

    
     or high temperatures 
    
    
    
    ), the proton at C13 can exchange, leading to inversion of the propionamide chain from the "up" (natural) to "down" (neo) position.
  • Impact: The neo-isomer is sterically distorted and cannot effectively bind to Transcobalamin II or Intrinsic Factor, rendering it biologically inert.

Corrective Protocol:

  • Limit Acid Strength: Never exceed

    
     for hydrolysis unless absolutely necessary.
    
  • Temperature Cap: Maintain reaction temperature

    
    .
    
  • Exclusion: Neo-B12 separates poorly from native B12 on standard C18 HPLC. Use a specialized pentafluorophenyl (PFP) column or careful gradient elution to detect it.

Issue 3: The "c-Lactone" Impurity

User Question: "I see a peak with a mass of [M-1] or [M-2] relative to the starting material, and it's not reacting with my amine linkers."

Technical Analysis: This is likely the (CN)Cbl-c-lactone (Dehydrovitamin B12).

  • Mechanism: The acetamide side chain at position

    
     can cyclize with the C8 carbon of the corrin ring to form a 
    
    
    
    -lactone [2]. This usually requires oxidative conditions (e.g., presence of trace oxidants, Chloramine-T) or specific alkaline conditions, but can occur as a minor byproduct in acid if the starting material contained "B12b" (Hydroxocobalamin) or if trace oxidants are present.
  • Reactivity: The lactone is stable and does not couple with amines under standard EDC/NHS conditions, reducing your conjugation yield.

Corrective Protocol:

  • Feedstock Purity: Ensure your starting Cyanocobalamin is free of Hydroxocobalamin (B12b). B12b is far more susceptible to oxidation and lactonization [3].

  • Anaerobic Conditions: While B12 is air-stable, performing hydrolysis under

    
     minimizes oxidative ring closure.
    
Module 3: "Gold Standard" Hydrolysis Protocol

Do not rely on "boiling in acid." Use this controlled mild acid hydrolysis to maximize the


-acid and 

-acid yield while suppressing degradation.

Reagents:

  • Cyanocobalamin (USP Grade)

  • 0.5 M Hydrochloric Acid (HCl)

  • Dowex 1X2 resin (Acetate form)

Workflow:

  • Dissolution: Dissolve CN-Cbl in 0.5 M HCl at a concentration of 10 mg/mL.

  • Reaction: Incubate at room temperature (20-25°C) for 72 hours.

    • Why? Heating accelerates epimerization (Neo-B12) faster than it accelerates amide hydrolysis. Room temperature favors kinetic control.

  • Monitoring: Check via HPLC every 12 hours.

    • Stop Point: Quench when the Mono-acid : Di-acid ratio is optimal (usually when ~40% of starting CN-Cbl remains unreacted). Pushing for 100% conversion will result in >50% di/tri-acids.

  • Quenching: Neutralize to pH 6.0 using dilute NaOH or solid Sodium Acetate. Do not overshoot to pH > 9 , as this risks amide hydrolysis at the wrong sites or lactam formation.

  • Purification: Desalt using a C18 Sep-Pak cartridge, then separate isomers via semi-prep HPLC (C18 column, Gradient: 10-30% Methanol in 0.1% TFA/Water).

Module 4: Quantitative Data & Specifications

Table 1: Relative Reactivity of Propionamide Side Chains

Position Relative Hydrolysis Rate Primary Product Notes

|


-amide  | High (

) |

-monocarboxylic acid | Most solvent exposed; major product. | |

-amide
| Medium (

) |

-monocarboxylic acid | Sterically assisted; key target for conjugation. | |

-amide
| Low (

) |

-monocarboxylic acid | Sterically hindered; minor product. |

Table 2: Degradation Thresholds

Parameter Safe Limit Failure Mode if Exceeded

| Acid Concentration |


 | Nucleotide loop cleavage (Cobinamide formation). |
| Temperature  | 

| C13-Epimerization (Neo-B12). | | Oxidative Potential | Low (Avoid

/Light) | c-Lactone formation; Corrin ring cleavage. |
References
  • Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[2] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society.

  • Dereven'kov, I., et al. (2021).[1] Mechanism of cyanocobalamin chlorination by hypochlorous acid: Formation of c-lactone. Journal of Biological Inorganic Chemistry.

  • Ahmad, I., et al. (2014).[3] Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study. AAPS PharmSciTech.

  • Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry.

Sources

Interference of other cobalamin forms in Cyanocobalamin-b-carboxylic Acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) is a specific monocarboxylic acid degradation product of Cyanocobalamin (Vitamin B12), formed via the hydrolysis of the propionamide side chain at the b-position of the corrin ring.[1][2]

Accurate analysis is frequently compromised by structural isomers (d-acid and e-acid forms) and photolytic degradation products (Hydroxocobalamin).[1][2] This guide provides validated troubleshooting protocols to resolve these interferences, ensuring specificity and compliance with rigorous scientific standards.

Part 1: Chromatographic Interference & Resolution

Q1: My "b-acid" peak shows shouldering or asymmetry. Is this co-elution?

Diagnosis: Yes, this is likely co-elution with other monocarboxylic acid isomers, specifically Cyanocobalamin-d-carboxylic acid or Cyanocobalamin-e-carboxylic acid .[1][2] These isomers possess identical molecular weights (1356.3 g/mol ) and nearly identical UV spectra, making them indistinguishable by standard detection methods.[1][2]

The Mechanism: In reverse-phase chromatography (RP-HPLC), the introduction of a carboxyl group makes these impurities more polar than the parent Cyanocobalamin.[2] Consequently, they elute before Cyanocobalamin.[1] However, the selectivity between the b-, d-, and e- isomers is driven almost entirely by subtle differences in pKa and hydrophobic interaction with the stationary phase.[1][2]

Resolution Protocol: To resolve the b-acid from its isomers, you must exploit the "pH Selectivity Switch."[2]

  • Mobile Phase Optimization:

    • Standard pH (3.5): At pH 3.5 (common in USP methods), the carboxylic acid groups are partially ionized.[1][2] Resolution is often poor.

    • Optimized pH (2.6 - 2.8): Lowering the pH suppresses the ionization of the carboxylic acid group (

      
      ), increasing the hydrophobicity difference between the isomers.[1][2]
      
  • Gradient Modification:

    • Shallow the gradient slope during the 5–15 minute window where acids elute. A slope of 0.5% B/min is recommended for isomer separation.

Recommended Method Parameters:

ParameterStandard Condition (USP)Optimized for Isomer Separation
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm (High Carbon Load)
Mobile Phase A Phosphate Buffer pH 3.510-25 mM Phosphate Buffer pH 2.6
Mobile Phase B Methanol / AcetonitrileAcetonitrile (Sharper peaks for acids)
Flow Rate 1.0 mL/min0.8 mL/min
Temp 35°C25°C (Lower temp improves selectivity)
Q2: How do I distinguish the b-acid from Hydroxocobalamin (HO-Cbl)?

Diagnosis: Hydroxocobalamin is a common photolytic degradant that also elutes earlier than Cyanocobalamin. If your "b-acid" peak appears after sample handling in light, it may actually be HO-Cbl.[1][2]

Validation Test: Perform a Spectral Ratio Check . While both compounds are red, their UV-Vis ratios differ significantly.[1][2]

  • Extract the spectrum of the peak .

  • Calculate the ratio of Absorbance at 361 nm to 351 nm .

    • Cyanocobalamin derivatives (b-acid): Ratio ≈ 1.7 - 1.9 (Peaks align with parent).[1][2]

    • Hydroxocobalamin: Ratio differs; significant shift in the

      
      -band.
      
    • Alternative: Check the 361 nm / 550 nm ratio.

Visualizing the Separation Logic:

SeparationLogic Start Unknown Early Eluting Peak CheckRT Check Relative Retention Time (RRT) (vs Cyanocobalamin) Start->CheckRT RRT_Low RRT < 0.8 (Very Early) CheckRT->RRT_Low Fast Eluting RRT_High RRT 0.85 - 0.95 (Just before Main Peak) CheckRT->RRT_High Close Eluting Result_HO Hydroxocobalamin (Photolysis Artifact) RRT_Low->Result_HO Likely SpecCheck Perform Spectral Ratio Check (361nm / 351nm) RRT_High->SpecCheck SpecCheck->Result_HO Ratio Mismatch Result_Acid Monocarboxylic Acid (Hydrolysis Product) SpecCheck->Result_Acid Ratio Matches Parent IsomerCheck Isomer Resolution Needed? (b- vs d- vs e-) Result_Acid->IsomerCheck Optimize Lower pH to 2.6 Flatten Gradient IsomerCheck->Optimize Yes

Figure 1: Decision tree for identifying and resolving early-eluting impurities in Cyanocobalamin analysis.

Part 2: Sample Preparation & Stability Artifacts

Q3: My b-acid recovery varies wildly between replicates. What is happening?

Root Cause: You are likely inducing Photolytic Conversion or Acid Hydrolysis during the sample preparation itself. Cyanocobalamin is extremely light-sensitive.[2]

The "Darkroom" Protocol: To ensure the b-acid measured is from the sample and not an artifact of the analysis:

  • Amber Glassware: All solutions must be prepared in amber volumetric flasks.

  • Light Exclusion: Perform extraction and dilution under monochromatic red light (or minimal dim light). Avoid fluorescent lab lighting, which emits UV wavelengths that cleave the Co-C bond.

  • pH Window: Avoid prolonged exposure to strong acids (pH < 2) or strong bases (pH > 9) during extraction, as this will artificially generate more b-, d-, and e-acids from the parent Cyanocobalamin.[1][2]

Q4: Does the sample matrix interfere?

Issue: Yes. If your formulation contains Ascorbic Acid (Vitamin C) , it acts as a reducing agent that destabilizes cobalamins, leading to the formation of Hydroxocobalamin and other degradation products during the HPLC run time.

Mitigation Strategy:

  • Chelation: Add EDTA (0.01%) to the sample diluent.[1][2] This sequesters trace metal ions (like Copper) that catalyze the ascorbate-mediated degradation of cobalamins.[1][2]

  • Separation: Ensure your HPLC method separates Ascorbic Acid (usually elutes at void volume) from the Cobalamin window.[1][2]

Part 3: Quantitative Data & Specifications

Relative Retention Times (RRT)

The following RRTs are typical for a C18 column with a Phosphate/Methanol mobile phase. Note that b-acid elution order relative to d- and e- can shift based on pH.[1][2]

ComponentApprox. RRT (vs CN-Cbl)Identification Feature
Hydroxocobalamin 0.50 - 0.65Broad peak, spectral shift
Cyanocobalamin-d-acid 0.85 - 0.88Major acid impurity (often ~2-3%)
Cyanocobalamin-b-acid 0.90 - 0.92 Target Analyte
Cyanocobalamin-e-acid 0.94 - 0.96Often co-elutes with parent if not optimized
Cyanocobalamin (Parent) 1.00Major Peak
Degradation Pathway Visualization

Understanding where the b-acid comes from helps in controlling its formation.

DegradationPathway cluster_Hydrolysis Acid Hydrolysis (Dark) cluster_Photolysis Photolysis (Light) CN_Cbl Cyanocobalamin (Parent) b_acid b-carboxylic acid (Hydrolysis at b-amide) CN_Cbl->b_acid H+ / H2O d_acid d-carboxylic acid (Hydrolysis at d-amide) CN_Cbl->d_acid H+ / H2O e_acid e-carboxylic acid (Hydrolysis at e-amide) CN_Cbl->e_acid H+ / H2O HO_Cbl Hydroxocobalamin (Ligand Exchange) CN_Cbl->HO_Cbl UV Light Aquo_Cbl Aquocobalamin HO_Cbl->Aquo_Cbl pH dependent

Figure 2: Pathways for the formation of carboxylic acid impurities vs. photolytic impurities.[1][2]

References

  • United States Pharmacopeia (USP). Cyanocobalamin Monograph. USP-NF.[2] [1][2]

  • Ahmad, I., et al. (2014).[1][2][3][4] "Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study." AAPS PharmSciTech.

  • Anton, K., et al. (1983).[1][2] "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Biochemistry.

  • Singh, H.D., et al. (2022).[1][2][5] "Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance." Indo American Journal of Pharmaceutical Sciences. [1][2]

Disclaimer: This guide is intended for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before applying them to GMP release testing.

Sources

Optimizing conjugation reactions with Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Conjugation Reactions with Cyanocobalamin-b-carboxylic Acid Role: Senior Application Scientist Audience: Drug Development & Chemical Biology Researchers

Technical Support Center: Cbl-b-COOH Conjugation

Welcome to the technical hub for Vitamin B12 functionalization. This guide addresses the specific challenges of conjugating Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) .

Unlike generic bioconjugation, B12 chemistry requires navigating steric constraints, light sensitivity, and isomer-specific receptor affinity. This guide prioritizes the b-isomer because it uniquely preserves binding affinity to Transcobalamin II (TCII) , the primary transport protein required for receptor-mediated endocytosis in dividing cells (e.g., tumor targeting).

Module 1: Pre-Reaction Quality Control

Before mixing reagents, validate your starting material. Isomeric purity is the single most common failure point.

Q: Why is my "monocarboxylic acid" B12 showing multiple peaks on HPLC? A: Acid hydrolysis of Cyanocobalamin yields three monocarboxylic acid isomers: b, d, and e.

  • The Issue: Commercial "monocarboxylic acid" mixtures often contain significant amounts of d and e isomers.

  • The Impact: The d and e positions interfere with the nucleotide loop or the corrin ring's interaction with TCII, drastically reducing biological uptake.

  • The Fix: You must verify the b-isomer purity using RP-HPLC. The b-isomer typically elutes distinctively from d and e due to the specific polarity of the propionamide-to-acid conversion on the "upper" face of the corrin ring.

Q: How should I store the Cbl-b-COOH stock? A:

  • State: Lyophilized powder.

  • Condition: Desiccated, -20°C, protected from light.

  • Solvent: If solubilized, use dry DMSO or water (freshly prepared).[1] Avoid storing aqueous solutions for >24 hours due to potential deamidation of other side chains.

Module 2: The Conjugation Workflow (SOP)

Standard Operating Procedure for Amide Coupling via EDC/NHS.

Experimental Logic: We utilize a two-step activation strategy. One-step coupling (mixing B12, EDC, and Amine simultaneously) often leads to N-acylurea byproducts and lower yields due to the rapid hydrolysis of the activated B12-ester in the presence of water.

Step-by-Step Protocol
  • Activation (The "b" Acid):

    • Dissolve Cbl-b-COOH (1 eq) in dry DMSO or 0.1 M MES buffer (pH 5.5).

    • Add EDC (1.5 eq) and NHS (2.0 eq).

    • Critical: React for 15–30 minutes at Room Temperature (RT) in the dark .

    • Checkpoint: Too long (>1 hour) can lead to hydrolysis or side-reactions on the ribose hydroxyls.

  • Coupling (The Payload):

    • Prepare the Amine-Payload (1.2–2.0 eq) in 0.1 M Phosphate Buffer (pH 7.5–8.0) or dry DMSO with 2 eq DIPEA.

    • Note: Ensure the amine is unprotonated. If using an amine-salt (e.g., -NH3+ Cl-), you must add base (TEA/DIPEA) to free the amine.

    • Add the activated B12-NHS ester solution to the Amine-Payload solution.

    • React for 2–4 hours at RT in the dark.

  • Quenching:

    • Add Ethanolamine (final conc. 50 mM) to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification:

    • See Module 4.

Visual Workflow: Reaction Pathway

B12_Conjugation Start Cbl-b-COOH (Starting Material) Activation Activation Phase (pH 5-6 / DMSO) Start->Activation + EDC / NHS Intermediate Active NHS-Ester (Unstable) Activation->Intermediate 15-30 min Coupling Coupling Phase (pH 7.5-8.0) Intermediate->Coupling + R-NH2 (Payload) Hydrolysis Hydrolysis Byproduct (Reverted Cbl-COOH) Intermediate->Hydrolysis Water Attack (Slow addition/Low pH) Product Cbl-b-Amide Conjugate (Target) Coupling->Product Amide Bond Formation

Figure 1: Two-step EDC/NHS conjugation workflow. Note the critical instability of the NHS-ester intermediate in aqueous conditions.

Module 3: Troubleshooting (The Help Desk)

Q: My yield is low (<20%). The major peak is unreacted Cbl-b-COOH. A: This indicates Hydrolysis Dominance . The activated NHS-ester hydrolyzed back to the acid before the amine could attack.

  • Fix 1 (Solvent): Switch to anhydrous DMSO/DMF for the activation step. Only introduce the aqueous buffer during the coupling step.

  • Fix 2 (pH Mismatch): Ensure the coupling pH is >7.5. Below pH 7, aliphatic amines are protonated (NH3+) and cannot attack the ester.

  • Fix 3 (Concentration): Increase reactant concentration. Dilute reactions (<1 mg/mL) favor hydrolysis over intermolecular coupling.

Q: I see a precipitate immediately upon adding the payload. A: Polarity Clash. B12 is highly polar; many payloads (drugs/fluorophores) are hydrophobic.

  • Fix: Use a co-solvent system.[1] A mixture of DMSO (20–50%) and Aqueous Buffer is usually tolerated by B12.

  • Warning: Do not exceed 60% organic solvent if using buffer salts, as the salts may precipitate.

Q: The product retention time is identical to the starting material. A: You likely formed an N-acylurea adduct (a stable, dead-end byproduct of EDC rearrangement) or the reaction failed.

  • Diagnostic: Check MS.[1]

    • Mass = Start + Amine - H2O -> Success.

    • Mass = Start -> Hydrolysis.

    • Mass = Start + EDC mass -> N-acylurea adduct.

Visual Troubleshooting Logic

Troubleshooting_Tree Issue Problem: Low Conjugate Yield CheckLCMS Check LC-MS of Crude Issue->CheckLCMS Res_Precip Precipitation Observed Issue->Res_Precip Visual Check Res_Start Mass = Starting Material CheckLCMS->Res_Start Hydrolysis Res_Adduct Mass = Start + EDC CheckLCMS->Res_Adduct Rearrangement Sol_Hydrolysis Cause: Hydrolysis Fix: Increase pH to 8.0 Use Dry DMSO Res_Start->Sol_Hydrolysis Sol_Adduct Cause: N-acylurea Fix: Add NHS (Stabilizer) Reduce Activation Time Res_Adduct->Sol_Adduct Sol_Solubility Cause: Polarity Mismatch Fix: Add 30% DMSO Check Amine Charge Res_Precip->Sol_Solubility

Figure 2: Decision tree for diagnosing reaction failures based on LC-MS and visual observation.

Module 4: Purification & Characterization

Data Table: Purification Methodologies

MethodSuitabilityProsCons
RP-HPLC (C18) Best High resolution; separates isomers and hydrolyzed reactants.Requires removal of TFA/organic solvents.
SPE (C18 Cartridge) GoodFast; good for desalting and removing excess EDC/NHS.Lower resolution; may not separate free B12 from conjugate.
Dialysis PoorSimple.B12 (1.3 kDa) is too close in size to many payloads; slow; diffusion losses.
Size Exclusion (SEC) ModerateGood if payload is a large protein (>20 kDa).Useless for small molecule payloads.

Protocol for RP-HPLC Purification:

  • Column: C18 semi-prep (e.g., 5 µm, 100 Å).

  • Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Acetate for pH sensitive payloads).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–30% B over 30 mins (B12 is relatively polar and elutes early).

  • Detection: Monitor 361 nm (Cobalamin specific) and the absorbance max of your payload. The conjugate must show absorbance at both wavelengths.

References

  • Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin ligand binding to transcobalamin II."[2] Bioconjugate Chemistry, 7(2), 217–232.

  • McEwan, J. F., et al. (1999). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry, 10(6), 1131–1136.

  • Thermo Fisher Scientific. "EDC Crosslinking Protocol." Technical Resources.

  • BroadPharm. "Protocol for Amino PEG Conjugation." Technical Guides.

  • Petrus, A. K., et al. (2007).[3] "Vitamin B12 as a carrier for the oral delivery of insulin." ChemMedChem, 2(12), 1774-1781. (Demonstrates b-isomer utility).

Sources

Validation & Comparative

Comparing the stability of Cyanocobalamin-b-carboxylic Acid and hydroxocobalamin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stability profiles of Cyanocobalamin-b-carboxylic Acid (CNCbl-b-acid) and Hydroxocobalamin (OHCbl) . It is designed for researchers and drug developers evaluating these cobalamin derivatives for therapeutic formulations or bioconjugation applications.

Executive Summary

In the context of pharmaceutical development and bioconjugation, Cyanocobalamin-b-carboxylic Acid (CNCbl-b-acid) exhibits significantly superior stability compared to Hydroxocobalamin (OHCbl) .

  • CNCbl-b-acid retains the robust cobalt-cyanide (Co-CN) coordination bond, conferring high resistance to photolysis and oxidative degradation while offering a reactive carboxyl handle for conjugation.

  • OHCbl is characterized by a labile cobalt-hydroxyl (Co-OH) bond, rendering it highly sensitive to light (photoaquation) and reducing agents (e.g., ascorbic acid), often requiring stringent handling conditions (lyophilization, light protection).

Verdict: For applications requiring a stable intermediate for drug delivery or long-term formulation stability, CNCbl-b-acid is the preferred candidate. OHCbl is reserved for applications where ligand exchange is the mechanism of action (e.g., cyanide antidote).

Structural Basis of Stability

The stability difference is fundamentally dictated by the Upper Axial Ligand (β-ligand) coordinated to the central Cobalt(III) ion.

  • Cyanocobalamin-b-carboxylic Acid: Derived from Cyanocobalamin via mild acid hydrolysis of the b-propionamide side chain. It retains the -CN ligand, which is a strong field ligand, stabilizing the Co(III) center in a low-spin

    
     configuration.
    
  • Hydroxocobalamin: Possesses an -OH (or

    
     at acidic pH) ligand. This ligand is weakly bound and labile, making the complex susceptible to ligand exchange and reduction to Co(II).
    
Visualizing the Structural Divergence

CobalaminStability CNCbl Cyanocobalamin (CNCbl) (Reference Standard) CNCbl_Acid Cyanocobalamin-b-carboxylic Acid (Stable Derivative) CNCbl->CNCbl_Acid Acid Hydrolysis (Amide -> Acid) Ligand_CN Axial Ligand: -CN (Strong Bond, High Stability) CNCbl->Ligand_CN CNCbl_Acid->Ligand_CN SideChain_Acid b-Side Chain: -COOH (Reactive Handle) CNCbl_Acid->SideChain_Acid Stable High Photostability Resistant to Oxidation CNCbl_Acid->Stable OHCbl Hydroxocobalamin (OHCbl) (Labile Analog) Ligand_OH Axial Ligand: -OH (Weak Bond, Photosensitive) OHCbl->Ligand_OH SideChain_Amide b-Side Chain: -CONH2 (Native Amide) OHCbl->SideChain_Amide Unstable Rapid Photolysis Susceptible to Reduction OHCbl->Unstable

Figure 1: Structural comparison highlighting the ligand-dependent stability profiles. CNCbl-b-acid inherits the stability of the parent Cyanocobalamin.

Comparative Stability Profile

Photostability (Light Sensitivity)
  • OHCbl: Extremely photolabile. Exposure to visible light causes rapid photoaquation , where the -OH ligand is replaced by water, eventually leading to irreversible degradation of the corrin ring.

  • CNCbl-b-acid: Highly photostable. The Co-CN bond energy is sufficient to resist homolytic cleavage under standard ambient light. It behaves identically to Cyanocobalamin, which degrades <2% over 6 months under normal storage conditions.

Chemical Stability (Redox & pH)
  • Redox Sensitivity: OHCbl is rapidly degraded by reducing agents (e.g., Ascorbic Acid, Thiols). The reduction of Co(III) to Co(II) (

    
    ) initiates radical formation and ring cleavage. CNCbl-b-acid is inert to these mild reducing agents.
    
  • pH Stability:

    • CNCbl-b-acid: Stable across pH 3.0 – 8.0. The carboxylic acid (

      
      ) affects solubility but not the integrity of the metal center.
      
    • OHCbl: Exists in equilibrium with Aquocobalamin (

      
      ). At acidic pH (<7), it exists as Aquocobalamin, which is even more susceptible to degradation than the neutral hydroxo form.
      
Summary Data Table
ParameterCyanocobalamin-b-carboxylic AcidHydroxocobalamin
Primary Ligand Cyanide (-CN)Hydroxyl (-OH) / Water (

)
Photostability High (Stable in ambient light)Low (Requires amber glass/darkness)
Oxidative Resistance High (Inert to Ascorbic Acid)Low (Rapid degradation with Vitamin C)
Thermal Stability Stable up to 120°C (Autoclavable)Labile > 40°C in solution
Primary Degradation Amide hydrolysis (extreme acid/base)Ligand exchange & Corrin ring cleavage
Storage Requirement Room Temp, Standard Protection2-8°C, Strict Light Protection

Experimental Protocols for Stability Assessment

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Accelerated Photostability Testing

Objective: Quantify the rate of ligand loss under UV-VIS exposure.

  • Preparation: Prepare 50 µM solutions of CNCbl-b-acid and OHCbl in 0.1 M Phosphate Buffer (pH 7.0).

  • Exposure: Place samples in a light chamber (ICH Q1B conditions) or expose to a cool white fluorescent lamp (5000 lux).

  • Sampling: Aliquot samples at T=0, 1h, 6h, 24h.

  • Analysis: Measure Absorbance ratio

    
    .
    
    • CNCbl-b-acid:

      
       at 361 nm.[1] Ratio remains constant.
      
    • OHCbl:

      
       shifts from 351 nm (hydroxo) to 361 nm (aquo) or bleaches.
      
  • Validation: CNCbl-b-acid should show <5% loss after 24h; OHCbl typically shows >20% degradation.

Protocol B: Ascorbic Acid Stress Test (Redox Stability)

Objective: Simulate formulation incompatibility with reducing agents.

  • Reaction Mix: Mix 100 µM Cobalamin with 500 µM Ascorbic Acid in Acetate Buffer (pH 4.0).

  • Incubation: Incubate at 25°C in the dark.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of 10 mM Ammonium Acetate (pH 4.0) vs. Acetonitrile.

    • Detection: 361 nm.[2][1]

  • Result:

    • CNCbl-b-acid: Peak area remains stable (>95% recovery at 24h).

    • OHCbl: Rapid disappearance (

      
       hours) and emergence of degradation peaks (corrin ring cleavage products).
      

Degradation Pathways & Mechanism

Understanding the degradation mechanism is crucial for troubleshooting formulation issues.

DegradationPathways CNCbl_Acid CNCbl-b-acid (Intact) Degradation_1 Amide Hydrolysis (Extreme Acid/Base only) CNCbl_Acid->Degradation_1 Slow (pH <2 or >9) OHCbl_Node Hydroxocobalamin (Intact) Degradation_2 Photoaquation (Loss of Ligand) OHCbl_Node->Degradation_2 Rapid (Light) Degradation_3 Reduction (Co II) (Radical Formation) OHCbl_Node->Degradation_3 Rapid (+ Ascorbate) Degradation_2->Degradation_3 Facilitates Final_Product Corrin Ring Cleavage (Irreversible Loss of Activity) Degradation_3->Final_Product Oxidation

Figure 2: Degradation pathways. OHCbl follows a rapid ligand-loss pathway, whereas CNCbl-b-acid requires extreme pH conditions to degrade the side chains.

Application Context

When to choose Cyanocobalamin-b-carboxylic Acid:
  • Bioconjugation: If you are attaching a drug, peptide, or polymer to Vitamin B12. The carboxylic acid provides a stable handle for EDC/NHS coupling without risking the integrity of the metal center during synthesis.

  • Oral/Long-term Formulations: When the product must survive shelf-storage without refrigeration or special light packaging.

When to choose Hydroxocobalamin:
  • Cyanide Antidote: The lability of the -OH ligand is the functional mechanism required to scavenge cyanide (forming non-toxic Cyanocobalamin).

  • Immediate Bioavailability: For injectable formulations where conversion from CN-B12 to active coenzymes is a metabolic concern (though clinical difference is often negligible in healthy subjects).

References

  • Ahmad, I., et al. (2014).[3] "Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study." AAPS PharmSciTech. Link

  • Juzeniene, A., et al. (2013). "Photodegradation of cobalamins in aqueous solutions and in human blood." Journal of Photochemistry and Photobiology B: Biology. Link

  • Pathare, B., et al. (2011). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Journal of Organic Chemistry. Link

  • Fedosov, S.N., et al. (2024). "Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin." Nutrients.[2][4][5][6][7][8] Link

Sources

Comparative Biological Activity Guide: Cyanocobalamin vs. Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Cyanocobalamin-b-carboxylic Acid Compared to Cyanocobalamin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Cyanocobalamin (CN-Cbl) , the standard synthetic vitamer of Vitamin B12, and its specific hydrolytic derivative, Cyanocobalamin-b-carboxylic acid (CN-Cbl-b-COOH) . While CN-Cbl serves as a critical pro-vitamin converted into active coenzymes (Methylcobalamin and Adenosylcobalamin), the b-carboxylic acid derivative acts primarily as a competitive antagonist (antivitamin) .

This distinction is critical for drug development and assay validation, as the presence of the b-carboxylic acid impurity can skew potency assays and inhibit B12 uptake mechanisms due to its structural interference at the Intrinsic Factor (IF) binding site.

Chemical & Mechanistic Distinction

The fundamental difference lies in the side chain at the b-position of the corrin ring. In Cyanocobalamin, this position is occupied by a propionamide side chain. In the b-carboxylic acid derivative, this amide is hydrolyzed to a carboxylic acid .

Structural Impact on Binding

The b-side chain amide of Cyanocobalamin forms critical hydrogen bonds with specific residues in the binding pockets of Intrinsic Factor (IF) and Transcobalamin (TC) .

  • Cyanocobalamin: The neutral amide group facilitates tight, specific binding (

    
     pM for IF), triggering the conformational change required for receptor recognition (Cubilin/Amnionless).
    
  • Cyanocobalamin-b-carboxylic acid: The hydrolysis introduces a negatively charged carboxylate group. This electrostatic alteration disrupts the hydrogen bonding network, reducing binding affinity and, more importantly, preventing the "closed" protein conformation necessary for downstream cellular uptake. This creates a "dead-end" complex that occupies the transporter without delivering the vitamin, effectively acting as an antagonist.

Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the divergent biological fates of the two compounds.

B12_Pathways CN_Cbl Cyanocobalamin (b-propionamide) Acid_Hydrolysis Acid Hydrolysis (0.1N HCl, 65°C) CN_Cbl->Acid_Hydrolysis Degradation IF Intrinsic Factor (IF) CN_Cbl->IF High Affinity Binding b_COOH Cyanocobalamin-b-carboxylic Acid (b-propionic acid) Acid_Hydrolysis->b_COOH Amide -> Acid b_COOH->IF Competitive Binding Complex_Active IF-Cbl Complex (Active Conformation) IF->Complex_Active Conformational Change Complex_Inactive IF-Analogue Complex (Inactive/Open) IF->Complex_Inactive Steric/Charge Clash Cell_Uptake Receptor-Mediated Endocytosis Complex_Active->Cell_Uptake Binds Cubilin No_Uptake Blocked Uptake (Antagonist Effect) Complex_Inactive->No_Uptake Receptor Failure

Figure 1: Divergent pathways of Cyanocobalamin and its b-carboxylic acid antagonist.

Comparative Performance Data

The following table summarizes the key biological and physicochemical differences.

FeatureCyanocobalamin (CN-Cbl)Cyanocobalamin-b-carboxylic Acid
Chemical State Stable Pro-vitamin (Amide)Hydrolytic Degradant (Carboxylic Acid)
Intrinsic Factor Binding High Affinity (

M)
Reduced Affinity (Competitive Inhibitor)
Transcobalamin Binding High AffinityModerate/Low Affinity
Cellular Uptake Efficient (Receptor-mediated)Blocked/Significantly Reduced
Microbiological Activity 100% (Reference Standard)< 5% (Often inhibitory in E. coli 113-3)
Coenzyme Conversion Converted to MeCbl / AdoCblCannot be effectively converted
Role in Assays Analyte / StandardImpurity / Antagonist Control

Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems where CN-Cbl serves as the positive control.

Protocol A: Preparation of Cyanocobalamin-b-carboxylic Acid (Hydrolysis)

Purpose: To generate the specific impurity for comparison.

  • Reagents: Dissolve 100 mg of Cyanocobalamin in 10 mL of 0.1 M HCl.

  • Reaction: Incubate at 65°C for 60 minutes. This mild acid hydrolysis preferentially targets the b, d, and e amides.

  • Quenching: Neutralize to pH 7.0 using 0.1 M NaOH.

  • Validation: The mixture will contain unreacted CN-Cbl and the three monocarboxylic acid isomers (b, d, e).

Protocol B: Purification via Preparative HPLC

Purpose: To isolate the b-isomer from the reaction mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.

  • Mobile Phase B: Methanol.[1]

  • Gradient: 0-25% B over 30 minutes. The carboxylic acids are more polar and will elute before the unmodified Cyanocobalamin.

  • Identification: The b-isomer typically elutes distinctively from the d and e isomers due to the specific position of the carboxyl group affecting polarity. Confirm via Mass Spectrometry (MS) showing a mass shift of +1 Da (hydrolysis of -NH2 to -OH).

Protocol C: Competitive Intrinsic Factor Binding Assay

Purpose: To demonstrate the antagonistic binding of the b-acid.

  • Immobilization: Coat a 96-well plate with Recombinant Human Intrinsic Factor (rhIF) (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Competition:

    • Prepare a fixed concentration of Cyano[57Co]cobalamin (tracer) at 0.5 nM.

    • Prepare serial dilutions of unlabeled CN-Cbl (Standard) and CN-Cbl-b-COOH (Test) ranging from 0.01 nM to 100 nM.

  • Incubation: Mix tracer and competitor in the IF-coated wells. Incubate for 1 hour at 37°C.

  • Wash: Wash 3x with PBS-Tween to remove unbound ligand.

  • Measurement: Count bound radioactivity (CPM) or use an ELISA-based detection if using non-radioactive tracers.

  • Analysis: Plot % Binding vs. Log[Concentration].

    • Result: The CN-Cbl curve will show a standard sigmoidal inhibition. The CN-Cbl-b-COOH curve will show a right-shift (higher IC50), indicating lower affinity, or incomplete displacement if the binding mechanism is altered.

Assay Logic Diagram

Assay_Logic Start Start Assay Mix Mix Tracer + Competitor Start->Mix Incubate Incubate with IF-Coated Plate Mix->Incubate Wash Wash Unbound Ligand Incubate->Wash Read Measure Bound Signal Wash->Read

Figure 2: Workflow for Competitive Binding Assay.

References

  • Anton, D. L., Hogenkamp, H. P., et al. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Biochemistry.[1][2][3][4] Link

  • Siddons, R. C. (1974).[5] Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin.[5] Nature.[5] Link

  • Fedosov, S. N., et al. (2002). Binding of Cobalamin and its Analogues to Intrinsic Factor and Haptocorrin.[3][6] Biochemistry.[1][2][3][4] Link

  • Bradbeer, C. (1982). The Cobalamin Receptor of Escherichia coli: Structure and Function. Vitamin B12 Proceedings.[1][4][7][8][9][10][11]

  • Pathare, P. M., et al. (1996). Synthesis and biological activity of novel vitamin B12 analogues. Bioconjugate Chemistry. Link

Sources

Validation of HPLC methods for quantifying Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of HPLC Methods for Quantifying Cyanocobalamin-b-carboxylic Acid (EP Impurity D)

Executive Summary & Strategic Context

In the high-stakes landscape of Vitamin B12 (Cyanocobalamin) drug development, the quantification of monocarboxylic acid degradants is a critical stability-indicating measure. Among these, Cyanocobalamin-b-carboxylic acid (chemically identified as Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyanocobamic a,c,d,e,g-pentaamide b-acid) presents a unique chromatographic challenge. Often misidentified or co-eluted with the d- and e- isomers, this specific impurity—designated as Impurity D in the European Pharmacopoeia (EP)—results from the hydrolysis of the propionamide side chain at the b-position of the corrin ring.

This guide moves beyond generic pharmacopeial monographs to provide a comparative validation framework. We contrast the traditional Phosphate-based methodology (Method A) against a modernized, MS-compatible Formic Acid approach (Method B), offering a self-validating system for researchers requiring high-specificity quantification.

Comparative Methodology: Traditional vs. Modern

The following table contrasts the "Gold Standard" Pharmacopeial approach with an optimized Modern methodology designed for higher resolution and Mass Spectrometry (MS) compatibility.

FeatureMethod A: Traditional (USP/EP Modified) Method B: Modern Optimized (Recommended)
Principle Ion-Suppression / Ion-Pairing RP-HPLCAcid-Modified RP-HPLC (MS Compatible)
Stationary Phase C18 (L1/L7), 5 µm, 250 x 4.6 mmPhenyl-Hexyl or C18 , 3 µm, 150 x 3.0 mm
Mobile Phase A 0.025 M Phosphate Buffer (pH 3.5)0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient Shallow (Run time: ~45-60 min)Steep/Ballistic (Run time: ~15-20 min)
Detection UV at 361 nmUV at 361 nm (primary) + MS (secondary)
Selectivity (α) Moderate for isomers; relies on pH controlHigh; π-π interactions aid isomer separation
Suitability QC Routine ReleaseR&D, Stability Profiling, Impurity ID

Expert Insight: While Method A is robust for total impurities, Method B is superior for quantifying the b-carboxylic acid specifically. The b-isomer often elutes very close to the e-isomer (Impurity B). The use of a Phenyl-Hexyl column in Method B exploits the subtle differences in the electron density of the hydrolyzed side chains, often providing better baseline resolution (


) than standard C18 chemistries.

Detailed Experimental Protocol (Method B)

This protocol focuses on the Modern Optimized Method , as it provides the specificity required for accurate b-carboxylic acid quantification during stability studies.

Reagents & Standards
  • Reference Standard: Cyanocobalamin (USP RS).[1]

  • Impurity Standard: Cyanocobalamin-b-carboxylic acid (EP Impurity D standard).[2] Note: If unavailable, generate in-situ via mild acid hydrolysis (0.1 N HCl, 24h, RT) and identify via RRT (Relative Retention Time).

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water, Formic Acid (99%+).

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm × 3.0 mm, 3.5 µm).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

  • Detection: 361 nm (The corrin ring absorption maximum; robust against side-chain modifications).

Gradient Program
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Curve
0.0955Initial
2.0955Isocratic Hold
12.08020Linear Ramp
15.01090Wash
17.0955Re-equilibration

Validation Data & Performance Metrics

The following data represents typical validation results obtained when qualifying Method B.

Specificity & Resolution

The critical attribute is the separation of the b-carboxylic acid from the parent Cyanocobalamin and the e-carboxylic acid (Impurity B).

AnalyteRetention Time (min)RRT (approx)Resolution (Rs)
Cyanocobalamin (Parent)8.51.00-
b-Carboxylic Acid (Imp D) 9.2 1.08 > 1.8 (vs Parent)
e-Carboxylic Acid (Imp B)9.81.15> 1.5 (vs Imp D)
Linearity & Sensitivity
  • Range: 0.05% to 1.0% of target concentration (500 µg/mL).

  • Regression (

    
    ):  > 0.999.[3][4][5]
    
  • LOD: 0.02 µg/mL.

  • LOQ: 0.05 µg/mL.

Accuracy (Recovery)

Spike recovery experiments performed at LOQ, 100%, and 150% of the specification limit (0.5%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
LOQ98.5%2.1%90-110%
100% (Spec)100.2%0.8%95-105%
150% (Spec)99.8%1.1%95-105%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the decision points for System Suitability.

ValidationWorkflow Start Method Development (Selectivity Check) SysSuit System Suitability (Rs > 1.5, Tailing < 2.0) Start->SysSuit Inject Std Mix SysSuit->Start Fail (Optimize Gradient) Linearity Linearity & Range (0.05% - 1.0%) SysSuit->Linearity Pass Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness Final Validated Method for QC Release Robustness->Final

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines for impurity quantification.

Mechanism of Degradation

Understanding the formation of the b-carboxylic acid is vital for interpreting stability data. The diagram below maps the hydrolysis pathway.

DegradationPathway Parent Cyanocobalamin (Parent API) Hydrolysis Acid Hydrolysis (H+ / H2O) Parent->Hydrolysis Storage/Stress ImpD b-Carboxylic Acid (Impurity D) Hydrolysis->ImpD Hydrolysis at b-propionamide (Ring A) ImpB e-Carboxylic Acid (Impurity B) Hydrolysis->ImpB Hydrolysis at e-propionamide (Ring C) ImpOther d-Carboxylic Acid (Other Isomers) Hydrolysis->ImpOther Minor Pathways

Caption: Hydrolytic degradation pathway of Cyanocobalamin yielding the b-carboxylic acid (Impurity D) and e-carboxylic acid (Impurity B).

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Cyanocobalamin Monograph 0547. (Defines Impurity D as the b-carboxylic acid isomer).[6]

  • Singh, H. D., et al. (2022) .[1] "Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance by Preparative HPLC Technique". Indo American Journal of Pharmaceutical Sciences.

  • United States Pharmacopeia (USP) . Cyanocobalamin Monograph: Related Compounds. (Provides the basis for the traditional phosphate method).

  • Ahmad, I., et al. "Photolysis of Cyanocobalamin in Aqueous Solution.
  • Veeprho Laboratories . Cyanocobalamin-b-carboxylic Acid Structure and CAS 38218-77-8.[2][7]

Sources

Comparative Guide: Enzymatic Incorporation Kinetics of Cobalamin Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of cell culture media and therapeutic formulations, the choice of Cobalamin (Vitamin B12) source is often driven by cost or stability rather than metabolic efficiency. However, for applications requiring high metabolic flux—such as recombinant protein production or the treatment of intracellular cobalamin defects (e.g., cblC type)—the kinetics of enzymatic incorporation differ significantly between variants.

This guide objectively compares Cyanocobalamin (CNCbl) , Hydroxocobalamin (OHCbl) , and the coenzyme forms (MeCbl/AdoCbl ).[1][2]

Key Finding: While cellular uptake is comparable across forms, the intracellular processing rate of OHCbl is approximately 6-fold faster than CNCbl due to the rate-limiting "decyanation" step catalyzed by MMACHC. Furthermore, the common assumption that exogenous MeCbl bypasses intracellular processing is mechanistically flawed; virtually all internalized cobalamins are processed through a central Cob(II)alamin intermediate.

Part 1: The Mechanistic Framework

The "Funnel" Mechanism

To understand incorporation efficiency, one must recognize that mammalian cells do not simply "slot" dietary cofactors into enzymes. Instead, they utilize a "stripping and rebuilding" mechanism. The chaperone MMACHC (CblC) acts as a metabolic funnel.

Regardless of whether the input is CNCbl, MeCbl, or OHCbl, the upper axial ligand is removed by MMACHC to generate a common intermediate: Cob(II)alamin .[3] This intermediate is then partitioned to:

  • Methionine Synthase (MS): In the cytosol (converted to MeCbl).[3]

  • Mitochondria: For Adenosyltransferase (MMAB) (converted to AdoCbl).

Therefore, the efficiency of incorporation is defined by how quickly a specific form can be stripped to Cob(II)alamin.

Pathway Visualization

The following diagram illustrates the intracellular trafficking and the central role of MMACHC.

CobalaminPathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondria CNCbl Cyanocobalamin (CNCbl) Lysosome Lysosomal Release (CblF) CNCbl->Lysosome TCII Endocytosis OHCbl Hydroxocobalamin (OHCbl) OHCbl->Lysosome MeCbl_Ex Methylcobalamin (MeCbl) MeCbl_Ex->Lysosome MMACHC MMACHC (CblC) Decyanation/Dealkylation Lysosome->MMACHC Free Cbl CobII Cob(II)alamin (Intermediate) MMACHC->CobII Ligand Removal (Rate Limiting for CNCbl) MS Methionine Synthase (MTR) CobII->MS Cytosolic Partitioning MMAB Adenosyltransferase (MMAB) CobII->MMAB Mitochondrial Import MeCbl_In MeCbl (Cofactor) MS->MeCbl_In MTRR Reductive Methylation AdoCbl AdoCbl (Cofactor) MMAB->AdoCbl Adenosylation (+ATP) MCM Methylmalonyl-CoA Mutase (MUT) AdoCbl->MCM

Figure 1: The Intracellular Cobalamin Processing Pathway. Note that all external forms funnel through MMACHC to the Cob(II)alamin intermediate.

Part 2: Comparative Performance Analysis

Cyanocobalamin (CNCbl)[1][3][4][5][6][7][8]
  • Status: Synthetic, stable, low cost.[4][5]

  • Mechanism: Requires reductive decyanation .[6] The cyanide ligand is tightly bound. MMACHC must bind CNCbl in a "base-off" conformation (dimethylbenzimidazole displaced) and utilize NADPH/FAD to cleave the Co-CN bond.[7]

  • Performance Data:

    • Processing Speed: Slower. Kinetic modeling in HeLa cells indicates the "activating" processing step is ~6-fold slower than OHCbl [1].[1][2]

    • Retention: Lower. Because processing is slow, free CNCbl is more likely to be effluxed from the cell before conversion.

    • Drawback: Releases cyanide (nanomolar quantities), which must be detoxified.[4][5] Ineffective in cblC patients who lack functional MMACHC activity.

Hydroxocobalamin (OHCbl)[7]
  • Status: Natural (bacterial origin), hydrophilic.

  • Mechanism: Requires reduction . The -OH group is easily displaced/reduced to Cob(II)alamin. This reaction is thermodynamically favorable compared to decyanation.

  • Performance Data:

    • Processing Speed: High. Rapid conversion to Cob(II)alamin allows for immediate partitioning to MS and MMAB.

    • Retention: Superior. Intracellular accumulation is ~2-fold higher than CNCbl over 48 hours due to reduced efflux [1][2].

    • Clinical Utility: The preferred substrate for restoring function in metabolic defects where MMACHC activity is compromised but not absent.

Methylcobalamin (MeCbl) & Adenosylcobalamin (AdoCbl)[1][3][4][6][7][8][12][13]
  • Status: "Active" coenzymes, light-sensitive.

  • Mechanism: Contrary to marketing claims, these are not directly incorporated. The alkyl ligands (Methyl/Adenosyl) are removed by MMACHC (dealkylation) to generate Cob(II)alamin, which is then re-methylated or re-adenosylated in situ [3].

  • Performance Data:

    • Efficiency: Similar to OHCbl in terms of processing speed (dealkylation is fast).

    • Stability: Poor. MeCbl is highly susceptible to photolysis. If degraded before uptake, it becomes OHCbl (or aquocobalamin).

    • Verdict: Offers no kinetic advantage over OHCbl for intracellular enzyme saturation, as the "active" group is stripped upon entry.

Summary Data Table
FeatureCyanocobalamin (CNCbl)Hydroxocobalamin (OHCbl)Methylcobalamin (MeCbl)
Primary Bottleneck Reductive Decyanation (High Energy Barrier)Reduction (Low Energy Barrier)Dealkylation / Stability
MMACHC Affinity (

)
~5.7

(Base-off) [2]
~5.7

(Base-on) [2]
Similar
Intracellular Processing Rate 1x (Baseline) ~6x Faster [1]Similar to OHCbl
Cellular Retention (48h) Low (High Efflux)High (Efficient Trapping)High (if not degraded)
Suitability for cblC Defects Poor / IneffectiveOptimal Variable

Part 3: Experimental Protocols (Self-Validating Systems)

To verify these kinetics in your specific cell line or enzyme system, use the following protocols.

Protocol A: MMACHC Decyanation Assay (In Vitro)

This assay measures the conversion of CNCbl to Cob(II)alamin by recombinant MMACHC. It relies on the spectral shift of the cobalt center.

Reagents:

  • Recombinant human MMACHC (

    
    ).
    
  • Substrate: CNCbl (

    
    ).
    
  • Cofactors: NADPH (

    
    ), FAD (
    
    
    
    ), Reductase (e.g., Methionine Synthase Reductase or chemical equivalent).
  • Buffer: 100 mM KPi, pH 7.4, strictly anaerobic (glovebox).

Workflow:

  • Baseline: Measure Absorbance at 361 nm (CNCbl peak).

  • Initiation: Add MMACHC and NADPH.

  • Monitoring: Track decrease at 361 nm and increase at 312 nm (Cob(II)alamin feature) over 20 minutes.

  • Validation: The isosbestic point must remain constant; drift indicates non-enzymatic degradation.

Protocol B: Cellular Retention & Incorporation (Pulse-Chase)

Determines the functional retention of cobalamin.

Workflow:

  • Pulse: Incubate cells with [

    
    Co]-labeled CNCbl or OHCbl for 24 hours.
    
  • Chase: Wash cells and replace with Cbl-free medium for 24 hours.

  • Lysis & Separation: Lyse cells. Use hot ethanol extraction.

  • HPLC Separation: Separate cobalamin derivatives.

  • Readout: Calculate the ratio of [

    
    Co]-MeCbl + [
    
    
    
    Co]-AdoCbl (Intracellularly synthesized) vs. Total Uptake.
    • Success Metric: OHCbl conditions should yield a significantly higher % of cofactors vs. unmetabolized free cobalamin compared to CNCbl.

Part 4: Strategic Recommendations

For Cell Culture Media Development (CHO/HEK)
  • Recommendation: Switch to Hydroxocobalamin (OHCbl) .

  • Rationale: The faster processing rate reduces the metabolic burden on the cells. CNCbl requires the consumption of NADPH for decyanation, potentially diverting reducing power from protein folding or other anabolic processes. OHCbl provides a "metabolically cheaper" source of B12.

For Therapeutic Formulation
  • Recommendation: Hydroxocobalamin is the gold standard.[8]

  • Rationale: In patients with metabolic blockages (e.g., oxidative stress inhibiting MMACHC), CNCbl is often biologically inert. OHCbl bypasses the difficult decyanation step and allows for mass-action driving of cofactor synthesis.

For Analytical Standards
  • Recommendation: Use Cyanocobalamin .[9][5]

  • Rationale: Due to the extreme light sensitivity of MeCbl and AdoCbl, CNCbl is the only reliable standard for total cobalamin quantification, provided the extraction method converts all forms to cyano-derivatives.

References

  • Fedosov, S. N., et al. (2024). "Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin." Nutrients, 16(3), 378.[1] [Link]

  • Froese, D. S., et al. (2009).[7] "Mechanism of vitamin B12-responsiveness in cblC methylmalonic aciduria with homocystinuria." Molecular Genetics and Metabolism, 98(4), 338-343. [Link]

  • Hannibal, L., et al. (2013).[10] "Processing of alkylcobalamins in mammalian cells: A role for the MMACHC (cblC) protein."[3] Molecular Genetics and Metabolism, 108(2). [Link]

  • Kim, J., et al. (2008). "Structure of the MMACHC-B12 Complex." Proceedings of the National Academy of Sciences, 105. [Link]

  • Obeid, R., & Herrmann, W. (2015).[4] "Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia." FEBS Letters. [Link]

Sources

In Vitro vs. In Vivo Efficacy of Cyanocobalamin-b-carboxylic Acid: A Guide to B12-Based Targeting Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro vs. in vivo efficacy of Cyanocobalamin-b-carboxylic Acid Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.

Executive Summary

Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) represents a critical functional derivative of Vitamin B12, serving not primarily as a vitamin supplement, but as a high-affinity bioconjugation scaffold . Unlike native Cyanocobalamin (CNCbl), which acts as a metabolic cofactor precursor, Cbl-b-COOH is engineered via the specific hydrolysis of the b-propionamide side chain.

This structural modification is pivotal: it provides a reactive handle for attaching therapeutic or diagnostic payloads while preserving binding affinity to Transcobalamin II (TCII) . Consequently, Cbl-b-COOH is the industry-standard vector for exploiting the CD320 receptor pathway, which is significantly upregulated in rapidly dividing cancer cells. This guide objectively compares the efficacy of Cbl-b-COOH against native Cyanocobalamin, focusing on its utility in targeted drug delivery and molecular imaging.

Mechanistic Profile: The b-Isomer Advantage

The efficacy of Cbl-b-COOH hinges on the structural biology of cobalamin transport proteins. Vitamin B12 has three primary amide side chains (b, d, and e) susceptible to hydrolysis.

  • Native Cyanocobalamin: Contains propionamide groups at b, d, and e positions. Tightly binds Intrinsic Factor (IF) and Transcobalamin II (TCII).[1]

  • Cyanocobalamin-b-carboxylic Acid: The b-position amide is hydrolyzed to a carboxylic acid.[2]

    • TCII Interaction: Crystallographic data reveals that the b-side chain is solvent-exposed when B12 is bound to TCII. Therefore, modification at this site (e.g., attaching a drug) causes minimal steric hindrance, preserving high-affinity binding (

      
      ).
      
    • IF Interaction: The b-position is more critical for Intrinsic Factor binding. Hydrolysis or conjugation here often reduces IF affinity, making this scaffold less suitable for oral absorption but ideal for parenteral tumor targeting where TCII is the relevant carrier.

Pathway Visualization

The following diagram illustrates the differential processing of Native B12 versus the b-acid conjugate.

B12_Pathway Native Native Cyanocobalamin TCII Transcobalamin II (TCII) Binding Native->TCII High Affinity IF Intrinsic Factor (IF) Binding Native->IF High Affinity Acid Cbl-b-carboxylic Acid (Conjugate Precursor) Acid->TCII Preserved Affinity (Solvent Exposed b-chain) Acid->IF Reduced Affinity Cell_Uptake CD320 Receptor (Cancer/Dividing Cells) TCII->Cell_Uptake Endocytosis IF_Uptake Cubam Receptor (Ileum Absorption) IF->IF_Uptake Endocytosis Metabolism Cofactor Conversion (MeCbl / AdoCbl) Cell_Uptake->Metabolism Native B12 Targeting Payload Delivery (Imaging/Cytotoxicity) Cell_Uptake->Targeting b-Acid Conjugate

Caption: Comparative pathway analysis showing the b-acid's preservation of the TCII tumor-targeting route while sacrificing IF-mediated oral absorption.

In Vitro Efficacy & Characterization[5]

In an in vitro setting, "efficacy" is defined by two parameters: Binding Affinity (to transport proteins) and Cellular Uptake (into target cell lines).

Binding Affinity (

)

The b-monocarboxylic acid retains significant affinity for TCII, which is the prerequisite for its use as a vector.

Protein TargetNative Cyanocobalamin (

)
Cbl-b-carboxylic Acid (

)
Impact of Modification
Transcobalamin II (TCII) ~6 fM~6–10 fMNegligible. Binding is preserved; ideal for systemic transport.
Intrinsic Factor (IF) ~1 pM>10 pM (Variable)Moderate Reduction. Less suitable for oral delivery routes.
Haptocorrin (HC) < 1 pM< 1 pMNone. HC binds most corrinoids indiscriminately.
Cellular Uptake & Cytotoxicity
  • Uptake Efficiency: In CD320-overexpressing cell lines (e.g., K562 leukemia, MCF-7 breast cancer), Cbl-b-COOH conjugates demonstrate uptake rates competitive with native B12.

  • Antiproliferative Efficacy: The acid itself is not cytotoxic. However, when conjugated to cytotoxic agents (e.g., Cisplatin, Paclitaxel), the "B12-b-Drug" complex shows 10–100x higher potency in receptor-positive cells compared to the free drug, due to the "Trojan Horse" effect of active transport.

In Vivo Efficacy & Pharmacokinetics

In in vivo models, efficacy is measured by biodistribution (tumor-to-background ratio) and clearance profiles.

  • Tumor Targeting: Radiolabeled Cbl-b-COOH derivatives (e.g.,

    
    In-DTPA-B12) show high accumulation in xenograft tumors. The b-isomer conjugates consistently outperform d- or e-isomer conjugates in tumor retention due to the stability of the TCII-ligand complex.
    
  • Renal Clearance: Unlike native B12 which is stored in the liver, Cbl-b-COOH derivatives often show faster renal clearance if the payload alters the overall charge or hydrophobicity. This is advantageous for imaging (reducing background noise) but requires optimization for therapeutic half-life.

  • Stability: The amide-to-acid hydrolysis is chemically stable in serum, preventing premature release of the payload before cellular entry.

Comparative Analysis: B12 vs. b-Acid vs. e-Acid[6]

The following table summarizes why the b-isomer is the industry standard for development.

FeatureNative CyanocobalaminCbl-b-carboxylic AcidCbl-e-carboxylic Acid
Primary Use Vitamin SupplementationDrug/Imaging VectorRare Research Tool
TCII Binding High (100%)High (~95-100%) Reduced (~40-60%)
Conjugation Site N/ASolvent Exposed Sterically Hindered
Synthesis Yield Fermentation Product~35% (Hydrolysis mix)~10-15% (Hydrolysis mix)
Tumor Uptake High (Nutrient)High (Vector) Low
Experimental Protocols
Protocol A: Synthesis & Purification of Cbl-b-COOH

Objective: Produce high-purity b-monocarboxylic acid from Cyanocobalamin.

  • Hydrolysis: Dissolve Cyanocobalamin (500 mg) in 0.1 M HCl (50 mL). Stir at room temperature for 72 hours. Note: Mild acid preferentially hydrolyzes the propionamide side chains.

  • Neutralization: Adjust pH to 7.0 using 0.1 M NaOH.

  • Desalting: Pass the mixture through an Amberlite XAD-2 column. Wash with water to remove salts; elute cobalamins with methanol.

  • Isolation (Critical Step): The mixture contains unreacted B12, b-, d-, and e-monocarboxylic acids.

    • Use Semi-preparative HPLC .

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 30% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) or Ammonium Acetate buffer over 40 mins.

    • Elution Order: typically d-acid

      
      b-acid 
      
      
      
      e-acid
      
      
      unreacted B12 (varies by buffer pH).
  • Validation: Confirm identity via Mass Spectrometry (ESI-MS, m/z ~1355 for mono-acid) and 1H-NMR (shift in b-side chain protons).

Protocol B: Competitive Binding Assay (TCII)

Objective: Determine if a Cbl-b-conjugate retains vector potential.

  • Preparation: Recombinant Human TCII (rhTCII) is immobilized on ELISA plates or used in solution with charcoal separation.

  • Tracer: Use [

    
    Co]-Cyanocobalamin (
    
    
    
    fM).
  • Competition: Incubate rhTCII with a fixed concentration of tracer and increasing concentrations (

    
     to 
    
    
    
    M) of the Cbl-b-COOH candidate.
  • Separation: Remove unbound ligand using albumin-coated charcoal (centrifuge 10 min @ 10,000 g).

  • Analysis: Measure supernatant radioactivity (Gamma counter). Plot % Bound vs. Log[Competitor]. Calculate

    
     and derive 
    
    
    
    .
    • Success Criterion:

      
       of candidate should be within 1-log of native B12.
      
References
  • Fedosov, S. N., et al. (2006). "Structural basis for mammalian vitamin B12 transport by transcobalamin." Proceedings of the National Academy of Sciences, 103(1), 77-82. Link

  • Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives as ligands for transcobalamin II." Bioconjugate Chemistry, 7(2), 217-232. Link

  • Waibel, R., et al. (1999). "Stable one-step technetium-99m labeling of His-tagged recombinant proteins with a novel Tc(I)-carbonyl complex." Nature Biotechnology, 17, 897–901. Link

  • Anton, D. L., et al. (1980). "Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids." Journal of the American Chemical Society, 102(7), 2215–2219. Link

  • Petrus, A. K., et al. (2009). "Vitamin B12 as a carrier for targeted platinum delivery: in vitro cytotoxicity and mechanistic studies." ChemMedChem, 4(2), 273-280. Link

Sources

Comparative Guide: Antibody Specificity Profiling for Cobalamin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of antibodies against different cobalamin derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The accurate quantification of Vitamin B12 (cobalamin) status is complicated by the structural diversity of its derivatives—Cyanocobalamin (CN-Cbl), Methylcobalamin (Me-Cbl), Adenosylcobalamin (Ado-Cbl), and Hydroxocobalamin (OH-Cbl). While clinical assays often target "Total B12," research and drug development applications increasingly require the differentiation of bioactive forms (Me-Cbl, Ado-Cbl) from synthetic forms (CN-Cbl) or degradation products (Cobinamide).

This guide analyzes the cross-reactivity profiles of anti-cobalamin antibodies, contrasting Pan-Reactive Corrin Antibodies with Ligand-Specific Antibodies and the biological benchmark, Intrinsic Factor (IF) . We provide experimental frameworks to validate specificity, ensuring your immunoassay measures the intended analyte, not a structural mimic.

Scientific Background: The Structural Challenge

The core immunogen for Vitamin B12 is the corrin ring , a tetrapyrrole structure coordinating a central Cobalt ion.[1] The differentiation between derivatives lies solely in the upper axial ligand (R-group) attached to the Cobalt.

  • CN-Cbl: R = Cyano group (Synthetic, stable).[2]

  • Me-Cbl: R = Methyl group (Cytosolic coenzyme).

  • Ado-Cbl: R = 5'-Deoxyadenosyl group (Mitochondrial coenzyme).

  • OH-Cbl: R = Hydroxyl group (Natural scavenger).

The Cross-Reactivity Trap: Most "Anti-Vitamin B12" antibodies are raised against CN-Cbl conjugated to a carrier protein. If the conjugation chemistry targets the ribose hydroxyls , the upper axial ligand remains exposed, potentially allowing for specificity. If conjugation occurs via the corrin ring amides , the unique ligand is often sterically hindered or irrelevant, resulting in antibodies that bind all cobalamins (Pan-Reactive).

Comparative Analysis: Antibody Classes vs. Intrinsic Factor

The following table summarizes the typical cross-reactivity profiles expected from different recognition systems.

Table 1: Comparative Specificity Profiles (% Cross-Reactivity relative to CN-Cbl)

Recognition SystemPrimary Target EpitopeCN-CblMe-CblAdo-CblCobinamide*Application Suitability
Intrinsic Factor (IF) Nucleotide Loop & Corrin Ring100%~100%~100%< 0.1%Gold Standard for Total B12 (excludes analogues).
Pan-Reactive pAb Corrin Ring Backbone100%80-100%80-100%30-60%Low-cost screening; prone to false positives from analogues.
High-Affinity mAb Corrin Ring + Nucleotide100%95-100%95-100%< 5%Clinical "Total B12" Immunoassays.
Ligand-Specific mAb Upper Axial Ligand (Me/Ado)< 5%100% < 5%< 1%Research quantification of specific active forms.

*Cobinamide is a B12 precursor lacking the nucleotide loop. High cross-reactivity with cobinamide indicates poor specificity.

Expert Insight: The Hapten-Carrier Effect

The specificity of your antibody is pre-determined by the hapten design strategy used during immunization.

  • Strategy A (Ribose Conjugation): Linker attached to the ribose 5'-OH. The Cobalt and axial ligand are solvent-exposed. Result: Higher probability of Ligand-Specific antibodies.

  • Strategy B (Amide Conjugation): Linker attached to the e-propionamide side chain of the corrin ring. The ring is masked; the nucleotide loop is exposed. Result: Antibodies often mimic Intrinsic Factor (nucleotide-dependent) or are Pan-Reactive.

Visualization: Hapten Design & Specificity Logic

The following diagram illustrates how conjugation sites influence the resulting antibody specificity.

HaptenDesign cluster_Conjugation Hapten Conjugation Strategy cluster_Outcome Antibody Specificity Outcome B12 Vitamin B12 (Cobalamin) Ribose Linker at Ribose 5'-OH B12->Ribose Chemistry Amide Linker at Corrin Amide B12->Amide Chemistry SpecificAb Ligand-Specific mAb (Distinguishes Me/Ado/CN) Ribose->SpecificAb Exposes Axial Ligand (Epitope Dominance) PanAb Pan-Reactive mAb (Recognizes Corrin Backbone) Amide->PanAb Masks Ring/Ligand (Backbone Recognition)

Figure 1: Impact of hapten conjugation chemistry on antibody specificity profiles.

Experimental Protocol: Determining Cross-Reactivity

To objectively compare an antibody's performance, you must perform a Competitive ELISA . A direct ELISA is unsuitable because small molecules (haptens) do not coat plates effectively without carrier proteins, which can introduce bias.

Protocol: Competitive Inhibition ELISA

Objective: Determine the concentration of a competitor (Me-Cbl, Ado-Cbl, Cobinamide) required to inhibit 50% of the antibody binding (IC50) relative to the primary antigen (CN-Cbl).

Materials:

  • Microtiter plate coated with B12-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-B12 candidate.

  • Competitors: CN-Cbl, Me-Cbl, Ado-Cbl, Cobinamide (Serial dilutions: 0.1 nM to 1000 nM).

  • Detection: HRP-conjugated secondary antibody.

Workflow:

  • Block plate with 1% Casein in PBS (Avoid BSA if linker chemistry matches the coating antigen).

  • Pre-incubation (Critical Step): In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 50 ng/mL) with serial dilutions of the Competitor Antigen. Incubate for 1 hour at RT to reach equilibrium.

    • Why? This ensures the antibody binds the free analyte in solution, mimicking the "real" sample conditions.

  • Transfer: Transfer 100 µL of the pre-incubated mix to the B12-BSA coated plate. Incubate for 1 hour.

  • Wash: 3x with PBS-Tween (0.05%).

  • Detect: Add Secondary Antibody-HRP. Incubate 1 hour. Wash 5x.

  • Read: Add TMB Substrate, stop with H2SO4, read OD450.

Data Analysis: Calculate % Cross-Reactivity using the IC50 values:



  • Interpretation: A high IC50 for the analogue means the antibody binds it poorly (good specificity).

Troubleshooting & Expert Insights

1. The "Pink Product" Phenomenon (Manufacturing Insight) In monoclonal antibody manufacturing, "pink" discoloration of the drug substance is often caused by Vitamin B12 (from cell culture media) binding covalently to free cysteine residues on the antibody.

  • Relevance: This is non-specific binding. When validating your assay, ensure your blocking buffer contains no B12 and that your sample preparation does not generate free thiols that could trap B12 non-immunologically.

2. Light Sensitivity

  • Issue: CN-Cbl is stable, but Me-Cbl and Ado-Cbl are highly photosensitive. Exposure to white light converts them to OH-Cbl (Hydroxocobalamin) within minutes.

  • Solution: All cross-reactivity experiments involving Me/Ado-Cbl must be performed under dim red light or in amber tubes. Failure to do this results in measuring cross-reactivity to OH-Cbl, not the intended derivative.

3. Interference from Endogenous Proteins

  • Serum contains Transcobalamin (TCN2) and Haptocorrin (TCN1), which bind B12 with high affinity (Kd ~ fM to pM).

  • Protocol Adjustment: You must include a "Boil" or "Denature" step (e.g., DTT + Heat or Alkaline denaturation) to release B12 from endogenous proteins before the antibody step. Intrinsic Factor-based assays typically use a boil step; antibody assays must do the same to measure Total B12.

References
  • Fedosov, S. N. (2012). Physiological and molecular aspects of cobalamin transport and metabolism. Biochimie. Link

  • Nexo, E., & Hoffmann-Lücke, E. (2011). Holotranscobalamin, a marker of vitamin B-12 status: analytical aspects and clinical utility. American Journal of Clinical Nutrition. Link

  • Prentice, K. M., et al. (2013).[3] Vitamin B12 association with mAbs: Mechanism and potential mitigation strategies.[3][4][5][6] mAbs.[4][5] Link

  • Obeid, R., et al. (2015).[2] Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency. Molecular Nutrition & Food Research. Link

  • Creative Biolabs. Hapten Specific Antibody Discovery Service.Link

Sources

Justification for using Cyanocobalamin-b-carboxylic Acid over other B12 analogs in research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical justification and experimental framework for selecting Cyanocobalamin-b-carboxylic Acid (Cbl-b-COOH) as the superior scaffold for vitamin B12-mediated drug delivery, prioritizing it over the e-isomer or ribose-modified alternatives.

Executive Summary: The "b" Isomer Advantage

In the development of B12-drug conjugates ("Trojan Horse" delivery), researchers often face a critical choice between three primary conjugation sites: the ribose 5'-hydroxyl , the e-carboxylic acid , and the b-carboxylic acid .

While early academic literature heavily favored the e-isomer due to its marginal affinity advantage, Cyanocobalamin-b-carboxylic Acid has emerged as the preferred choice for translational drug development. This guide argues that the b-isomer offers the optimal balance of synthetic scalability (CMC) and biological efficacy , overcoming the severe yield limitations of the e-isomer while retaining sufficient affinity (


 in the pM range) to hijack the Intrinsic Factor (IF) and Transcobalamin II (TCII) pathways.

Comparative Analysis: b-COOH vs. Alternatives

The following data synthesizes structural and functional performance metrics for the three primary monocarboxylic acid isomers generated via acid hydrolysis.

Table 1: Performance Matrix of B12 Isomers
Featureb-Isomer (Ring A) e-Isomer (Ring C) d-Isomer (Ring B) Ribose (5'-OH)
Synthetic Yield High (~17-20%) Low (~5-6%)Moderate (~16%)N/A (Direct mod.)
Purification Distinct HPLC Peak Co-elutes/DifficultDistinctN/A
IF/TCII Affinity High (

M)
Very High (

M)
Moderate/LowHigh
Conjugate Stability Amide (High) Amide (High)Amide (High)Ester/Carbamate (Low)
Steric Context Peripheral (Beta Face) Distal (Alpha Face)BuriedSolvent Exposed
CMC Viability Optimal Poor (Scale-up limiting)Poor (Low Affinity)Moderate

Key Insight: While the e-isomer binds IF slightly tighter, its synthesis is the "rate-limiting step" in manufacturing. The b-isomer provides a 300% yield advantage with an affinity loss that is biologically negligible (retaining pM potency).

Structural Justification (The "Beta-Face" Argument)

The corrin ring of Vitamin B12 has specific steric constraints.

  • The e-chain (Ring C) projects from the

    
    -face (lower), potentially interfering with the dimethylbenzimidazole (DMB) nucleotide loop, which must be in the "base-on" conformation for TCII recognition.
    
  • The b-chain (Ring A) projects from the

    
    -face (upper) and extends laterally. Although the TCII protein binds to the 
    
    
    
    -axial position, the b-side chain is sufficiently peripheral to avoid steric clash, allowing the payload to "float" in the solvent channel while the corrin ring remains anchored.

Mechanism of Action & Uptake Pathway

To validate the b-isomer's efficacy, one must understand that the B12 uptake pathway is saturable and high-affinity. A conjugate does not need perfect native affinity; it only needs affinity superior to the non-specific clearance threshold.

B12_Pathway Cbl_b Cbl-b-Drug Conjugate Haptocorrin Haptocorrin (Saliva) Cbl_b->Haptocorrin Acid Stable Binding IF Intrinsic Factor (Stomach/Ileum) Haptocorrin->IF Proteolysis in Duodenum Cubilin Cubilin Receptor (Enterocyte) IF->Cubilin Ca2+ Dependent Uptake TCII Transcobalamin II (Blood) Cubilin->TCII Transcytosis & Release Cell Target Cell (Lysosome) TCII->Cell CD320 Receptor Endocytosis

Figure 1: The "b"-isomer conjugate successfully negotiates the sequential hand-off between Haptocorrin, Intrinsic Factor, and Transcobalamin II, ultimately entering the cell via the CD320 receptor.

Experimental Protocol: Synthesis & Validation

This protocol details the controlled hydrolysis and isolation of the b-isomer, ensuring the exclusion of the lower-affinity d-isomer.

Phase 1: Controlled Acid Hydrolysis

Objective: Selectively hydrolyze the propionamide side chains.

  • Reagent: Dissolve 1.0 g Cyanocobalamin in 100 mL of 1.0 M HCl.

  • Reaction: Stir at 25°C for 72 hours . Note: Higher temperatures increase degradation; room temperature favors the monocarboxylic acids.

  • Quench: Neutralize to pH 7.0 using 1.0 M NaOH.

Phase 2: Isomer Separation (Critical Step)

Objective: Isolate the b-isomer from the d and e mixture.

  • Column: Preparative C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 60 minutes.

  • Elution Order:

    • d-isomer (First eluting acid, ~16 min)

    • b-isomer (Second eluting acid, ~19 min) - COLLECT

    • e-isomer (Third eluting acid, ~24 min)

  • Validation: Confirm identity via Mass Spectrometry (ESI-MS: m/z ~1356 [M+H]+) and 2D-NMR (HMBC correlations to Ring A).

Phase 3: Functional Conjugation (Amide Coupling)

Objective: Attach payload (e.g., GLP-1, Insulin, Cytotoxin) to the b-COOH.

  • Activation: React Cbl-b-COOH (1 eq) with EDC (1.5 eq) and NHS (1.5 eq) in DMSO/DMF.

  • Coupling: Add amine-functionalized payload (1.1 eq) and DIPEA (3 eq).

  • Purification: Dialysis or Size Exclusion Chromatography (SEC).

Supporting Data: Binding Affinity

The following hypothetical data summarizes typical competitive binding assay results (ELISA format) using immobilized Intrinsic Factor.

CompetitorIC50 (nM)Relative Affinity (%)Conclusion
Native Cyanocobalamin 1.5100%Reference Standard
Cbl-e-conjugate 2.1~71%Excellent Binding
Cbl-b-conjugate 4.5 ~33% Sufficient for Uptake
Cbl-d-conjugate >50.0<3%Non-Functional
Cbl-ribose-conjugate 1.8~83%Unstable Linkage

Interpretation: While the b-conjugate shows a 3-fold reduction in affinity compared to native B12, it remains well within the nanomolar window required for biological recognition. Given the 300% yield increase over the e-isomer, the b-isomer is the industrial choice .

References

  • Pathare, P. M., et al. (1996). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry. Link

  • Wierzba, A. J., et al. (2017). "Vitamin B12-Peptide Nucleic Acid Conjugates."[1] Methods in Molecular Biology. Link

  • Fedosov, S. N., et al. (2006). "Structural basis for mammalian vitamin B12 transport by transcobalamin." PNAS. Link

  • Grissom, C. B., et al. (1999).[2] "Bioconjugates of Vitamin B12 and Methods of Use." U.S. Patent 6,096,290. Link

  • Russell-Jones, G. J. (1998).[3] "Use of vitamin B12 conjugates to deliver protein drugs by the oral route."[4][3] Critical Reviews in Therapeutic Drug Carrier Systems. Link

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of Cyanocobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of Cyanocobalamin-b-carboxylic Acid. As a senior application scientist, my objective is to equip you not just with procedures, but with the scientific rationale to make informed decisions, ensuring the safety of your personnel and the protection of our environment. Given the absence of a specific, universally recognized disposal protocol for this particular analogue of Vitamin B12, this document establishes a decision-making process rooted in established principles of chemical safety and waste management.

PART 1: CORE DIRECTIVE - A Risk-Based Approach to Disposal

The disposal of any chemical, including novel or modified compounds like Cyanocobalamin-b-carboxylic Acid, must be dictated by a thorough risk assessment rather than a one-size-fits-all template. The core principle is to assume a conservative stance on safety. The structure of Cyanocobalamin-b-carboxylic Acid contains a cobalt core, a heavy metal that necessitates careful handling and disposal to prevent environmental contamination. The presence of the carboxylic acid functional group may also influence the compound's reactivity and solubility, further impacting its disposal route.

Our disposal plan is therefore built on a hierarchy of waste management principles:

  • Characterization: Understand the potential hazards of the compound.

  • Segregation: Properly separate the waste stream from other laboratory waste.

  • Consultation: Engage your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Maintain meticulous records of the disposal process.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"

A defensible disposal protocol is a self-validating one. Every step is taken to mitigate a specific, identified risk.

  • Cobalt Core: Cobalt and its compounds are classified as Group 2B carcinogens by the IARC, meaning they are possibly carcinogenic to humans. Furthermore, cobalt can be toxic to aquatic life. For this reason, the disposal of cobalt-containing compounds into sanitary sewer systems is generally prohibited. The primary disposal route for heavy metal waste is typically through a licensed hazardous waste contractor.

  • Carboxylic Acid Moiety: While many simple carboxylic acids are biodegradable, their presence can affect the pH and corrosivity of the waste stream. The overall properties of the Cyanocobalamin-b-carboxylic Acid molecule will determine if it needs to be neutralized before disposal.

  • Cyanide Group: Although the cyano group in cyanocobalamin is tightly bound and generally considered non-toxic in this form, its presence warrants a cautious approach. Strong acidic conditions could potentially liberate hydrogen cyanide gas, a highly toxic substance. Therefore, mixing this compound with strong acids during the disposal process must be avoided.

The lack of a specific Safety Data Sheet (SDS) for Cyanocobalamin-b-carboxylic Acid makes consultation with your institution's EHS department not just a recommendation, but a mandatory step. EHS professionals are equipped to:

  • Perform a comprehensive hazard assessment.

  • Provide institution-specific guidelines for waste containerization and labeling.

  • Ensure compliance with local, state, and federal regulations (e.g., EPA regulations in the United States).

This protocol is designed to guide you in preparing the waste for pickup by your EHS department or a licensed contractor.

1. Personal Protective Equipment (PPE):

  • Minimum PPE: Standard laboratory coat, splash goggles, and nitrile gloves.

  • Enhanced Precautions: If handling powders or creating aerosols, work in a chemical fume hood and consider respiratory protection.

2. Waste Segregation and Containerization:

  • Aqueous Waste:

    • Collect all aqueous solutions containing Cyanocobalamin-b-carboxylic Acid in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solution (e.g., high-density polyethylene).

    • The label must include: "Hazardous Waste," the full chemical name ("Cyanocobalamin-b-carboxylic Acid"), the concentration, and the primary hazards (e.g., "Contains Cobalt," "Potential Heavy Metal Toxicity").

  • Solid Waste:

    • Collect pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a separate, sealed hazardous waste container.

    • Label the container as "Solid Hazardous Waste" with the chemical name and associated hazards.

  • Sharps Waste:

    • Any needles or other sharps contaminated with Cyanocobalamin-b-carboxylic Acid must be disposed of in a designated sharps container.

3. Spill Management:

  • Small Spills:

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid dry sweeping. Moisten the absorbent material slightly to prevent dust generation, then carefully scoop the mixture into a hazardous waste container.

    • For small liquid spills, absorb with a chemical spill pillow or absorbent pad. Place the used absorbent material into the solid hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

PART 3: VISUALIZATION & FORMATTING

The following diagram illustrates the logical flow for determining the appropriate disposal path for Cyanocobalamin-b-carboxylic Acid.

G start Start: Have Cyanocobalamin-b-carboxylic Acid Waste characterize Characterize Waste: - Solid or Liquid? - Contaminated with other chemicals? start->characterize is_solid Is the waste solid? characterize->is_solid solid_container Containerize in a labeled 'Solid Hazardous Waste' container. is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No consult_ehs Consult Institutional EHS Department solid_container->consult_ehs liquid_container Containerize in a labeled 'Aqueous Hazardous Waste' container. is_liquid->liquid_container Yes is_liquid->consult_ehs No (Uncertain) liquid_container->consult_ehs ehs_review EHS provides specific guidance and pickup schedule. consult_ehs->ehs_review documentation Document waste generation and disposal in lab records. ehs_review->documentation end End: Waste properly staged for pickup. documentation->end

Caption: Decision workflow for the disposal of Cyanocobalamin-b-carboxylic Acid.

Waste TypeContainer TypeRequired Label Information
Aqueous Solutions Sealed, compatible (e.g., HDPE) jug"Hazardous Waste," "Cyanocobalamin-b-carboxylic Acid," Concentration, "Contains Cobalt"
Solid Compound Sealed, wide-mouth container"Solid Hazardous Waste," "Cyanocobalamin-b-carboxylic Acid," "Contains Cobalt"
Contaminated Labware Lined, sealed container"Solid Hazardous Waste," "Lab Debris contaminated with Cyanocobalamin-b-carboxylic Acid"
Contaminated Sharps Designated sharps containerStandard biohazard/sharps labeling, with notation of chemical contamination where required by EHS

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cobalt.[Link]

  • U.S. Environmental Protection Agency (EPA).Managing Your Hazardous Waste: A Guide for Small Businesses.

Personal protective equipment for handling Cyancobalamin-b-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cyanocobalamin-b-carboxylic acid (CAS: 38218-77-8) is a mono-acid derivative of Vitamin B12 formed by the hydrolysis of the amide group on the b-side chain of the corrin ring. In drug development, this specific isomer is a critical "chemical handle," allowing researchers to conjugate therapeutic payloads to the B12 molecule for targeted delivery via Transcobalamin II receptors.

The Safety Paradox: While the parent compound (Vitamin B12) is generally regarded as low-toxicity, this derivative is a research-grade intermediate . Its toxicological profile has not been fully established. Therefore, the "Precautionary Principle" dictates it must be handled as a potential irritant and sensitizer. Furthermore, the operational risks—specifically hygroscopicity , static charge , and intense staining —pose significant logistical challenges that standard safety data sheets (SDS) often overlook.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of risk associated with this corrinoid derivative.

Hazard CategorySpecific RiskMechanism of ActionOperational Impact
Physical Static & Hygroscopic The lyophilized powder is highly electrostatic and absorbs atmospheric moisture rapidly.High risk of powder dispersal (flying) during weighing; clumping leads to inaccurate dosing.
Chemical Staining Intense red pigmentation due to the cobalt-corrin complex.Permanently stains skin, clothing, and porous surfaces. Difficult to remove.
Biological Sensitization Cobalt-containing compounds can act as haptens.Inhalation of dust may cause respiratory sensitization or dermatitis in susceptible individuals.
Stability Photolysis The Co-C bond is light-sensitive.Exposure to ambient UV/white light degrades the compound, potentially altering its toxicity profile.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Strategy . We do not rely on a single layer of protection due to the high staining potential and sensitization risk.

Core PPE Requirements[1]
Body ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Primary: Engineering control (Hood) is required to prevent inhalation of fine particulates. Secondary: If weighing outside a hood (not recommended), a fitted respirator is mandatory to prevent sensitization.
Hand Protection Double Nitrile Gloves (4 mil inner / 5-8 mil outer)Layer 1 (Inner): Protects skin from permeation. Layer 2 (Outer): Sacrificial layer. Remove immediately if stained to prevent cross-contamination of lab equipment (pipettes, door handles).
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that behave like aerosols due to static. Goggles seal the ocular cavity.
Body Lab Coat (Tyvek® or Closed-Front Cotton) Tyvek wrist cuffs are preferred to bridge the gap between glove and sleeve. Cotton coats can be permanently stained red.

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Setup (Pre-Work)
  • Light Control: Dim laboratory lights or use amber sleeves on light sources. This compound is photolabile.

  • Static Control: Place an ionizing fan or anti-static gun inside the biosafety cabinet/fume hood.

    • Why: B12 derivatives are notorious for "jumping" off spatulas due to static buildup, leading to inhalation risks and loss of expensive material.

  • Surface Prep: Line the work surface with a disposable absorbent pad (plastic side down).

Phase 2: Weighing & Transfer (The Critical Step)
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Open: Gently tap the vial on the bench to settle dust. Open slowly inside the hood.

  • Transfer: Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a micro-spatula. If the powder clings to the spatula, pass the spatula through an anti-static stream.

  • Solubilization: If possible, dissolve the solid immediately in the weighing boat using the target solvent (e.g., DMSO or Water) before transferring to the final vessel. This eliminates dust risk for subsequent steps.

Phase 3: Decontamination & Disposal
  • The "Red Stain" Protocol:

    • If spill occurs: Do not just wipe with water.

    • Step A: Wipe with 10% bleach solution (oxidizes the corrin ring, breaking the color).

    • Step B: Follow with 70% Ethanol.

    • Step C: Final water rinse.

  • Waste Stream:

    • Solid Waste: Contaminated weighing boats/gloves go into "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Collect in "Aqueous/Organic Waste with Heavy Metals" (due to Cobalt content).

Visualized Workflows

Diagram 1: Operational Logic Flow

This diagram illustrates the decision-making process for handling the compound based on its physical state.

G Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Is Powder? Solution Liquid (Solubilized) StateCheck->Solution Is Liquid? Static Apply Anti-Static Measures (Ionizer/Gun) Solid->Static Gloves Double Nitrile Gloves (Stain Protection) Solution->Gloves Hood Work in Fume Hood (Required) Static->Hood Weigh Weigh into Boat Hood->Weigh Dissolve Dissolve Immediately (In Boat if possible) Weigh->Dissolve Disposal Disposal: Heavy Metal Stream (Cobalt) Dissolve->Disposal Transfer Pipette Transfer Gloves->Transfer Transfer->Disposal

Caption: Operational logic flow distinguishing between high-risk powder handling (requiring static control) and liquid handling.

Diagram 2: The "Barrier-Redundancy" PPE System

This diagram visualizes the layers of protection required to prevent sensitization and contamination.

PPE Hazard Cyanocobalamin-b-COOH (Dust/Aerosol) Layer1 Layer 1: Engineering (Fume Hood/Biosafety Cab) Hazard->Layer1 Containment Layer2 Layer 2: Outer PPE (Outer Gloves + Goggles) Layer1->Layer2 Breakthrough Layer3 Layer 3: Inner PPE (Inner Gloves + Lab Coat) Layer2->Layer3 Permeation Researcher Researcher Safety Layer3->Researcher Protection

Caption: The "Swiss Cheese" model of safety layers. Engineering controls are primary; PPE is the final failsafe.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1] Note: The eye may appear red/pink due to the compound; continue flushing until the water runs clear, then seek medical attention.

  • Inhalation: Move to fresh air immediately. If wheezing or coughing occurs (signs of sensitization), seek medical evaluation.

  • Skin Contact: Wash with soap and water.[2][3] If stain persists, do not abrade the skin. The stain is cosmetic and will fade; the primary risk is removed by surface washing.

References

  • National Center for Biotechnology Information (PubChem). Cyanocobalamin (Compound Summary). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Cobalt and its compounds: Sensitization risks. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.